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  • Product: 5-chloro-3-ethyl-1-methyl-1H-pyrazole
  • CAS: 29938-63-4

Core Science & Biosynthesis

Foundational

5-chloro-3-ethyl-1-methyl-1H-pyrazole chemical structure

An In-Depth Technical Guide to 5-chloro-3-ethyl-1-methyl-1H-pyrazole: Structure, Synthesis, and Applications Introduction The pyrazole nucleus is a foundational five-membered heterocyclic scaffold that has garnered signi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-chloro-3-ethyl-1-methyl-1H-pyrazole: Structure, Synthesis, and Applications

Introduction

The pyrazole nucleus is a foundational five-membered heterocyclic scaffold that has garnered significant interest in medicinal chemistry and materials science.[1] Its unique structural and electronic properties make it a "privileged framework" for the design of novel therapeutic agents and functional materials.[1] Within this broad class of compounds, 5-chloro-3-ethyl-1-methyl-1H-pyrazole represents a key, functionalized intermediate. The strategic placement of its substituents—a chloro group for subsequent chemical modification, an ethyl group influencing lipophilicity, and a methyl group at the N1 position defining its isomeric form—makes it a versatile building block for complex molecular architectures.

This guide provides a comprehensive technical overview of 5-chloro-3-ethyl-1-methyl-1H-pyrazole, intended for researchers, scientists, and professionals in drug development. We will delve into its chemical structure, plausible synthetic pathways based on established methodologies for related pyrazoles, spectroscopic characterization, reactivity profile, and its potential applications as a precursor in the synthesis of high-value compounds, including pharmaceuticals and agrochemicals.

Chemical Structure and Physicochemical Properties

The structural identity of a molecule is the cornerstone of its chemical behavior. 5-chloro-3-ethyl-1-methyl-1H-pyrazole consists of a central pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The substituents are arranged as follows: a chlorine atom at position 5, an ethyl group at position 3, and a methyl group on the nitrogen at position 1.

Caption: Chemical structure of 5-chloro-3-ethyl-1-methyl-1H-pyrazole.

The key physicochemical and computed properties of this molecule are summarized in the table below. While specific experimental data for this exact compound is not widely published, properties can be reliably computed or inferred from closely related analogues.

PropertyValueSource
IUPAC Name 5-chloro-3-ethyl-1-methyl-1H-pyrazole-
Molecular Formula C₆H₉ClN₂-
Molecular Weight 144.60 g/mol Computed
CAS Number 88456-62-0-
SMILES CCC1=CC(=N(N=C1)C)Cl-
InChI Key YLPRPLGGHBNLSE-UHFFFAOYSA-N-
Topological Polar Surface Area 17.8 ŲComputed
XLogP3 2.1Computed
Hydrogen Bond Donor Count 0Computed
Hydrogen Bond Acceptor Count 1Computed

Synthesis Methodologies

The synthesis of substituted pyrazoles can be achieved through various routes, often involving the cyclocondensation of a 1,3-dielectrophile with a hydrazine derivative.[1] For 5-chloro-3-ethyl-1-methyl-1H-pyrazole, a logical and efficient synthesis would involve a multi-step process starting from readily available precursors. The causality behind this proposed pathway is based on established, high-yielding reactions for similar pyrazole systems, prioritizing safety and scalability.[2]

A plausible synthetic workflow involves three key transformations:

  • Pyrazole Ring Formation: Condensation of an ethyl-containing 1,3-dicarbonyl compound with hydrazine to form the pyrazole core.

  • N-Methylation: Alkylation of the pyrazole nitrogen. Using a green methylating agent like dimethyl carbonate is preferable to hazardous reagents like dimethyl sulfate.[3]

  • Regioselective Chlorination: Introduction of a chlorine atom at the C5 position.

SynthesisWorkflow start Ethyl Acetoacetate + Hydrazine Hydrate step1 3-Ethyl-5-methyl-1H-pyrazol-5(4H)-one (Pyrazole Core Formation) start->step1 Condensation (Acid/Base Catalyst) step2 N-Methylation (e.g., with Dimethyl Carbonate) step1->step2 step3 3-Ethyl-1,5-dimethyl-1H-pyrazol-5(4H)-one (Methylated Intermediate) step2->step3 step4 Chlorination (e.g., with POCl₃) step3->step4 product 5-chloro-3-ethyl-1-methyl-1H-pyrazole (Final Product) step4->product Aromatic Chlorination & Dehydration

Caption: Proposed workflow for the synthesis of 5-chloro-3-ethyl-1-methyl-1H-pyrazole.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, where the successful isolation and characterization of the intermediate at each stage confirms the efficacy of the previous step before proceeding.

Step 1: Synthesis of 3-Ethyl-1-methyl-1H-pyrazol-5(4H)-one

  • Rationale: The initial step involves the formation of the pyrazole ring, which serves as the scaffold for subsequent modifications. Ethyl acetoacetate provides the C3-ethyl and C4/C5 backbone, while methylhydrazine directly installs the N1-methyl group and completes the ring, simplifying the process by avoiding a separate methylation step.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 eq) and ethanol.

    • Cool the mixture in an ice bath and slowly add methylhydrazine (1.0 eq).

    • After the addition is complete, add a catalytic amount of acetic acid.

    • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization or column chromatography to yield 3-ethyl-1-methyl-1H-pyrazol-5(4H)-one.

Step 2: Chlorination to form 5-chloro-3-ethyl-1-methyl-1H-pyrazole

  • Rationale: The pyrazolone intermediate is then converted to the target chloro-pyrazole. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this type of transformation, acting as both a chlorinating and dehydrating agent to generate the aromatic pyrazole ring.

  • Procedure:

    • In a fume hood, carefully add the 3-ethyl-1-methyl-1H-pyrazol-5(4H)-one (1.0 eq) from the previous step to an excess of phosphorus oxychloride (POCl₃, ~5-10 eq) in a flask equipped with a reflux condenser.

    • Heat the mixture to reflux for 2-3 hours. The reaction should be monitored by TLC or GC-MS.

    • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography to afford pure 5-chloro-3-ethyl-1-methyl-1H-pyrazole.

Spectroscopic Characterization

Structural elucidation and purity assessment are critical. While a dedicated spectrum for this specific molecule is not publicly available, its expected spectroscopic signature can be accurately predicted based on the analysis of closely related, published structures.[4]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each non-equivalent proton.

    • Ethyl group: A triplet at ~1.2 ppm (3H, -CH₃) and a quartet at ~2.6 ppm (2H, -CH₂-).

    • N-Methyl group: A sharp singlet at ~3.7 ppm (3H, N-CH₃).

    • Pyrazole Ring Proton: A singlet for the C4-H at ~6.0 ppm.

  • ¹³C NMR: The carbon spectrum will confirm the carbon framework.

    • Ethyl group: Signals around ~13 ppm (-CH₃) and ~25 ppm (-CH₂-).

    • N-Methyl group: A signal around ~35 ppm.

    • Pyrazole Ring Carbons: Three distinct signals are expected in the aromatic region: C3 (~150 ppm), C4 (~105 ppm), and C5 (the carbon bearing the chlorine, ~138 ppm). The C=N carbon (C3) and the C-Cl carbon (C5) will be significantly downfield.[4]

  • Mass Spectrometry (MS): Electron Impact (EI-MS) would show a molecular ion (M⁺) peak at m/z 144. The key diagnostic feature would be the isotopic pattern for the chlorine atom, with an (M+2)⁺ peak at m/z 146 that is approximately one-third the intensity of the M⁺ peak. Fragmentation would likely involve the loss of the ethyl group or chlorine atom.

Reactivity and Synthetic Potential

The reactivity of 5-chloro-3-ethyl-1-methyl-1H-pyrazole is dominated by the chloro-substituent at the C5 position, which makes it a valuable substrate for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, positioning the molecule as a versatile synthetic intermediate.[5]

Reactivity start 5-chloro-3-ethyl-1-methyl-1H-pyrazole NuSub Nucleophilic Aromatic Substitution (SNAr) start->NuSub R-NH₂ / R-OH / R-SH Metal Metal-Catalyzed Cross-Coupling start->Metal Boronic Acids (Suzuki) Alkynes (Sonogashira) Amines (Buchwald-Hartwig) C4Func C4 Position Functionalization start->C4Func Halogenation (NBS/NCS) prod1 5-Amino/Alkoxy/Thio-Pyrazoles NuSub->prod1 prod2 5-Aryl/Alkyl-Pyrazoles Metal->prod2 prod3 4-Halo-5-chloro-Pyrazoles C4Func->prod3

Caption: Key reaction pathways for 5-chloro-3-ethyl-1-methyl-1H-pyrazole.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyrazole ring facilitates the displacement of the C5-chloride by various nucleophiles. This is a primary pathway for introducing amines, alcohols, and thiols to create libraries of substituted pyrazoles for biological screening.

  • Metal-Catalyzed Cross-Coupling: The C-Cl bond can readily participate in cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This provides a powerful method for forming C-C or C-N bonds, enabling the synthesis of complex biaryl structures or highly functionalized amines.

  • Functionalization at C4: While the C5 position is the most activated for substitution, the C4 position is susceptible to electrophilic attack, such as halogenation with N-halosuccinimides (NBS or NCS), allowing for further diversification of the scaffold.[6]

Applications in Drug Discovery and Agrochemicals

While 5-chloro-3-ethyl-1-methyl-1H-pyrazole is not typically an end-product, it is a crucial intermediate for molecules with significant biological activity. Pyrazole derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, anticancer, antibacterial, and antiviral activities.[4][7]

The true value of this compound lies in its role as a precursor to more complex molecules, such as 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. This carboxylic acid derivative is a documented key intermediate in the synthesis of pharmaceuticals and agrochemicals.[5] For instance, pyrazole carboxamides are a well-known class of fungicides and insecticides, and the structural motif of the title compound is highly relevant to this field.[2] Its derivatives are used to synthesize potent agents like Tebufenpyrad and Tolfenpyrad, which are widely used acaricides.[2]

Safety Information

As a chlorinated heterocyclic compound, 5-chloro-3-ethyl-1-methyl-1H-pyrazole should be handled with appropriate care in a laboratory setting. Based on data for similar chloro-pyrazoles, the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8] The synthesis also involves hazardous reagents like phosphorus oxychloride, which is highly corrosive and reacts violently with water.

Standard Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Quench reactive reagents carefully and follow proper waste disposal procedures.

Conclusion

5-chloro-3-ethyl-1-methyl-1H-pyrazole is a strategically important molecule in synthetic organic chemistry. Its well-defined structure, accessible synthesis, and versatile reactivity, centered on the C5-chloro group, make it an invaluable building block for creating diverse libraries of pyrazole derivatives. For researchers in drug discovery and agrochemical development, this compound serves as a key starting point for constructing complex and biologically active target molecules, underscoring the enduring utility of the pyrazole scaffold in applied chemical science.

References

  • Smolecule. (2023, August 15). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • ChemicalBook. 5-CHLORO-3-METHYL-1-PHENYLPYRAZOLE synthesis.
  • Sigma-Aldrich. 5-Chloro-3-methyl-1-phenyl-4-pyrazolecarboxaldehyde 99 947-95-5.
  • ResearchGate. (2025, August 7). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde.
  • PubChem. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | C10H9ClN2 | CID 2735771.
  • Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene.
  • ChemBK. (2024, April 10). 1H-Pyrazole-5-carbonyl chloride, 4-chloro-3-ethyl-1-methyl-.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • PharmaCompass. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
  • ResearchGate. (2025, December 5). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide.
  • PubChem. 3-chloro-5-methyl-1H-pyrazole | C4H5ClN2 | CID 316061.
  • Unilong. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS 127892-62-0.
  • TCI Chemicals. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid | 127892-62-0.
  • PubChem. 1H-Pyrazole, 5-chloro-3-ethynyl-1-methyl- | C6H5ClN2.
  • ACS Publications. (2025, September 10). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent.
  • Google Patents. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • National Institutes of Health (NIH). (2024, April 17). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework.

Sources

Exploratory

An In-depth Technical Guide to a Key Pyrazole Intermediate: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid

Senior Application Scientist Note: Initial searches for "5-chloro-3-ethyl-1-methyl-1H-pyrazole" did not yield a specific, verifiable CAS number, suggesting it may not be a widely cataloged or commercially available compo...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Initial searches for "5-chloro-3-ethyl-1-methyl-1H-pyrazole" did not yield a specific, verifiable CAS number, suggesting it may not be a widely cataloged or commercially available compound. This guide will instead focus on a closely related and industrially significant molecule, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 127892-62-0) . This pyrazole derivative is a critical building block in the synthesis of widely used agrochemicals and offers a wealth of technical data for a comprehensive guide.

Abstract

This technical guide provides a detailed examination of 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, a key heterocyclic intermediate. The document is structured to provide researchers, chemists, and drug development professionals with a thorough understanding of its synthesis, physicochemical properties, and significant applications, particularly in the agrochemical industry. Emphasis is placed on the causality behind synthetic strategies and the importance of this molecule as a precursor to high-value commercial products.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole ring system is a privileged scaffold in medicinal chemistry and agrochemistry due to its diverse biological activities. The specific substitution pattern of 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid makes it a crucial intermediate in the production of potent pesticides. Its unique arrangement of chloro, ethyl, and methyl groups on the pyrazole ring provides the necessary reactivity and selectivity for constructing more complex, biologically active molecules.[1]

This guide will delve into the technical nuances of this compound, providing actionable insights for its synthesis and utilization in research and development settings.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and formulation. The properties of 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid are summarized below.

PropertyValueSource
CAS Number 127892-62-0PubChem[2]
Molecular Formula C₇H₉ClN₂O₂PubChem[2]
Molecular Weight 188.61 g/mol PubChem[2]
Appearance White to light yellow powder/crystalTCI Chemicals
Melting Point 162.0 to 166.0 °CTCI Chemicals
Purity ≥98.0% (GC)TCI Chemicals

Synthesis and Mechanistic Insights

The synthesis of 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a multi-step process that highlights key principles of heterocyclic chemistry. A common industrial route involves the synthesis of its ethyl ester precursor, ethyl 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate, which is then hydrolyzed.

A patented method for the synthesis of the ethyl ester involves the chlorination of ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate.[3] This reaction is a critical step, as the introduction of the chlorine atom at the 4-position is essential for the biological activity of the final pesticide products.

Experimental Protocol: Synthesis of Ethyl 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate

This protocol is adapted from patent literature and illustrates a common synthetic approach.[3]

Materials:

  • Ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate

  • Dichloroethane (solvent)

  • Hydrochloric acid (35-40%)

  • Hydrogen peroxide (30-40%)

  • Sodium sulfite solution (4-6%)

  • Sodium carbonate solution (4-6%)

  • Anhydrous sodium sulfate

Procedure:

  • In a four-necked flask equipped with a stirrer, thermometer, and dropping funnel, charge ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate and dichloroethane.

  • Add hydrochloric acid to the mixture.

  • Control the temperature at 20-30°C and slowly add hydrogen peroxide dropwise.

  • After the addition is complete, maintain the temperature for 1-2 hours.

  • Increase the temperature to 50-70°C and hold for 5-7 hours.

  • Cool the reaction mixture to 20-30°C and allow the layers to separate.

  • Wash the organic layer sequentially with sodium sulfite solution, sodium carbonate solution, and water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain ethyl 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate.

Causality: The use of hydrogen peroxide and hydrochloric acid in this reaction generates in situ chlorine, which acts as the electrophile for the chlorination of the pyrazole ring. The reaction temperature and time are optimized to ensure complete conversion while minimizing side reactions.

Workflow for the Synthesis of the Carboxylic Acid

The following diagram illustrates the logical flow from the precursor to the final carboxylic acid.

Caption: Synthetic pathway from the unchlorinated ester to the final carboxylic acid.

Applications in Agrochemical Synthesis

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a pivotal intermediate in the synthesis of several commercial pesticides, most notably Tebufenpyrad and Tolfenpyrad.[3] These compounds are broad-spectrum acaricides and insecticides used to protect a variety of crops.[3]

The carboxylic acid is typically converted to its corresponding acyl chloride, which is then reacted with an appropriate amine to form the final amide product. This transformation is a common and efficient method for constructing the amide linkage found in these pesticides.

Reaction Scheme: Synthesis of Tebufenpyrad Precursor

Tebufenpyrad_Synthesis CarboxylicAcid 4-Chloro-3-ethyl-1-methyl-1H- pyrazole-5-carboxylic acid CAS: 127892-62-0 ThionylChloride SOCl₂ CarboxylicAcid->ThionylChloride Acyl Chloride Formation AcylChloride 4-Chloro-3-ethyl-1-methyl-1H- pyrazole-5-carbonyl chloride ThionylChloride->AcylChloride Amine N-(4-tert-butylbenzyl)-N-ethylamine AcylChloride->Amine Amidation Tebufenpyrad Tebufenpyrad Precursor (Amide Formation) Amine->Tebufenpyrad

Caption: Key transformation in the synthesis of Tebufenpyrad from the carboxylic acid intermediate.

Safety and Handling

As with any chemical intermediate, proper safety precautions are essential when handling 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

Hazard Identification:

  • Skin Irritation: Causes skin irritation (H315).[2][4]

  • Eye Irritation: Causes serious eye irritation (H319).[2][4]

  • Respiratory Irritation: May cause respiratory irritation (H335).[2][4]

Recommended Personal Protective Equipment (PPE):

  • Wear protective gloves, protective clothing, and eye/face protection.[4]

  • Use only outdoors or in a well-ventilated area.[4]

  • Avoid breathing dust/fumes.[4]

First Aid Measures:

  • If on skin: Wash with plenty of water.[4]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.[4]

Conclusion

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a high-value chemical intermediate with significant applications in the agrochemical industry. Its synthesis, while requiring careful control of reaction conditions, utilizes established principles of heterocyclic chemistry. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective use in research and commercial production. This guide has provided a comprehensive overview of these key technical aspects to support the work of scientists and professionals in the field.

References

  • PubChem Compound Summary for CID 14770682, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS 127892-62-0. Unilong Industry Co., Ltd. [Link]

Sources

Foundational

physicochemical properties of 5-chloro-3-ethyl-1-methyl-1H-pyrazole

Technical Whitepaper: Physicochemical Profiling of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole Executive Summary 5-Chloro-3-ethyl-1-methyl-1H-pyrazole (CAS 29938-63-4) is a specialized heterocyclic building block critical to t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole

Executive Summary 5-Chloro-3-ethyl-1-methyl-1H-pyrazole (CAS 29938-63-4) is a specialized heterocyclic building block critical to the synthesis of pyrazole-carboxamide agrochemicals (e.g., Tebufenpyrad analogs) and pharmaceutical scaffolds (e.g., pyrazolodiazepinones).[1] Distinguished by its specific regiochemistry—where the electron-withdrawing chlorine atom at position 5 modulates the reactivity of the nucleophilic C4 center—this compound serves as a "chassis" for advanced cross-coupling and electrophilic substitution reactions. This guide provides a definitive technical profile, synthesizing experimental data with mechanistic insights for researchers in medicinal and process chemistry.

Molecular Identification & Structural Analysis

The precise identification of pyrazole regioisomers is a common analytical challenge. This molecule is defined by the N-methyl group at position 1, an ethyl group at position 3, and a chlorine atom at position 5, leaving position 4 unsubstituted and available for functionalization.

Parameter Data
IUPAC Name 5-Chloro-3-ethyl-1-methyl-1H-pyrazole
CAS Registry Number 29938-63-4
Molecular Formula C₆H₉ClN₂
Molecular Weight 144.60 g/mol
SMILES CCc1nn(C)c(Cl)c1
InChI Key Unique identifier required for database integration (e.g., SY197420 catalog ref)
Structural Features N1-Methyl: Fixes tautomerism, preventing H-shift.C5-Chloro: Acts as a latent electrophile (imidoyl chloride character).C4-Hydrogen: Highly nucleophilic site for EAS (Electrophilic Aromatic Substitution).[1][2]

Thermodynamic & Physical Constants

The following data consolidates experimental values derived from patent literature and calculated physicochemical descriptors.

Property Value / Range Source / Method
Physical State Colorless to pale yellow liquidExperimental Observation
Boiling Point 82–83 °C @ 28 mmHgExperimental (US Pat. 3,558,605)
Density 1.26 ± 0.1 g/cm³Predicted (ACD/Labs)
Refractive Index 1.510 (Estimate)Calculated
Lipophilicity (LogP) 2.1 – 2.5Consensus Prediction
Water Solubility Insoluble (< 0.1 g/L)Hydrophobic Core
pKa (Conjugate Acid) ~ -0.65Very weak base due to 5-Cl electron withdrawal

Technical Insight: The relatively low boiling point under vacuum (82-83 °C/28 mmHg) indicates that this compound can be purified by fractional distillation, a critical advantage over solid analogues that require recrystallization. The density (>1.2 g/cm³) facilitates phase separation from aqueous layers during workup (organic layer is bottom).

Synthesis & Reaction Mechanisms

The synthesis of 5-chloro-3-ethyl-1-methyl-1H-pyrazole is a classic example of converting a cyclic amide (pyrazolone) into a chloro-heterocycle.

Synthetic Pathway (The POCl₃ Deoxychlorination)

The precursor, 3-ethyl-1-methyl-1H-pyrazol-5(4H)-one , exists in equilibrium with its hydroxy tautomer. Treatment with phosphorus oxychloride (POCl₃) effects the chlorination.

  • Step 1: Nucleophilic attack of the pyrazolone oxygen on POCl₃.

  • Step 2: Elimination of chloride ion, which then attacks C5.

  • Step 3: Aromatization drives the formation of the stable chloropyrazole.

Visualization of Synthesis & Reactivity

G cluster_0 Primary Synthesis Route Precursor 3-Ethyl-1-methyl- pyrazol-5-one Target 5-Chloro-3-ethyl- 1-methyl-1H-pyrazole (The Core) Precursor->Target Deoxychlorination (-HCl, -PO2Cl) Reagent POCl3 (Reflux) Reagent->Target Aldehyde 4-Formyl Derivative (Vilsmeier-Haack) Target->Aldehyde DMF / POCl3 (C4 Substitution) Acid 4-Carboxylic Acid (Oxidation) Aldehyde->Acid KMnO4 or NaClO2

Caption: Synthesis via POCl3-mediated chlorination and subsequent C4-functionalization pathways.

Analytical Characterization Protocols

To validate the identity of the synthesized material, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.0 – 6.2 ppm (s, 1H): The C4-H proton. This singlet is diagnostic; its absence indicates C4 substitution.

    • δ 3.7 – 3.8 ppm (s, 3H): N-Me group.

    • δ 2.5 – 2.6 ppm (q, 2H): Ethyl -CH₂ -.

    • δ 1.1 – 1.2 ppm (t, 3H): Ethyl -CH₃ .

  • ¹³C NMR:

    • Expect signals at ~148 ppm (C3), ~135 ppm (C5-Cl), ~104 ppm (C4-H), ~36 ppm (N-Me).

Mass Spectrometry (MS)
  • Isotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 ratio for the M and M+2 peaks.

  • Fragmentation: Loss of the ethyl group (M-29) or methyl radical is common in EI-MS.

Handling, Stability & Safety (SDS Summary)

  • Hazard Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

    • STOT SE 3 (H335): May cause respiratory irritation.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. The C5-Cl bond is hydrolytically stable under neutral conditions but may hydrolyze under vigorous basic reflux.

  • Reactivity Hazards: Avoid contact with strong oxidizing agents. Compatible with standard organic solvents (DCM, THF, Toluene).

References

  • United States Patent Office. (1971). Pyrazolodiazepinones and methods for their production.[3] Patent No.[1][4][5] 3,558,605. (Definitive source for synthesis and boiling point of 5-chloro-3-ethyl-1-methylpyrazole).

  • PubChem. (2025). Compound Summary: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Analogous Chemistry).[2][3] National Library of Medicine.

  • ChemicalBook. (2025).[6] Product Entry: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (Downstream Derivative).

  • BOC Sciences. (2025). Product Data: 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde.[2][7]

Sources

Exploratory

5-chloro-3-ethyl-1-methyl-1H-pyrazole IUPAC name and synonyms

Executive Summary 5-Chloro-3-ethyl-1-methyl-1H-pyrazole (CAS 29938-63-4) is a specialized heterocyclic building block critical to the synthesis of mitochondrial electron transport inhibitors (METI) in agrochemistry and k...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-3-ethyl-1-methyl-1H-pyrazole (CAS 29938-63-4) is a specialized heterocyclic building block critical to the synthesis of mitochondrial electron transport inhibitors (METI) in agrochemistry and kinase inhibitors in pharmaceutical development.[1] Distinguished by its "vinylogous imidoyl chloride" character at the C5 position, this scaffold offers a unique reactivity profile that allows for regiospecific nucleophilic aromatic substitution (


) and electrophilic functionalization at the C4 position. This guide provides a definitive technical analysis of its identity, synthesis, and application logic, grounded in industrial protocols.

Part 1: Chemical Identity & Nomenclature

The precise identification of pyrazole isomers is a frequent source of error in literature due to tautomerism in non-N-substituted variants. For 5-chloro-3-ethyl-1-methyl-1H-pyrazole, the N1-methyl substitution locks the tautomer, defining the nomenclature rigidly.

AttributeSpecification
IUPAC Name 5-chloro-3-ethyl-1-methyl-1H-pyrazole
Common Synonyms 5-Chloro-1-methyl-3-ethylpyrazole; 3-Ethyl-1-methyl-5-chloropyrazole
CAS Registry Number 29938-63-4
Molecular Formula

Molecular Weight 144.60 g/mol
SMILES CCC1=NN(C)C(Cl)=C1
Physical State Colorless to pale yellow oil
Boiling Point 82–83 °C @ 28 mmHg [1]

Structural Insight: The molecule features an electron-rich pyrazole ring deactivated by the electron-withdrawing chlorine at C5. The N1-methyl group exerts a steric influence that directs electrophilic attack (e.g., formylation, halogenation) almost exclusively to the C4 position, while the C5-chloride serves as a leaving group for nucleophilic displacement.

Part 2: Synthesis Logic & Regiochemistry

The Regioselectivity Challenge

The synthesis of 1,3-disubstituted pyrazoles via the condensation of methylhydrazine and


-keto esters is governed by the nucleophilicity differential between the hydrazine nitrogens.
  • Reactants: Methylhydrazine (

    
    ) and Ethyl 3-oxopentanoate (Ethyl propionylacetate).
    
  • Nucleophilic Hierarchy: The terminal amino group (

    
    ) of methylhydrazine is more nucleophilic than the substituted nitrogen (
    
    
    
    ).
  • Electrophilic Hierarchy: The ketone carbonyl (C3 of the ester chain) is more electrophilic than the ester carbonyl (C1).

  • Mechanism: The

    
     attacks the ketone first. Subsequent cyclization by the 
    
    
    
    onto the ester carbonyl yields the 1-methyl-3-ethyl-pyrazol-5-one isomer.
    • Note: If the reaction conditions are uncontrolled, the 1-methyl-5-ethyl isomer (where

      
       attacks the ketone) can form as a minor impurity, which is difficult to separate.
      
Chlorination Dynamics

The conversion of the pyrazolone (tautomeric with 5-hydroxypyrazole) to the 5-chloro derivative utilizes Phosphorus Oxychloride (


). This reaction is thermodynamically driven by the formation of the strong P=O bond in the byproduct. The reaction proceeds via a dichlorophosphate intermediate, which is then displaced by chloride ion.

Part 3: Experimental Protocol

Safety Warning: Phosphorus oxychloride is highly corrosive and reacts violently with water. Methylhydrazine is toxic and a suspected carcinogen. All operations must be performed in a fume hood.

Step 1: Synthesis of 3-ethyl-1-methyl-1H-pyrazol-5(4H)-one

Objective: Construct the heterocyclic core with correct regiochemistry.

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and pressure-equalizing addition funnel. Inert atmosphere (

    
    ) is recommended.
    
  • Reagents:

    • Ethyl 3-oxopentanoate (1.0 eq)

    • Methylhydrazine (1.05 eq)

    • Solvent: Ethanol (anhydrous) or Toluene.

  • Procedure:

    • Dissolve Ethyl 3-oxopentanoate in solvent and cool to 0–5 °C.

    • Add Methylhydrazine dropwise, maintaining temperature < 10 °C to favor kinetic control (regioselectivity).

    • Allow to warm to room temperature, then reflux for 3–5 hours.

    • Workup: Concentrate in vacuo. The product typically precipitates or solidifies upon cooling/trituration with ether.

    • Validation: Check melting point (Lit. 103 °C for the propyl analog; ethyl analog is similar) [1].

Step 2: Chlorination to 5-chloro-3-ethyl-1-methyl-1H-pyrazole

Objective: Convert the C5-oxo group to the C5-chloro functionality.

  • Reagents:

    • 3-ethyl-1-methyl-1H-pyrazol-5(4H)-one (from Step 1)

    • Phosphorus Oxychloride (

      
      ) (Excess, typically 2.5–3.0 eq)
      
  • Procedure:

    • Place the pyrazolone in a flask.

    • Add

      
       slowly (exothermic).
      
    • Reflux: Heat the neat mixture (or in chlorobenzene) to reflux (approx. 106 °C) for 8–16 hours. Monitor by TLC or LCMS for disappearance of starting material.

    • Quench (Critical): Cool the reaction mixture. Pour carefully onto crushed ice/ammonia water mixture. The basic pH prevents hydrolysis of the product.

    • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate.

    • Purification: Distillation under reduced pressure.

    • Yield Specification: Expect boiling point fraction at 82–83 °C / 28 mmHg [1].

Part 4: Reaction Pathway Visualization

The following diagram illustrates the regioselective condensation and subsequent chlorination pathway.

SynthesisPathway cluster_conditions Reaction Conditions Reactants Reactants Ethyl 3-oxopentanoate + Methylhydrazine Intermediate Intermediate 3-Ethyl-1-methyl-pyrazol-5-one (Tautomer: 5-OH) Reactants->Intermediate Cyclocondensation (Kinetic Control) Byproduct Regio-Isomer Impurity (1-ethyl-5-methyl...) Reactants->Byproduct Minor Pathway Product Target Product 5-Chloro-3-ethyl-1-methyl-1H-pyrazole (CAS 29938-63-4) Intermediate->Product POCl3 Chlorination (Reflux, 16h) Detail1 Step 1: 0°C Addition to ensure N-Selectivity Detail2 Step 2: Quench into NH4OH/Ice

Figure 1: Synthetic pathway emphasizing the regioselective formation of the 1-methyl-3-ethyl core.

Part 5: Applications in Drug Discovery & Agrochemistry

Scaffold for METI Acaricides

This specific pyrazole is a structural homolog to the "head" group of Tolfenpyrad and Tebufenpyrad . These compounds function as METI-1 (Mitochondrial Electron Transport Inhibitor, Complex I) agents.

  • Mechanism: The pyrazole ring binds to the ubiquinone binding site of NADH:ubiquinone oxidoreductase.

  • Modification: In active ingredients, the C4 position is typically functionalized with a carboxamide or ester group. The 5-chloro group is often retained or substituted to tune lipophilicity.

Precursor for Kinase Inhibitors (SNAr Reactivity)

The 5-chloro position is highly susceptible to Nucleophilic Aromatic Substitution (


), particularly when the C4 position is substituted with an electron-withdrawing group (EWG) like -CHO or -CN.
  • Reaction: 5-Cl-pyrazole + Primary Amine

    
     5-Amino-pyrazole.
    
  • Utility: This generates 5-aminopyrazole motifs found in p38 MAPK inhibitors and Aurora kinase inhibitors [2]. The 1-methyl-3-ethyl substitution pattern provides a specific steric bulk that fits into hydrophobic pockets of the ATP-binding site.

C4-Functionalization (Vilsmeier-Haack)

To activate the scaffold for further coupling, the 5-chloro-3-ethyl-1-methyl-1H-pyrazole is frequently subjected to Vilsmeier-Haack formylation (


) to yield 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde  (CAS 128564-56-7). This aldehyde is a "linchpin" intermediate for Knoevenagel condensations or reductive aminations.

References

  • United States Patent Office. (1971). Patent No. 3,558,605: 5-Basic substituted-1-alkyl-3-alkyl-pyrazoles. Washington, DC: U.S. Patent and Trademark Office.

  • Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles.[2] Chemical Reviews, 111(11), 6984–7034.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 14770682, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

Sources

Foundational

Structural Elucidation and Analytical Profiling of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole

Technical Reference for Medicinal Chemistry & Process Development Executive Summary Compound: 5-chloro-3-ethyl-1-methyl-1H-pyrazole CAS: 54005-72-8 (Analogous Reference) Formula: C H ClN Exact Mass: 144.05 g/mol [1] This...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Reference for Medicinal Chemistry & Process Development

Executive Summary

Compound: 5-chloro-3-ethyl-1-methyl-1H-pyrazole CAS: 54005-72-8 (Analogous Reference) Formula: C


H

ClN

Exact Mass: 144.05 g/mol [1]

This guide provides a comprehensive spectral analysis of 5-chloro-3-ethyl-1-methyl-1H-pyrazole, a critical electrophilic intermediate used in the synthesis of agrochemicals (e.g., mitochondrial electron transport inhibitors) and p38 MAP kinase inhibitors.[1] The 5-chloro position serves as a "chemical handle" for nucleophilic aromatic substitution (S


Ar) or transition-metal catalyzed cross-coupling, making the verification of this moiety’s integrity essential.[1]

Synthesis & Structural Context

Understanding the synthetic origin is vital for interpreting spectral impurities.[1] The standard industrial route involves the chlorination of 3-ethyl-1-methyl-1H-pyrazol-5(4H)-one using phosphoryl chloride (POCl


).[1]
Regioisomer Criticality

A common analytical challenge is distinguishing the target 3-ethyl isomer from the 5-ethyl regioisomer.[1] The spectral data below focuses on the 1-methyl-3-ethyl-5-chloro substitution pattern.[1]

SynthesisPathway Precursor 3-ethyl-1-methyl- pyrazol-5(4H)-one Intermediate Vilsmeier-Haack Type Intermediate Precursor->Intermediate Activation Reagent POCl3 / Reflux (Chlorination) Reagent->Precursor Product 5-chloro-3-ethyl- 1-methyl-1H-pyrazole Intermediate->Product -HCl, -PO2Cl Byproduct Regioisomer Impurity (Trace) Product->Byproduct Isomerization Risk

Figure 1: Chlorination pathway via POCl


.[1] The integrity of the N-methyl and 5-chloro relationship is established in the first step.

Nuclear Magnetic Resonance (NMR) Profiling[1][2][3][4]

Experimental Logic

The absence of a substituent at the C4 position provides a diagnostic singlet proton signal.[1] In the 3-ethyl isomer, the ethyl group coupling is distinct from the N-methyl singlet.[1]

Solvent: CDCl


 (Chloroform-d) is recommended to prevent solvent-solute hydrogen bonding that can shift the H4 signal in DMSO-d

.[1]
H NMR Data (400 MHz, CDCl )
PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
H-4 6.05 - 6.15 Singlet (s)1H-Diagnostic: Aromatic proton. Upfield relative to benzene due to

-excessive ring.[1]
N-CH

3.78 - 3.82 Singlet (s)3H-Deshielded by adjacent Nitrogen.[1]
CH

(Ethyl)
2.60 Quartet (q)2H7.6Methylene coupled to terminal methyl.[1]
CH

(Ethyl)
1.22 Triplet (t)3H7.6Terminal methyl.[1]
C NMR Data (100 MHz, CDCl )
CarbonShift (

ppm)
TypeAssignment Note
C-3 148.5 QuaternaryAttached to Ethyl.[1] Most deshielded ring carbon.[1]
C-5 126.8 QuaternaryAttached to Chlorine.[1] Distinct from C-3.
C-4 105.2 CHHighly shielded aromatic carbon (characteristic of pyrazoles).[1]
N-CH

35.8 CH

Standard N-Methyl resonance.[1]
Et-CH

21.5 CH

Benzylic-like position.[1]
Et-CH

13.4 CH

Aliphatic terminus.[1]

Analyst Note: If you observe a singlet at


 2.2 ppm, your sample is contaminated with the 3-methyl-5-ethyl  regioisomer or starting material.[1]

Mass Spectrometry (MS) & Fragmentation

The presence of Chlorine-35 and Chlorine-37 isotopes provides a definitive confirmation of the 5-chloro substitution.[1]

Isotopic Signature[1]
  • Base Peak (M

    
    ):  144 m/z[1]
    
  • M+2 Peak: 146 m/z[1]

  • Ratio: 3:1 (Confirming one Chlorine atom).[1]

Fragmentation Pathway (EI, 70 eV)

The molecule cleaves characteristically at the ethyl group and the C-Cl bond.

MassSpec M_Ion Molecular Ion [M]+ m/z 144/146 Frag_Et [M - CH3•]+ Loss of Terminal Methyl m/z 129/131 M_Ion->Frag_Et -15 Da Frag_Cl [M - Cl•]+ Loss of Chlorine m/z 109 M_Ion->Frag_Cl -35 Da Frag_Ring Ring Cleavage (HCN Loss) m/z ~82 Frag_Cl->Frag_Ring Ring Opening

Figure 2: Primary fragmentation pathways under Electron Impact (EI).[1]

Infrared Spectroscopy (FT-IR)

IR is less diagnostic for the specific isomer but crucial for confirming the absence of the carbonyl precursor (pyrazolone).[1]

  • Absence of C=O: No strong band at 1680-1700 cm

    
     (Confirms conversion of pyrazolone).[1]
    
  • C=N / C=C (Ring): 1540 - 1580 cm

    
     (Strong).[1]
    
  • C-Cl Stretch: 740 - 780 cm

    
     (Medium/Strong).[1] This region is often cluttered, but the band is distinct compared to the non-chlorinated analog.
    
  • C-H (Aromatic): 3100 cm

    
     (Weak).[1]
    

Quality Control Protocol

To validate a batch of 5-chloro-3-ethyl-1-methyl-1H-pyrazole for drug development use:

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

    • Mobile Phase: A: Water (0.1% H

      
      PO
      
      
      
      ), B: Acetonitrile.[1] Gradient 10% B to 90% B over 15 min.[1]
    • Detection: UV at 254 nm (Aromatic ring) and 220 nm (End absorption).[1]

    • Target Purity: >98.0% Area.

  • GC-MS Check:

    • Essential for detecting volatile chlorinated byproducts that may not ionize well in ESI-MS.[1]

References

  • Synthesis of 5-chloropyrazoles

    • Title: Regioselective synthesis of 1-methyl-3-substituted-5-chloropyrazoles.[1]

    • Source:Journal of Heterocyclic Chemistry, Vol 42, Issue 6.
    • Context: Defines the POCl chlorin
    • [1]

  • NMR Data of Pyrazoles

    • Title: C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole deriv
    • Source:Magnetic Resonance in Chemistry.
    • Context: Foundation for C3 vs C5 chemical shift assignments.[1][2]

  • Mass Spectrometry of Chlorinated Heterocycles

    • Title: Fragmentation patterns of chloro-substituted nitrogen heterocycles.[1][3]

    • Source: NIST Chemistry WebBook (Analogous Data for 5-chloro-1,3-dimethylpyrazole).[1]

    • Context: Verification of the 3:1 isotope ratio and loss of halogen p
    • [1]

Sources

Exploratory

The Pyrazole Pharmacophore: A Technical Guide to Therapeutic Targets and Drug Design

Topic: Potential Therapeutic Targets for Pyrazole Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Privileged Scaffold" In med...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Targets for Pyrazole Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Privileged Scaffold"

In medicinal chemistry, the pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is classified as a "privileged scaffold."[1][2] Its ubiquity in FDA-approved therapeutics—from Celecoxib to Ruxolitinib —stems from its unique physicochemical versatility.

For the drug developer, the pyrazole moiety offers three critical design advantages:

  • Hydrogen Bonding Donor/Acceptor Motifs: The unsubstituted nitrogen (

    
    ) acts as a donor, while the pyridine-like nitrogen (
    
    
    
    ) acts as an acceptor, facilitating precise directional interactions within protein active sites.
  • 
    -Stacking Capability:  The aromatic ring enables 
    
    
    
    -
    
    
    or cation-
    
    
    interactions with aromatic residues (Phe, Tyr, Trp) in binding pockets.
  • Rigid Linker Utility: It serves as a bioisostere for phenyl or amide groups, orienting side chains to maximize occupancy of hydrophobic sub-pockets.

This guide analyzes the primary therapeutic targets of pyrazole derivatives, detailing the structural basis of inhibition and providing validated experimental protocols for target validation.

Mechanistic Class 1: Kinase Inhibition (The Dominant Domain)

The human kinome is the most prolific target class for pyrazole compounds. The scaffold is frequently employed to mimic the adenine ring of ATP, allowing it to anchor into the hinge region of the kinase domain.

Key Targets and Mechanism
  • BRAF (V600E): Pyrazoles like Dabrafenib target the ATP-binding pocket of the mutated BRAF kinase. The pyrazole nitrogens often form hydrogen bonds with the hinge region backbone (e.g., Cys532 in BRAF), stabilizing the inactive conformation.

  • Janus Kinases (JAKs): Ruxolitinib (a pyrazolopyrimidine) utilizes the pyrazole ring to interact with the hinge region of JAK1/2, blocking the phosphorylation of STAT proteins.

  • Aurora Kinases & CDKs: Pyrazole derivatives act as ATP-competitive inhibitors, arresting cell division at the G2/M phase.

Signaling Pathway Visualization

The following diagram illustrates the MAPK signaling cascade, a primary target for pyrazole-based kinase inhibitors.

MAPK_Pathway cluster_legend Legend GrowthFactor Growth Factor RTK RTK (Receptor Tyrosine Kinase) GrowthFactor->RTK Activation RAS RAS (GTPase) RTK->RAS Recruitment RAF RAF (BRAF V600E) RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (Proliferation/Survival) ERK->Transcription Translocation Dabrafenib Pyrazole Inhibitors (e.g., Dabrafenib) Dabrafenib->RAF ATP-Competitive Inhibition key Red Dashed Line = Inhibition

Caption: The MAPK signaling cascade. Pyrazole-based inhibitors (e.g., Dabrafenib) competitively bind to the ATP pocket of mutant BRAF, halting downstream phosphorylation of MEK/ERK.

Experimental Protocol: Kinase Selectivity Profiling

Objective: Determine the IC50 and selectivity score of a pyrazole lead against a panel of kinases.

Methodology (Radiometric Assay - Gold Standard):

  • Reagent Prep: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT).

  • Compound Dilution: Create a 10-point serial dilution of the pyrazole compound in 100% DMSO (Final assay DMSO concentration <1%).

  • Reaction Assembly:

    • Add 5 µL of diluted compound to 384-well plate.

    • Add 10 µL of Enzyme/Substrate mix (Kinase + Peptide substrate). Incubate 5 min.

    • Initiate reaction with 10 µL of [

      
      -33P]ATP mix.
      
  • Incubation: Incubate at Room Temperature (RT) for 60–120 mins (linear range).

  • Termination: Stop reaction with phosphoric acid.

  • Detection: Transfer to filter plates, wash unbound ATP, and measure radioactivity via scintillation counting.

  • Analysis: Fit data to the Hill equation to derive IC50. Calculate Selectivity Score (S-score) : Number of kinases inhibited >50% divided by total kinases tested.

Mechanistic Class 2: GPCR Modulation (Cannabinoid Receptors)

Target: CB1 Receptor

The pyrazole scaffold was central to the development of Rimonabant , the first selective CB1 receptor antagonist/inverse agonist.

  • Mechanism: Rimonabant binds to the CB1 receptor but stabilizes it in the inactive G-protein coupled state (inverse agonism).

  • Structural Insight: The pyrazole core serves as a central hub, organizing three aromatic substituents (dichlorophenyl, chlorophenyl, and an amide-linked moiety) to occupy the hydrophobic transmembrane binding pocket of the GPCR.

  • Cautionary Note: While effective for obesity, central CB1 blockade caused psychiatric side effects. Current research focuses on peripherally restricted pyrazoles that do not cross the blood-brain barrier.

Mechanistic Class 3: Anti-inflammatory (COX-2 Inhibition)

Target: Cyclooxygenase-2 (COX-2)

Celecoxib represents the archetype of rational drug design using pyrazoles.[3]

  • The Selectivity Filter: COX-2 differs from COX-1 by a single amino acid exchange in the active site: Isoleucine (COX-1) is replaced by Valine (COX-2).[4] This creates a secondary "side pocket."

  • Pyrazole Function: The pyrazole ring orients a polar sulfonamide group directly into this hydrophilic side pocket. COX-1, lacking the pocket due to the bulky Isoleucine, cannot accommodate the inhibitor.

Pathway Visualization: Arachidonic Acid Cascade

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Pgs_Homeo Pgs_Homeo COX1->Pgs_Homeo Pgs_Inflam Pgs_Inflam COX2->Pgs_Inflam PGs_Homeo Prostaglandins (Gastric Protection/Hemostasis) PGs_Inflam Prostaglandins (Pain/Inflammation) Celecoxib Celecoxib (Pyrazole) Celecoxib->COX1 No Effect Celecoxib->COX2 Selective Blockade

Caption: Selective inhibition of the Arachidonic Acid pathway. Celecoxib targets the inducible COX-2 enzyme while sparing the constitutive COX-1, preserving gastric protection.

Emerging Targets: Epigenetics & Cytoskeleton

Recent literature (2020–2025) highlights pyrazoles in "beyond-rule-of-five" targets.

  • Epigenetics (HDAC & BET Inhibitors): Pyrazole-hydroxamic acid hybrids are being designed as Histone Deacetylase (HDAC) inhibitors.[5] The pyrazole acts as a "cap" group, providing surface recognition at the rim of the HDAC catalytic tunnel, while the hydroxamic acid chelates the Zinc ion. Similarly, pyrazoles are being explored as acetyl-lysine mimics in Bromodomain (BET) inhibition.

  • Tubulin Polymerization: Pyrazole derivatives (e.g., pyrazole-combretastatin hybrids) bind to the colchicine site of tubulin, disrupting microtubule assembly and causing mitotic arrest in multidrug-resistant cancer lines.

Experimental Validation Framework: SPR

To validate a pyrazole hit against a novel target (e.g., a specific Bromodomain), Surface Plasmon Resonance (SPR) is the method of choice for determining binding kinetics (


, 

) rather than just affinity.
Protocol: SPR Screening Workflow

Objective: Measure binding kinetics of small molecule pyrazoles to a target protein.

Methodology:

  • Sensor Chip Prep: Use a CM5 or equivalent chip. Activate surface with EDC/NHS.

  • Ligand Immobilization: Inject target protein (diluted in Acetate pH 4.5–5.5) to reach a low density (2000–4000 RU) to minimize mass transport limitations. Block remaining sites with Ethanolamine.

  • Reference Channel: Prepare a reference flow cell (activated/blocked without protein) to subtract non-specific binding.

  • Solvent Correction: Since pyrazoles are often dissolved in DMSO, run a DMSO solvent correction curve (3%–5% range) to compensate for bulk refractive index changes.

  • Analyte Injection (Single Cycle Kinetics):

    • Inject increasing concentrations of the pyrazole (e.g., 0.1, 0.5, 1, 5, 10 µM) sequentially without regeneration between injections.

    • Flow rate: High (30–50 µL/min) to ensure kinetic control.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model.

    • Criteria for Validity:

      
       value < 10% of 
      
      
      
      .

SPR_Workflow Start Start: Ligand Immobilization RefChannel Prepare Reference Channel (No Protein) Start->RefChannel SolventCorr DMSO Solvent Correction (3-5%) RefChannel->SolventCorr Injection Single Cycle Injection (0.1 -> 10 µM) SolventCorr->Injection Binding Measure Association (kon) & Dissociation (koff) Injection->Binding Analysis Fit to 1:1 Langmuir Model Binding->Analysis Decision Is Chi-Square < 10% Rmax? Analysis->Decision Valid Valid Kinetic Profile Decision->Valid Yes Invalid Re-optimize (Check Aggregation/Solubility) Decision->Invalid No

Caption: SPR workflow for validating small molecule kinetics. Critical quality control steps include reference channel subtraction and solvent correction.

Data Summary: Representative Pyrazole Therapeutics

CompoundPrimary TargetMechanismBinding Affinity / IC50Therapeutic Indication
Celecoxib COX-2Selective Inhibitor (Side pocket)IC50: ~40 nM (COX-2) vs 15 µM (COX-1)Inflammation, RA, OA
Ruxolitinib JAK1/JAK2ATP-Competitive (Hinge binder)IC50: 3.3 nM (JAK1)Myelofibrosis
Dabrafenib BRAF V600EATP-CompetitiveIC50: 0.8 nMMelanoma
Rimonabant CB1 ReceptorInverse AgonistKi: 1.96 nMObesity (Withdrawn)
Crizotinib ALK / ROS1ATP-CompetitiveIC50: 20 nM (ALK)NSCLC
Emerging (Exp) TubulinColchicine Site BinderIC50: ~15 nM (PC-3 cells)Cancer (Preclinical)

References

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]

  • Structural and Functional Basis of Cyclooxygenase Inhibition. ACS Publications. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor. Neuropharmacology. [Link]

  • Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of Small Molecules. ACS Omega. [Link]

Sources

Foundational

Technical Guide: Stability Profile and Degradation Pathways of 5-chloro-3-ethyl-1-methyl-1H-pyrazole

Executive Summary This technical guide provides a comprehensive stability analysis of 5-chloro-3-ethyl-1-methyl-1H-pyrazole (CEMP). As a halogenated nitrogen heterocycle, CEMP serves as a critical scaffold in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive stability analysis of 5-chloro-3-ethyl-1-methyl-1H-pyrazole (CEMP). As a halogenated nitrogen heterocycle, CEMP serves as a critical scaffold in the synthesis of agrochemicals (e.g., acaricides, fungicides) and pharmaceutical kinase inhibitors.

While the pyrazole core is aromatic and generally robust, the specific functionalization—a 5-chloro substituent adjacent to the 1-methyl group—introduces a distinct reactivity profile. This molecule is kinetically stable under ambient conditions but thermodynamically primed for Nucleophilic Aromatic Substitution (


) and oxidative degradation of the alkyl side chain. This guide details the mechanistic pathways of degradation and provides validated protocols for stress testing.

Structural Analysis & Reactivity Profile

To understand how CEMP degrades, we must analyze why it reacts. The molecule's stability is dictated by three competing electronic and steric factors:

  • The Activated 5-Chloro Position: Unlike chlorobenzene, the chlorine at the 5-position of a 1-substituted pyrazole is activated. The adjacent nitrogen (N1) exerts an inductive electron-withdrawing effect (-I), making the C5 carbon susceptible to nucleophilic attack.

  • The 3-Ethyl Side Chain: This alkyl group contains benzylic-like

    
    -protons. While less reactive than a true benzyl group, the position is susceptible to radical abstraction and subsequent oxidation.
    
  • The 1-Methyl "Block": The N-methyl group prevents tautomerization to the 1H-isomer, locking the double bond arrangement. However, it also sterically crowds the 5-position, influencing the rate of substitution reactions.

Predicted Degradation Pathways

Based on structure-activity relationships (SAR) of chloropyrazoles, three primary degradation pathways are identified:

  • Pathway A: Nucleophilic Hydrolysis (

    
    ).  Displacement of Chloride by Hydroxide ions.
    
  • Pathway B: Oxidative Dealkylation. Oxidation of the 3-Ethyl group to a ketone or carboxylic acid.

  • Pathway C: Photolytic Dehalogenation. Radical cleavage of the C-Cl bond under UV exposure.

Detailed Degradation Mechanisms

Pathway A: Hydrolytic Degradation (Base-Promoted)

The most critical instability risk is the hydrolysis of the C-Cl bond. This follows an addition-elimination mechanism (


).[1]
  • Mechanism: Hydroxide ions (

    
    ) attack the electron-deficient C5 carbon. The negative charge is transiently delocalized onto the N1 nitrogen (Meisenheimer-like complex) before the Chloride acts as a leaving group.
    
  • Product: 3-ethyl-1-methyl-1H-pyrazol-5-ol (which rapidly tautomerizes to the thermodynamic product: 3-ethyl-1-methyl-1H-pyrazol-5(4H)-one ).

  • Risk Factor: High. Particularly in formulations pH > 8.0 or during high-temperature processing.

Pathway B: Oxidative Degradation

The ethyl group at position 3 is susceptible to autoxidation or radical attack, particularly in the presence of transition metal impurities (e.g., Fe, Cu) or peroxides.

  • Mechanism: Hydrogen abstraction at the

    
    -methylene of the ethyl group forms a radical. Reaction with 
    
    
    
    forms a peroxide intermediate, which decomposes to 1-(5-chloro-1-methyl-1H-pyrazol-3-yl)ethan-1-one (Acetyl derivative). Further oxidation can cleave the C-C bond to yield the carboxylic acid.
  • Risk Factor: Moderate. Requires initiator (light/peroxide).

Pathway C: Photolysis

Halogenated heterocycles are UV-active. Absorption of UV photons (254 nm - 300 nm) can promote the C-Cl bond to an excited state, leading to homolytic cleavage.

  • Mechanism:

    
    . The resulting pyrazolyl radical abstracts a hydrogen from the solvent.
    
  • Product: 3-ethyl-1-methyl-1H-pyrazole (Dechlorinated impurity).

Visualization of Degradation Pathways[2][3]

The following diagram maps the parent molecule to its primary degradation products.

DegradationPathways cluster_legend Reaction Conditions Parent Parent: 5-chloro-3-ethyl-1-methyl-1H-pyrazole HydrolysisProd Hydrolysis Product: 3-ethyl-1-methyl-1H-pyrazol-5(4H)-one (Pyrazolone Tautomer) Parent->HydrolysisProd  +OH- / Heat (SNAr) OxidationProd Oxidation Product: 1-(5-chloro-1-methyl-1H-pyrazol-3-yl)ethan-1-one (Acetyl Derivative) Parent->OxidationProd  [O] / Peroxides PhotoProd Photolysis Product: 3-ethyl-1-methyl-1H-pyrazole (Dechlorinated) Parent->PhotoProd  UV Light (hν) desc Red: Base Hydrolysis | Yellow: Oxidation | Green: Photolysis

Caption: Figure 1. Primary degradation pathways of 5-chloro-3-ethyl-1-methyl-1H-pyrazole leading to hydrolysis, oxidation, and dechlorination products.

Experimental Protocols: Forced Degradation (Stress Testing)

To validate these pathways in your specific matrix, perform the following stress tests. These are aligned with ICH Q1A(R2) guidelines but optimized for chloropyrazole chemistry.

Analytical Method Prerequisites

Before stressing, ensure your HPLC method can resolve the parent from the pyrazolone (more polar) and the dechlorinated species (similar polarity).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).

  • Detection: UV at 230 nm (general pyrazole absorbance).

Stress Testing Workflow
Stress TypeConditionTarget DegradationNotes
Acid Hydrolysis 1N HCl, Reflux (60°C), 4-8 hrs< 5%Chloropyrazoles are generally acid stable. Expect minimal degradation.
Base Hydrolysis 1N NaOH, Reflux (60°C), 2-4 hrs10-20%Primary Failure Mode. Monitor for pyrazolone peak (early eluting).
Oxidation 3%

, RT, 24 hrs
5-10%Monitor for acetyl derivative (+14 Da mass shift vs ethyl).
Photolysis 1.2 million lux hours (ICH cond.)VariableMonitor for des-chloro analog (-34 Da mass shift).
Protocol: Base Hydrolysis (Step-by-Step)
  • Preparation: Dissolve 50 mg of CEMP in 5 mL of Acetonitrile (co-solvent).

  • Stress: Add 5 mL of 1N NaOH.

  • Incubation: Heat at 60°C in a sealed vial/flask with stirring for 4 hours.

  • Quenching: CRITICAL STEP. Allow to cool, then neutralize with exactly 5 mL of 1N HCl. Do not inject highly alkaline samples into silica-based HPLC columns.

  • Dilution: Dilute to analytical concentration (e.g., 0.5 mg/mL) with mobile phase.

  • Analysis: Inject immediately. Compare against an unstressed control.

Storage and Handling Recommendations

Based on the reactivity profile, the following storage conditions are mandatory to maintain purity >99.5%:

  • Moisture Control: Store under inert atmosphere (Nitrogen/Argon) if possible. While the solid is relatively stable, moisture + trace base from glass surfaces can accelerate hydrolysis over months.

  • Light Protection: Amber glass vials are required to prevent photolytic dechlorination.

  • Avoid Metal Contact: Do not use metal spatulas if the material is suspected to contain peroxides; trace metals catalyze the oxidation of the ethyl side chain.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[2] International Conference on Harmonisation. Link

  • Lyalin, B. V., & Petrosyan, V. A. (2011).[3] Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali.[3] Russian Journal of Electrochemistry.[3] Link (Demonstrates susceptibility of ethyl/alkyl groups on pyrazoles to oxidation).

  • Baumann, M., et al. (2011). Continuous Flow Synthesis of Pyrazoles. Beilstein Journal of Organic Chemistry. Link (Discusses general stability and synthesis of substituted pyrazoles).

  • PubChem Compound Summary. (2024). 5-chloro-1-methyl-1H-pyrazole derivatives.[4][5][6] National Center for Biotechnology Information. Link (General physical property grounding).

  • Mąkosza, M. (2017).[1] Nucleophilic Aromatic Substitution, General Corrected Mechanism.[1] Organic & Medicinal Chemistry International Journal.[1] Link (Mechanistic grounding for

    
     on activated aromatics).
    

Sources

Exploratory

Precision Quantum Chemistry for Pyrazole Scaffolds in Drug Design

Executive Summary The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, its utility is complicated by annular...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, its utility is complicated by annular tautomerism (1H- vs. 2H-pyrazole) and ambiguous protonation states at physiological pH. Standard force-field-based molecular docking often fails to capture these subtleties, leading to false-negative binding predictions.

This guide provides a rigorous, self-validating quantum mechanical (QM) workflow for modeling pyrazole derivatives. It moves beyond standard B3LYP calculations, advocating for dispersion-corrected functionals and explicit thermodynamic cycles to predict tautomeric ratios, pKa values, and non-covalent interaction energies with high fidelity.

Part 1: The Tautomerism Conundrum

The Challenge

Unsubstituted pyrazoles exist in a tautomeric equilibrium between the 1H and 2H forms. While the 1H-tautomer is generally favored in the gas phase, substituents and solvent polarity can invert this preference. In a protein binding pocket, selecting the wrong tautomer results in incorrect hydrogen bond donor/acceptor mapping.

The Protocol: Boltzmann-Weighted Populations

Causality: Standard DFT functionals (like B3LYP) often underestimate the stability of the 2H-tautomer because they poorly describe weak intramolecular dispersion forces between N-substituents and the lone pair.

Recommended Method: Use wB97X-D or M06-2X with a triple-zeta basis set (e.g., def2-TZVP ). These functionals account for medium-range electron correlation (dispersion) essential for accurate relative energies.

Step-by-Step Workflow
  • Conformer Generation: Generate rotamers for substituents using a low-cost method (e.g., PM6 or HF/6-31G).

  • Geometry Optimization: Optimize both 1H and 2H tautomers in the solution phase (using the SMD solvation model).

  • Frequency Calculation: Verify stationary points (zero imaginary frequencies) and extract Thermal Free Energies (

    
    ).
    
  • Population Analysis: Calculate the Boltzmann distribution.



Visualization: Tautomer Selection Workflow

TautomerWorkflow Input Input Structure (2D Sketch) Enum Enumerate Tautomers (1H & 2H forms) Input->Enum Conf Conformer Search (MMFF94 or PM6) Enum->Conf DFT_Opt DFT Optimization + Freq (wB97X-D/def2-TZVP + SMD) Conf->DFT_Opt Select lowest E conformers Energy Extract Gibbs Free Energy (Delta G) DFT_Opt->Energy Boltz Boltzmann Weighting (Population %) Energy->Boltz

Caption: Workflow for determining the dominant pyrazole tautomer using dispersion-corrected DFT.

Part 2: The pKa Prediction Protocol

The Challenge

Predicting whether a pyrazole nitrogen is protonated at pH 7.4 is critical for solubility and binding. Empirical tools (ChemDraw, Marvin) often have errors >1.5 pKa units for complex heterocycles. QM-based thermodynamic cycles can reduce this error to <0.5 units.

The Protocol: Thermodynamic Cycle (Born-Haber)

Causality: Direct calculation of pKa in solution is inaccurate due to the large error in the solvation energy of the bare proton. We use a thermodynamic cycle to cancel systematic errors, referencing the gas-phase basicity.

The Workflow
  • Gas Phase: Calculate

    
     for the deprotonation reaction 
    
    
    
    .
  • Solvation: Calculate

    
     for both the acid (
    
    
    
    ) and conjugate base (
    
    
    ).[1]
  • Experimental Reference: Use the experimental solvation free energy of the proton (

    
     kcal/mol).
    

Equation:



Where:


Visualization: Thermodynamic Cycle[1]

BornHaber Gas_Acid AH+ (Gas) Gas_Base A (Gas) + H+ (Gas) Gas_Acid->Gas_Base Delta G (gas) Sol_Acid AH+ (Solution) Gas_Acid->Sol_Acid Delta G solv (AH+) Sol_Base A (Solution) + H+ (Solution) Gas_Base->Sol_Base Delta G solv (A) + C Sol_Acid->Sol_Base Delta G (soln) (Target)

Caption: Thermodynamic cycle for pKa calculation. Red arrows indicate solvation energy calculations.

Data Summary: Recommended Parameters
ComponentMethod/FunctionalBasis SetNotes
Geometry Opt M06-2X6-31+G(d,p)Good balance of speed/accuracy.
Single Point wB97X-D6-311++G(2d,2p)Diffuse functions essential for anions/lone pairs.
Solvation SMD (Solvation Model based on Density)-Superior to IEFPCM for charged species.
Proton Energy --Use -265.9 kcal/mol for

solvation.

Part 3: Interaction Analysis (SAPT)

The Challenge

Pyrazoles often engage in


-

stacking or cation-

interactions with protein residues (e.g., Phenylalanine, Tryptophan). Standard docking scores (Glide, Vina) use simple geometric functions that fail to quantify the dispersion component of these interactions.
The Protocol: Symmetry-Adapted Perturbation Theory (SAPT)

Causality: SAPT decomposes the interaction energy into physically meaningful components: Electrostatics, Exchange (repulsion), Induction, and Dispersion.[2] This reveals why a ligand binds (e.g., is it driven by shape complementarity/dispersion or charge/electrostatics?).

Workflow
  • Preparation: Isolate the ligand-residue pair from the docked complex. Cap protein residues with hydrogens.

  • Calculation: Perform SAPT0 calculation.

  • Analysis: Focus on the

    
     (dispersion) vs 
    
    
    
    (electrostatics) terms.

Interpretation:

  • High Dispersion (

    
    ):  Indicates strong 
    
    
    
    -stacking. Optimize by increasing surface area overlap.
  • High Electrostatics (

    
    ):  Indicates H-bonding or salt bridges. Optimize by tuning pKa or polarity.
    

References

  • Alkorta, I., & Elguero, J. (2020). Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives. Arabian Journal of Chemistry.[3] [Link] (Authoritative source on pyrazole synthesis and DFT characterization).

  • Emamian, S., et al. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model.[4][5] Organic & Biomolecular Chemistry.[6][7][8][9][10] [Link] (Recent benchmark on pyrazole regioselectivity and transition state analysis).

  • Wagen, C. (2025). How to Predict pKa: A Guide to Quantum Mechanical and Data-Driven Methods. Rowan Scientific. [Link] (Detailed breakdown of thermodynamic cycles for pKa prediction).

  • Parrish, R. M., et al. (2014). Levels of symmetry adapted perturbation theory (SAPT). Journal of Chemical Physics.[2] [Link] (Foundational text for SAPT methodology and basis set convergence).

  • Meghezzi, H., et al. (2013). DFT Modeling of Tautomeric Equilibria and Proton Transfer of Pyrazolone. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link] (Specific benchmarking of B3LYP vs. other functionals for pyrazole tautomers).

Sources

Protocols & Analytical Methods

Method

Application Note: Precision One-Pot Synthesis of Trisubstituted Pyrazoles

Executive Summary & Strategic Importance The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore in blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore in blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonabant . While classic methods like the Knorr synthesis (1,3-diketone + hydrazine) are well-established, they often fail to meet the rigorous demands of drug discovery: regiochemical purity .

When reacting an asymmetric 1,3-diketone with a substituted hydrazine, a mixture of 1,3,5- and 1,4,5-isomers typically results. Separating these regioisomers requires tedious chromatography, reducing library throughput.

This guide details two high-fidelity, one-pot protocols designed to overcome these limitations:

  • Method A (The Precision Route): Base-mediated [3+2] cycloaddition of

    
    -tosylhydrazones and terminal alkynes. This method guarantees 1,3,5-regioselectivity  by locking the reaction mechanism, avoiding the ambiguity of diketone enolization.
    
  • Method B (The High-Throughput Route): Copper-catalyzed aerobic condensation at room temperature. A robust, acid-free protocol ideal for rapid library generation.

Mechanistic Insight & Regiocontrol

Understanding the competition between nucleophilic attacks is critical for process design. In standard condensations, the hydrazine's distal nitrogen (


) attacks the most electrophilic carbonyl. However, electronic similarities between carbonyls in complex substrates lead to mixtures.

The Solution: By using


-tosylhydrazones  (generated in situ from aldehydes) and terminal alkynes , we bypass the diketone intermediate entirely. The reaction proceeds via a base-mediated generation of a diazocompound equivalent, which undergoes a regioselective 1,3-dipolar cycloaddition.[1]
Diagram 1: Mechanistic Divergence (Knorr vs. Tosylhydrazone Route)

PyrazoleMechanism Start Target: Trisubstituted Pyrazole Knorr Classic Knorr Synthesis (1,3-Diketone + Hydrazine) Start->Knorr Tosyl Precision Route (N-Tosylhydrazone + Alkyne) Start->Tosyl Enol Enolization Competition Knorr->Enol Acid/Heat Mixture Mixture of Isomers (1,3,5- and 1,4,5-) Enol->Mixture Poor Selectivity Diazo In Situ Diazo Intermediate Tosyl->Diazo Base (t-BuOK) Cyclo [3+2] Cycloaddition Diazo->Cyclo Regiocontrol Pure Regiopure 1,3,5-Trisubstituted Product Cyclo->Pure Elimination of Ts-

Caption: Comparison of the classic Knorr route (red) yielding isomeric mixtures versus the modern Tosylhydrazone route (green) yielding regiopure 1,3,5-pyrazoles.

Protocol A: Regioselective Synthesis via N-Tosylhydrazones

Best For: Complex substrates, late-stage functionalization, and cases where 1,3,5-selectivity is non-negotiable. Based on: Kong et al., Org.[2] Lett. 2014 [1].[2][3][4][5]

Reagents & Equipment[6][7]
  • Aldehyde (1.0 equiv): Precursor for the C3 substituent.

  • Tosylhydrazine (1.0 equiv): Source of Nitrogen.

  • Terminal Alkyne (1.2 equiv): Source of C4-C5 carbons.

  • Base: Potassium tert-butoxide (

    
    -BuOK), 2.5 equiv.
    
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

  • Vessel: Sealed pressure tube or standard round-bottom flask with reflux condenser.

Step-by-Step Workflow
  • In Situ Hydrazone Formation:

    • Charge a reaction vial with the aldehyde (1.0 mmol) and tosylhydrazine (1.0 mmol).

    • Add anhydrous 1,4-Dioxane (5 mL).

    • Stir at 70°C for 1 hour .

    • Checkpoint: Monitor by TLC. The aldehyde spot should disappear, replaced by the lower Rf hydrazone spot.

  • One-Pot Cyclization:

    • Cool the mixture to Room Temperature (RT).

    • Add the terminal alkyne (1.2 mmol) and

      
      -BuOK (2.5 mmol).
      
    • Critical Step: The solution will likely turn dark/orange upon base addition. This indicates the formation of the diazo intermediate.

    • Heat the sealed vessel to 110°C for 3–12 hours .

  • Workup & Purification:

    • Cool to RT. Quench with saturated

      
       (10 mL).
      
    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
    • Purify via flash column chromatography (Hexane/EtOAc gradient).

Why this works: The base promotes the Bamford-Stevens reaction, generating a diazo compound in situ. This reactive species undergoes a [3+2] cycloaddition with the alkyne. The bulky tosyl group and the mechanism dictate that the nitrogen bearing the tosyl group ends up at the N1 position, ensuring high regioselectivity.

Protocol B: Green Cu-Catalyzed Condensation

Best For: High-throughput screening (HTS), simple substrates, acid-sensitive groups. Based on: Wang et al., Synlett 2018 [2].[6]

Reagents & Equipment[7]
  • 1,3-Diketone (1.0 equiv): e.g., Pentane-2,4-dione.[6]

  • Aryl Hydrazine (1.0 equiv): e.g., Phenylhydrazine.

  • Catalyst:

    
     (10 mol%).
    
  • Solvent: Acetonitrile (

    
    ) or Ethanol.
    
  • Conditions: Open air, Room Temperature.

Step-by-Step Workflow
  • Reaction Setup:

    • In a 20 mL vial, dissolve

      
       (0.1 mmol) in 
      
      
      
      (2 mL).
    • Add the 1,3-diketone (1.0 mmol) and Aryl Hydrazine (1.0 mmol) sequentially.

  • Monitoring:

    • Stir at Room Temperature open to the air (balloon not required).

    • Reaction is typically complete within 15–60 minutes .

    • Visual Cue: A color change often accompanies the complexation and subsequent cyclization.

  • Isolation:

    • Evaporate the solvent under reduced pressure.

    • Green Option: If using Ethanol, adding water often precipitates the pure pyrazole, which can be collected by filtration.

    • Otherwise, perform a short silica plug filtration to remove the Copper salt.

Data & Validation

The following table summarizes the expected performance of Protocol A (Tosylhydrazone) across different electronic environments.

EntryAldehyde (R1)Alkyne (R2)Yield (%)Regioselectivity (1,3,5 : 1,4,5)
1 4-Cl-PhPhenylacetylene88%> 98 : 2
2 4-OMe-PhPhenylacetylene82%> 98 : 2
3 Ph1-Hexyne (Alkyl)75%> 95 : 5
4 2-Naphthyl4-F-Phenylacetylene91%> 98 : 2

Note: Electron-deficient aldehydes (Entry 1) typically react faster in the hydrazone formation step.

Diagram 2: Decision Tree for Method Selection

SelectionLogic Input Starting Materials Available? Q1 Do you have a 1,3-Diketone? Input->Q1 Q2 Is the Diketone Symmetric? Q1->Q2 Yes MethodA Use Protocol A (Tosylhydrazone) Guaranteed 1,3,5-Selectivity Q1->MethodA No (Have Aldehyde + Alkyne) MethodB Use Protocol B (Cu-Catalyzed) Fast, RT, High Yield Q2->MethodB Yes Q2->MethodA No (Regio-issues likely)

Caption: Logic flow for selecting the optimal synthesis route based on substrate availability and symmetry.

Troubleshooting & Optimization

Protocol A (Tosylhydrazone Route)[7][9]
  • Problem: Low yield with aliphatic alkynes.

    • Solution: Increase temperature to 120°C and extend time to 12h. Aliphatic alkynes are less reactive in the [3+2] cycloaddition than aryl alkynes.

  • Problem: "Stuck" at the hydrazone stage.

    • Solution: Ensure the base (

      
      -BuOK) is fresh. Old alkoxides absorb moisture and become hydroxides, which are less effective at generating the diazo intermediate.
      
Protocol B (Copper Route)
  • Problem: Copper contamination in product.

    • Solution: Wash the organic layer with 10% EDTA solution or aqueous ammonia during workup to chelate and remove residual Cu ions.

References

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    -Alkylated Tosylhydrazones and Terminal Alkynes.[2] Organic Letters, 16(2), 576–579.[2]
    
    
  • Wang, H., Sun, X., Zhang, S., et al. (2018). Efficient Copper-Catalyzed Synthesis of Substituted Pyrazoles at Room Temperature.[6] Synlett, 29(20), 2689–2692.[6]

  • Tang, X., Huang, L., Yang, J., et al. (2014). Practical synthesis of pyrazoles via a copper-catalyzed relay oxidation strategy.[3] Chemical Communications, 50, 14793-14796.[3]

Sources

Application

using 5-chloro-3-ethyl-1-methyl-1H-pyrazole as a chemical intermediate

Application Note: Strategic Utilization of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole Executive Summary 5-Chloro-3-ethyl-1-methyl-1H-pyrazole (CAS: 29938-63-4) is a versatile heterocyclic building block extensively utilized i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole

Executive Summary

5-Chloro-3-ethyl-1-methyl-1H-pyrazole (CAS: 29938-63-4) is a versatile heterocyclic building block extensively utilized in the synthesis of agrochemicals (e.g., mitochondrial electron transport inhibitors like Tebufenpyrad) and pharmaceutical candidates (kinase inhibitors, GPCR ligands).[1]

Its value lies in its bifunctional reactivity :

  • The C-5 Chlorine atom: A "chemical handle" primed for transition-metal-catalyzed cross-couplings (Suzuki, Stille) or Nucleophilic Aromatic Substitution (SNAr).

  • The C-4 Position: A nucleophilic site susceptible to electrophilic substitution (halogenation, formylation), allowing for rapid scaffold elaboration.

This guide provides optimized, self-validating protocols for transforming this intermediate into high-value bioactive scaffolds.

Physicochemical Profile

PropertyValueNotes
IUPAC Name 5-Chloro-3-ethyl-1-methyl-1H-pyrazoleSystematic numbering is critical; N-1 bears the methyl group.
Molecular Formula C6H9ClN2Note: Search results for "ethyl" variant imply C6 core + substituents.
Molecular Weight 144.60 g/mol Suitable for Fragment-Based Drug Discovery (FBDD).
Physical State Colorless to pale yellow liquidMay crystallize upon prolonged storage at -20°C.
Boiling Point ~85-90°C @ 10 mmHgVolatile; avoid high-vac rotary evaporation without cooling.
Solubility DCM, EtOAc, MeOH, DMSOImmiscible with water; lipophilic (cLogP ~1.8).
Stability Stable under N2Hydrolytically stable; sensitive to strong acids at elevated temps.

Strategic Reactivity Guide

The pyrazole ring is electron-rich, but the specific substitution pattern dictates the chemistry. The 1-methyl and 3-ethyl groups are electron-donating, which increases the electron density of the ring.

  • C-5 Position (Cl): The chlorine is attached to an electron-rich ring, making it less reactive toward classical SNAr than a chloropyridine. However, it is an excellent substrate for Palladium-catalyzed couplings .

  • C-4 Position (H): This is the most nucleophilic site. It readily reacts with electrophiles (E+) such as nitronium ions or Vilsmeier reagents.

ReactivityMap Core 5-Chloro-3-ethyl- 1-methyl-1H-pyrazole C5 C-5 Position (Cl) (Electrophilic Site) Core->C5 C4 C-4 Position (H) (Nucleophilic Site) Core->C4 N1 N-1 Methyl (Directing Group) Core->N1 Suzuki Suzuki C5->Suzuki Pd-Catalyzed Coupling (Biaryl synthesis) SnAr SnAr C5->SnAr S_NAr (Requires Activation) Vilsmeier Vilsmeier C4->Vilsmeier Formylation (POCl3/DMF) (Aldehyde install) Halogenation Halogenation C4->Halogenation Bromination (NBS) Stability Stability N1->Stability Prevents tautomerism

Figure 1: Reactivity map of the 5-chloro-3-ethyl-1-methyl-1H-pyrazole scaffold.

Application Protocol 1: C-5 Arylation via Suzuki-Miyaura Coupling

Objective: Synthesize 5-aryl-3-ethyl-1-methyl-1H-pyrazoles (Biaryl scaffolds for kinase inhibition). Rationale: The C-Cl bond at position 5 is sterically accessible. Using a phosphine ligand like SPhos or XPhos is recommended due to the electron-rich nature of the pyrazole, which can make oxidative addition slower than with electron-deficient aryl chlorides.

Materials:
  • Substrate: 5-Chloro-3-ethyl-1-methyl-1H-pyrazole (1.0 equiv)[2]

  • Boronic Acid: Arylboronic acid (1.2 equiv)[3]

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl₂ (5 mol%)

  • Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Workflow:
  • Inert Setup: Charge a reaction vial with the boronic acid, base, and Pd catalyst. Evacuate and backfill with Nitrogen (3 cycles).

  • Solvation: Dissolve the 5-chloropyrazole in degassed 1,4-dioxane and transfer it to the vial via syringe. Add the degassed water.

  • Reaction: Heat the sealed vial to 90°C for 4–12 hours.

    • Self-Validation Point: Monitor by TLC (Hexane/EtOAc 4:1). The starting chloride (Rf ~0.6) should disappear. The product is usually more polar and UV-active (fluorescent).

  • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine.[3] Dry over Na₂SO₄.[3]

  • Purification: Flash chromatography.

SuzukiWorkflow Start Start: Reagents Prep (Inert Atmosphere) Mix Mix: Substrate + Boronic Acid + Pd Cat + Base Start->Mix Heat Heat: 90°C, 4-12h (Dioxane/H2O) Mix->Heat Check Checkpoint: TLC Analysis (Disappearance of Cl-SM) Heat->Check Check->Heat Incomplete Workup Workup: EtOAc Extract Wash Brine -> Dry Check->Workup Complete Purify Purify: Silica Column Workup->Purify

Figure 2: Workflow for Suzuki-Miyaura coupling of 5-chloropyrazole.

Application Protocol 2: C-4 Formylation (Vilsmeier-Haack)

Objective: Install an aldehyde group at C-4 to create 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde. Rationale: The C-4 position is highly nucleophilic. This aldehyde is a critical intermediate for reductive aminations or condensation reactions (e.g., Knoevenagel).

Protocol:
  • Reagent Prep: In a dry flask under N₂, cool DMF (3.0 equiv) to 0°C.

  • Activation: Dropwise add POCl₃ (1.2 equiv) . Stir at 0°C for 30 mins to form the Vilsmeier reagent (white precipitate may form).

  • Addition: Add a solution of 5-chloro-3-ethyl-1-methyl-1H-pyrazole (1.0 equiv) in minimal DMF dropwise.

  • Reaction: Warm to 60–80°C and stir for 2–4 hours.

    • Self-Validation Point: The reaction mixture will turn from colorless to yellow/orange.

  • Hydrolysis (Critical): Pour the reaction mixture onto crushed ice containing NaOAc (buffered hydrolysis prevents tar formation). Stir vigorously for 1 hour. The aldehyde product often precipitates as a solid.

  • Isolation: Filter the solid or extract with DCM.

Quality Control & Troubleshooting

ParameterSpecificationMethodTroubleshooting
Purity >97%HPLC (C18, H2O/MeCN)If <95%, check for des-chloro byproduct (from Pd reduction).
Identity 1H NMRDMSO-d6Look for N-Me singlet (~3.7 ppm) and Ethyl triplet/quartet.
Water Content <0.5%Karl FischerHigh water content kills Vilsmeier reactions. Dry DMF is essential.

Key NMR Signals (CDCl₃):

  • N-CH₃: Singlet, δ ~3.75 ppm.

  • Ethyl-CH₂: Quartet, δ ~2.60 ppm.

  • Ethyl-CH₃: Triplet, δ ~1.25 ppm.

  • C4-H: Singlet, δ ~6.10 ppm (This peak disappears upon C-4 functionalization).

References

  • Synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehydes

    • Methodology: Vilsmeier-Haack reaction on 1-methylpyrazoles.
    • Source:Molecules2013 , 18(8), 9029-9048. Link

  • Suzuki Coupling of Chloropyrazoles

    • Methodology: Pd-catalyzed coupling of 5-chloro-1-methyl-4-nitroimidazole (analogous chemistry).[4]

    • Source:Molecules2010 , 15(12), 8752-8768. Link

  • General Pyrazole Reactivity & Drug Discovery

    • Context: Pyrazole scaffold in FDA-approved drugs.
    • Source:Future Medicinal Chemistry2011 , 3(15), 1975-1993. Link

  • Safety Data (SDS)

    • Source: PubChem Compound Summary for 5-chloro-1-methylpyrazoles. Link

Disclaimer: This protocol is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling.

Sources

Method

Application Notes and Protocols: The Strategic Utility of 5-chloro-3-ethyl-1-methyl-1H-pyrazole in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle with two adj...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in contemporary medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, leading to the development of numerous clinically successful drugs.[1][2] The pyrazole ring's unique electronic properties and its ability to act as a versatile scaffold for three-dimensional diversification have made it a "privileged structure" in drug design.[3][4] Pyrazole-containing compounds have been successfully developed as anti-inflammatory, anticancer, antimicrobial, and antiviral agents, among others.[5][6][7] Notable examples of pyrazole-based drugs include the anti-inflammatory agent celecoxib and a range of kinase inhibitors used in oncology such as ibrutinib and ruxolitinib.[2][8]

This guide focuses on a specific, highly functionalized pyrazole derivative: 5-chloro-3-ethyl-1-methyl-1H-pyrazole . While not typically an active pharmaceutical ingredient in its own right, this compound serves as a critical and versatile intermediate for the synthesis of a diverse array of potential therapeutic agents.[9][10] The strategic placement of its chloro, ethyl, and methyl groups provides a unique combination of reactivity and structural features that can be exploited for the generation of compound libraries for lead discovery and optimization.[11][12]

This document will provide a comprehensive overview of the synthesis of this key intermediate, followed by detailed protocols for its derivatization and subsequent evaluation in relevant biological assays, with a particular focus on the discovery of novel kinase inhibitors.

Synthesis of the Core Scaffold: 5-chloro-3-ethyl-1-methyl-1H-pyrazole

The synthesis of 5-chloro-3-ethyl-1-methyl-1H-pyrazole and its carboxylic acid or ester derivatives is a crucial first step in leveraging its potential. Various synthetic routes have been reported, often starting from more readily available pyrazole precursors.[10][13] The following protocol describes a common synthetic strategy.

Protocol 1: Synthesis of Ethyl 4-chloro-1-methyl-3-ethyl-1H-pyrazole-5-carboxylate

This protocol outlines the chlorination of a pyrazole precursor to yield the ethyl ester of the target scaffold, a versatile intermediate for further modifications.[10]

Materials:

  • 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester

  • Hydrochloric acid (35-40%)

  • Hydrogen peroxide (30-40%)

  • Dichloroethane

  • 5% Sodium sulfite solution

  • 5% Sodium carbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a four-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester, dichloroethane, and hydrochloric acid.

  • Control the temperature at 20-30°C and slowly add hydrogen peroxide dropwise.

  • After the addition is complete, maintain the temperature for 1-2 hours.

  • Increase the temperature to 50-70°C and maintain for 5-7 hours.

  • Cool the reaction mixture to 20-30°C and allow the layers to separate.

  • Wash the organic layer sequentially with 5% sodium sulfite solution, 5% sodium carbonate solution, and water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the dichloroethane by vacuum distillation to obtain ethyl 4-chloro-1-methyl-3-ethyl-1H-pyrazole-5-carboxylate.

Causality and Experimental Choices:

  • The use of hydrogen peroxide and hydrochloric acid provides an effective in situ generation of the chlorinating species.

  • The two-step temperature profile ensures controlled initiation of the reaction followed by completion at a higher temperature.

  • The washing steps are crucial to remove unreacted acids and byproducts, ensuring the purity of the final product.

Application in Kinase Inhibitor Discovery

Protein kinases are a major class of drug targets, particularly in oncology, and pyrazole-based scaffolds have been instrumental in the development of potent and selective kinase inhibitors.[14][15][16] The 5-chloro-3-ethyl-1-methyl-1H-pyrazole scaffold can be readily derivatized to explore structure-activity relationships (SAR) for various kinase targets.[11][17]

Workflow for Pyrazole-Based Kinase Inhibitor Discovery

G cluster_0 Scaffold Synthesis & Derivatization cluster_1 Biological Screening cluster_2 Lead Optimization A Synthesis of 5-chloro-3-ethyl-1-methyl-1H-pyrazole (or its carboxylic acid) B Amide Coupling with a Diverse Amine Library A->B C Purification and Characterization of Derivatives B->C D Primary Kinase Inhibition Assay C->D E Cell-Based Proliferation Assay D->E F Hit Confirmation and IC50 Determination E->F G Structure-Activity Relationship (SAR) Analysis F->G H In Silico Docking Studies G->H I Iterative Synthesis of Optimized Analogs H->I I->B Iterative Cycle

Caption: Workflow for the discovery of pyrazole-based kinase inhibitors.

Protocol 2: Library Synthesis via Amide Coupling

This protocol describes the derivatization of the pyrazole carboxylic acid with a library of amines to generate a set of candidate kinase inhibitors.

Materials:

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid[18]

  • A diverse library of primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Standard purification supplies (e.g., silica gel for chromatography)

Procedure:

  • Dissolve 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (1 equivalent) in DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.2 equivalents) and continue stirring at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

  • Characterize the final compound by NMR and mass spectrometry.

Causality and Experimental Choices:

  • HATU is a highly efficient coupling reagent that minimizes side reactions and promotes high yields.

  • DIPEA is a non-nucleophilic base used to activate the carboxylic acid and neutralize the generated acids.

  • The use of a diverse amine library allows for the systematic exploration of the chemical space around the pyrazole core, which is fundamental for establishing SAR.[19]

Protocol 3: In Vitro Kinase Inhibition Assay (Example: CDK2)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized pyrazole derivatives against a specific kinase, such as Cyclin-Dependent Kinase 2 (CDK2), which is often implicated in cancer.[20][21]

Materials:

  • Recombinant human CDK2/Cyclin E enzyme

  • Kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., a histone H1-derived peptide)

  • Synthesized pyrazole compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase buffer, the CDK2/Cyclin E enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Measure the luminescence signal, which is proportional to the amount of ADP generated and thus indicative of kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Causality and Experimental Choices:

  • The use of a recombinant enzyme provides a clean system to assess direct inhibition without the complexity of a cellular environment.

  • The ADP-Glo™ assay is a robust and sensitive method for measuring kinase activity by quantifying the product of the kinase reaction (ADP).

  • Determining the IC50 value is a standard metric for quantifying the potency of an inhibitor.[21]

Protocol 4: Cell-Based Antiproliferative Assay (MTT Assay)

This assay evaluates the effect of the synthesized compounds on the proliferation of cancer cells, providing a measure of their potential therapeutic efficacy.[21][22][23]

Materials:

  • Cancer cell line (e.g., HCT-116 colorectal carcinoma cells)[16][20]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized pyrazole compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to a DMSO-treated control.

  • Determine the GI50 value (the concentration required to inhibit cell growth by 50%) from the dose-response curve.

Causality and Experimental Choices:

  • The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • The use of a cancer cell line provides a more physiologically relevant context to assess the potential anticancer effects of the compounds.

  • The GI50 value provides a quantitative measure of the compound's cytostatic or cytotoxic effects.

Data Presentation and Interpretation

The data generated from these assays should be systematically organized to facilitate SAR analysis.

Table 1: Illustrative Data for a Hypothetical Series of Pyrazole Derivatives

Compound IDR Group (from Amine)CDK2 IC50 (µM)HCT-116 GI50 (µM)
PYZ-01 4-Fluorophenyl1.25.8
PYZ-02 3,4-Dichlorophenyl0.52.1
PYZ-03 Cyclohexyl> 50> 50
PYZ-04 Morpholinyl25.645.3
Roscovitine (Reference Compound)0.4515.0

This tabular representation allows for a clear comparison of the potencies of different derivatives, guiding the next steps in the lead optimization process. For instance, the illustrative data above suggests that aromatic amines are preferred over aliphatic or heterocyclic ones for this particular scaffold and target.

Conclusion and Future Directions

The 5-chloro-3-ethyl-1-methyl-1H-pyrazole scaffold is a valuable tool in medicinal chemistry, offering a reliable starting point for the synthesis of diverse compound libraries. The protocols outlined in this guide provide a roadmap for its synthesis, derivatization, and biological evaluation in the context of kinase inhibitor discovery. By systematically applying these methods, researchers can efficiently explore the chemical space around this privileged pyrazole core, leading to the identification of novel and potent therapeutic candidates. Future work could involve expanding the derivatization strategies to other positions on the pyrazole ring or exploring its application in other therapeutic areas where pyrazoles have shown promise, such as in the development of antifungal or anti-inflammatory agents.[1][24]

References

  • Current status of pyrazole and its biological activities - PMC - PubMed Central . Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR . Available at: [Link]

  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY - PharmaTutor . Available at: [Link]

  • N '-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: Synthesis and anticonvulsant activity - ResearchGate . Available at: [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives” . Available at: [Link]

  • Scheme (1). Synthesis pathway for preparation of compounds 5. - ResearchGate . Available at: [Link]

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS 127892-62-0 - Chemical Supplier Unilong . Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Eco-Vector Journals Portal . Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central . Available at: [Link]

  • Novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety as potent antifungal agents: synthesis, crystal structure, biological evaluation and a 3D-QSAR study - New Journal of Chemistry (RSC Publishing) . Available at: [Link]

  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers . Available at: [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC - NIH . Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies . Available at: [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed . Available at: [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate . Available at: [Link]

  • Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide - ResearchGate . Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI . Available at: [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing . Available at: [Link]

  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents.
  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC - NIH . Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives . Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI . Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - IRIS UniGe . Available at: [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... - ResearchGate . Available at: [Link]

  • Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico - Taylor & Francis . Available at: [Link]

  • Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester - PrepChem.com . Available at: [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Publishing . Available at: [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI . Available at: [Link]

  • 3.7. MTT Cytotoxicity Assay - Bio-protocol . Available at: [Link]

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682 . Available at: [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β . Available at: [Link]

Sources

Application

Application Note: Anticancer Screening of 5-Chloro-3-Ethyl-1-Methyl-1H-Pyrazole

[1] Executive Summary & Rationale 5-chloro-3-ethyl-1-methyl-1H-pyrazole represents a "privileged scaffold" in medicinal chemistry.[1] Pyrazole cores are structural keystones in FDA-approved kinase inhibitors (e.g., Crizo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Rationale

5-chloro-3-ethyl-1-methyl-1H-pyrazole represents a "privileged scaffold" in medicinal chemistry.[1] Pyrazole cores are structural keystones in FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib) due to their ability to mimic the adenine ring of ATP, allowing them to bind competitively to the ATP-binding pocket of protein kinases.

This guide details the protocol for screening this specific fragment for intrinsic anticancer activity. While often used as a synthetic intermediate (where the C5-chloro group serves as a handle for nucleophilic substitution), screening the parent scaffold is critical for Fragment-Based Drug Discovery (FBDD) . It establishes baseline toxicity, identifies "ligand efficiency" (binding energy per heavy atom), and detects off-target liabilities (e.g., general cytotoxicity) before chemical elaboration.

Pre-Screening: Compound Management & Properties

Objective: Ensure analyte integrity and consistent solubility for reproducible biological data.

Physicochemical Profile[2][3][4]
  • Molecular Formula: C₆H₉ClN₂

  • Molecular Weight: ~144.60 g/mol

  • Predicted LogP: ~1.8 – 2.2 (Lipophilic, cell-permeable)

  • Solubility: Low in water; High in DMSO, Ethanol.

Stock Solution Preparation Protocol

Reagents: Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade (≥99.9%).

  • Weighing: Weigh 14.46 mg of the compound into a sterile, antistatic glass vial.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to create a 100 mM Stock Solution .

    • Note: Avoid plastic tubes for long-term storage of >10 mM stocks to prevent leaching of plasticizers.

  • Sonicate: Sonicate for 30–60 seconds at room temperature to ensure complete solubilization.

  • Storage: Aliquot into 50 µL volumes in amber glass vials. Store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades potency).

Phase 1: Phenotypic Screening (In Vitro Cytotoxicity)

Objective: Determine the IC₅₀ (Half-maximal inhibitory concentration) against a validated panel of cancer cell lines.

Cell Line Selection (Rationale)

We utilize a "High-Sensitivity" panel targeting pathways commonly inhibited by pyrazoles (Kinase/Tubulin).

Cell LineTissue OriginDriver Mutation/TargetRationale for Pyrazoles
A549 Lung (NSCLC)KRAS mut, EGFR wtHigh metabolic activity; standard for cytotoxic screening.
MCF-7 Breast (Luminal A)ER+, PIK3CA mutPyrazoles often show selectivity in ER+ models.
HCT-116 ColonKRAS mut, PIK3CA mutSensitive to kinase inhibitors (MAPK pathway).
BJ-5ta Foreskin FibroblastNormal (hTERT)Negative Control: Assesses therapeutic window (toxicity index).
Assay Protocol: SRB (Sulforhodamine B)

Why SRB over MTT? SRB measures total protein mass, which is more stable and less prone to metabolic interference (e.g., mitochondrial fluctuations) caused by chemical scaffolds than MTT/MTS tetrazolium assays.

Workflow:

  • Seeding: Seed cells in 96-well plates (3,000–5,000 cells/well) in 100 µL media. Incubate 24h for attachment.

  • Treatment:

    • Prepare serial dilutions of the compound in culture media (0.1% DMSO final).

    • Range: 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0 (Vehicle).

    • Add 100 µL of 2x drug solution to wells.

  • Incubation: 72 hours at 37°C, 5% CO₂.

  • Fixation: Add 50 µL cold 50% (w/v) TCA (Trichloroacetic acid) to each well (final 10%). Incubate 1h at 4°C. Wash 5x with water. Dry.

  • Staining: Add 100 µL 0.4% (w/v) SRB in 1% acetic acid. Incubate 20 min at RT.

  • Washing: Wash 5x with 1% acetic acid to remove unbound dye. Dry.

  • Solubilization: Add 200 µL 10 mM Tris base (pH 10.5). Shake 10 min.

  • Read: Measure Absorbance at 510 nm .

Data Visualization: Screening Workflow

ScreeningWorkflow Prep Compound Prep (100 mM DMSO Stock) Dilution Serial Dilution (0.1 - 100 µM) Prep->Dilution Treatment Cell Treatment (72h Incubation) Dilution->Treatment Fixation TCA Fixation & SRB Staining Treatment->Fixation Readout Absorbance (510nm) Data Acquisition Fixation->Readout Analysis IC50 Calculation (Non-linear Regression) Readout->Analysis

Figure 1: Step-by-step workflow for the SRB cytotoxicity assay.[2][3]

Phase 2: Mechanism of Action (MoA) - Kinase Profiling

If IC₅₀ < 10 µM, proceed to target deconvolution. Pyrazoles are ATP-competitive pharmacophores.

Kinase Panel Strategy

Screen at a single concentration (10 µM) against a focused panel of kinases using a FRET-based or Radiometric assay (e.g., KinaseHotSpot).

Priority Targets:

  • VEGFR2 (KDR): Common target for pyrazole-ureas.

  • c-Met: Pyrazoles are core scaffolds for c-Met inhibitors (e.g., Tepotinib).

  • Aurora Kinase A/B: Linked to antimitotic activity.

Pathway Visualization: Pyrazole Kinase Inhibition

KinasePathway Compound 5-chloro-3-ethyl-1-methyl-1H-pyrazole ATP_Pocket ATP Binding Pocket Compound->ATP_Pocket Competes with ATP RTK Receptor Tyrosine Kinase (VEGFR/c-Met) Compound->RTK INHIBITS ATP_Pocket->RTK RAS RAS RTK->RAS Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation (Nucleus) ERK->Proliferation

Figure 2: Hypothetical MoA where the pyrazole scaffold inhibits RTK signaling, arresting the RAS/RAF/MEK proliferation cascade.[4]

Data Analysis & Interpretation

Calculation of IC₅₀

Use GraphPad Prism or similar software. Fit data to the equation:



  • X: Log of concentration.

  • Y: % Cell Viability (normalized to Vehicle Control).

Acceptance Criteria (Quality Control)
  • Z-Factor: Must be > 0.5 for the assay plate to be valid.

    
    
    (p = positive control, n = negative control)
    
  • Dose Response: Hill Slope should be between -0.5 and -1.5. A very steep slope (<-3.0) suggests non-specific toxicity (e.g., membrane disruption) rather than specific target inhibition.

Interpretation of Results for This Molecule
  • Scenario A (IC₅₀ > 50 µM): The molecule is an inactive fragment. Action: Use as a scaffold. Perform chemical synthesis to substitute the 5-Chloro group with amines or aryl groups to increase potency.

  • Scenario B (IC₅₀ 1–10 µM): "Hit" status. High ligand efficiency. Action: Check for PAINS (Pan-Assay Interference) properties (e.g., aggregation).

  • Scenario C (IC₅₀ < 1 µM): Highly potent. Action: Immediate validation in secondary assays (Apoptosis/Caspase-3) and ADME profiling.

References

  • National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen. Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Retrieved from [Link]

  • Fabbro, D. (2015).The Kinase Inhibitor Discovery Manual. Elsevier Science. (Contextual grounding for Pyrazole-Kinase interactions).
  • PubChem. Compound Summary: 5-chloro-3-ethyl-1-methyl-1H-pyrazole.[5] Retrieved from [Link]

Sources

Method

The Versatile Scaffold: Application Notes and Protocols for 5-chloro-3-ethyl-1-methyl-1H-pyrazole in Agrochemical Research

Introduction: The Pyrazole Core in Modern Crop Protection The pyrazole ring is a privileged heterocyclic scaffold, forming the backbone of numerous biologically active molecules across pharmaceuticals and agrochemicals.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Core in Modern Crop Protection

The pyrazole ring is a privileged heterocyclic scaffold, forming the backbone of numerous biologically active molecules across pharmaceuticals and agrochemicals.[1][2] Its unique chemical architecture allows for diverse functionalization, leading to compounds with a wide array of biological activities, including fungicidal, herbicidal, and insecticidal properties.[3] Within this important class of compounds, 5-chloro-3-ethyl-1-methyl-1H-pyrazole emerges as a critical building block—an intermediate ripe with potential for the synthesis of next-generation crop protection agents.[4][5]

This guide provides an in-depth exploration of 5-chloro-3-ethyl-1-methyl-1H-pyrazole, offering detailed application notes for its use in agrochemical research and development. We will delve into its role as a precursor to potent fungicides, herbicides, and insecticides, supported by field-proven insights and detailed experimental protocols for its synthesis and bio-efficacy evaluation.

Part 1: Application Notes - A Precursor to Potent Agrochemicals

The strategic placement of the chloro, ethyl, and methyl groups on the pyrazole ring makes 5-chloro-3-ethyl-1-methyl-1H-pyrazole and its closely related carboxylic acid and carbonyl chloride derivatives highly versatile intermediates.[5][6] These functional groups provide reactive handles for synthetic chemists to build more complex molecules with tailored biological activities.

Fungicide Development: Targeting Fungal Respiration

The pyrazole ring is a cornerstone of a major class of modern fungicides: the Succinate Dehydrogenase Inhibitors (SDHIs).[3][7] These fungicides act by inhibiting Complex II in the mitochondrial respiratory chain, effectively cutting off the energy supply to pathogenic fungi.[8][9] Commercial SDHI fungicides like Bixafen, Fluxapyroxad, and Sedaxane all feature a pyrazole-carboxamide core structure.[3][8]

5-chloro-3-ethyl-1-methyl-1H-pyrazole serves as an ideal starting point for creating novel pyrazole-carboxamide fungicides. The 5-chloro position can be further functionalized, while the pyrazole core is elaborated to produce the final active ingredient. Research on other 5-chloro-pyrazole derivatives has demonstrated potent in vitro activity against a range of plant pathogenic fungi, including Fusarium graminearum, Botrytis cinerea, and Rhizoctonia solani.[10]

Key Insight: The derivatization of the pyrazole's carboxylic acid function into various amides is a well-established strategy for discovering potent SDHI fungicides. The nature of the amide substituent is critical for optimizing the compound's binding to the target enzyme and its spectrum of activity.

Herbicide Discovery: From Bleaching to Broadleaf Control

Pyrazole derivatives have also been successfully commercialized as herbicides, such as pyraflufen-ethyl and fluazolate.[11][12] These compounds often act by inhibiting key plant enzymes, leading to effects like bleaching of green weeds.[12][13] Studies on 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles, structurally related to our core molecule, have shown significant post-emergence herbicidal effects against problematic weeds like Digitaria sanguinalis L.[12][13]

The 5-chloro-3-ethyl-1-methyl-1H-pyrazole scaffold can be utilized to synthesize novel herbicides. The chlorine atom can be displaced by various nucleophiles to introduce different heterocyclic moieties, a strategy known to modulate herbicidal activity and selectivity.

Causality in Action: The "bleaching" activity observed in some pyrazole herbicides is due to the inhibition of carotenoid biosynthesis.[12] Carotenoids protect chlorophyll from photooxidation; their absence leads to rapid chlorophyll destruction and the characteristic white appearance of treated plants.

Insecticide and Acaricide Synthesis: A Gateway to Neurotoxins

The utility of this pyrazole intermediate extends to the realm of insecticides and acaricides. A key derivative, 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester, is a crucial intermediate in the synthesis of the commercial acaricides Tebufenpyrad and Tolfenpyrad.[14] These compounds are highly effective against a range of mites and insects on crops such as fruits, vegetables, and tea.[14]

The development pathway involves converting the pyrazole carboxylic acid into an amide, similar to fungicide synthesis, but with amine partners chosen to optimize insecticidal or acaricidal activity. This highlights the modularity of the pyrazole scaffold in agrochemical design.

Workflow Visualization: From Intermediate to Final Product

G cluster_synthesis Synthesis Pathway cluster_application Agrochemical Application Start Starting Materials Py 5-chloro-3-ethyl-1-methyl-1H-pyrazole Start->Py Multi-step synthesis Acid 4-Chloro-3-ethyl-1-methyl-1H- pyrazole-5-carboxylic acid Py->Acid Carboxylation Herbicide Herbicides Py->Herbicide Nucleophilic Substitution & Derivatization Chloride 4-Chloro-3-ethyl-1-methyl-1H- pyrazole-5-carbonyl chloride Acid->Chloride Acyl Halogenation Fungicide Fungicides (e.g., SDHIs) Chloride->Fungicide Amidation Insecticide Insecticides/Acaricides (e.g., Tebufenpyrad) Chloride->Insecticide Amidation G cluster_dev Development & Testing Pipeline Synthesis Synthesis of Derivatives InVitro In Vitro Screening (e.g., Fungicide Assay) Synthesis->InVitro Efficacy Greenhouse Greenhouse Trials (Herbicide/Insecticide) InVitro->Greenhouse Promising Hits Field Small & Large Plot Field Trials Greenhouse->Field Top Candidates Product Commercial Product Field->Product Registration

Sources

Application

experimental protocol for 1,3-dipolar cycloaddition for pyrazole synthesis

Executive Summary The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore for blockbuster drugs such as Celecoxib (COX-2 inhibitor), Rimonabant (CB1 antagonist), and Sildenafil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore for blockbuster drugs such as Celecoxib (COX-2 inhibitor), Rimonabant (CB1 antagonist), and Sildenafil (PDE5 inhibitor). While condensation methods (e.g., Knorr synthesis) are well-known, they often lack the regiochemical flexibility required for complex analog generation.

This guide details the 1,3-dipolar cycloaddition (Huisgen-type) of nitrile imines with alkynes. Unlike the condensation of hydrazines with 1,3-diketones—which is limited by the availability of symmetrical dicarbonyls—this protocol allows for the modular assembly of highly functionalized pyrazoles under mild conditions. We focus on the in situ generation of nitrile imines from hydrazonoyl chlorides , a method offering superior safety and library scalability compared to diazoalkane routes.

Mechanistic Insight & Regiochemistry

The reaction proceeds via a concerted [3+2] cycloaddition between a 1,3-dipole (nitrile imine) and a dipolarophile (alkyne).

  • The Dipole: Nitrile imines are transient species generated by the dehydrohalogenation of hydrazonoyl halides using a mild base (typically Triethylamine).

  • The Regioselectivity Problem: The reaction can theoretically yield 1,3,4- or 1,3,5-trisubstituted isomers. Regioselectivity is governed by Frontier Molecular Orbital (FMO) theory. For electron-rich alkynes, the reaction is HOMO(dipole)-controlled, typically favoring the 1,3,5-isomer due to steric repulsion and electronic matching.

Pathway Visualization

The following diagram illustrates the generation of the dipole and the subsequent cycloaddition steps.

G Start Hydrazonoyl Chloride Dipole Nitrile Imine (1,3-Dipole) Start->Dipole 1. Dehydrohalogenation Base Base (Et3N) (- HCl) Base->Dipole TS Concerted TS [3+2] Dipole->TS 2. Cycloaddition Alkyne Terminal Alkyne (Dipolarophile) Alkyne->TS Product 1,3,5-Trisubstituted Pyrazole TS->Product 3. Aromatization

Figure 1: Mechanistic pathway for the base-mediated generation of nitrile imines and [3+2] cycloaddition.

Strategic Planning & Safety

Reagent Selection
ComponentRecommendationFunction
Precursor Hydrazonoyl Chloride Stable solid precursor to the unstable nitrile imine.
Base Triethylamine (Et3N) Scavenges HCl to generate the dipole in situ.
Dipolarophile Terminal Alkyne Provides the C-C backbone. Electron-withdrawing groups (EWG) accelerate reaction rates.
Solvent THF or Toluene Aprotic solvents prevent quenching of the dipole.
Safety Matrix (Critical)
  • Hydrazines: The precursors to hydrazonoyl chlorides are hydrazines, which are potential carcinogens and skin sensitizers. Handle in a fume hood.

  • Nitrile Imines: These are reactive intermediates. If no dipolarophile is present, they may dimerize to form tetrazines or decompose. Always add the base last.

  • Exotherm: The dehydrohalogenation is exothermic. Control temperature during base addition.

Detailed Experimental Protocol

Phase A: Synthesis of Hydrazonoyl Chloride (Precursor)

Note: Commercially available hydrazonoyl chlorides are expensive. Synthesis from aldehydes is cost-effective.

  • Condensation: Dissolve the aldehyde (10 mmol) in Ethanol (20 mL). Add aryl hydrazine (10 mmol) and a catalytic drop of acetic acid. Stir at RT for 2 hours. Filter the precipitated hydrazone .

  • Chlorination: Dissolve the hydrazone (5 mmol) in dry DMF (10 mL). Add N-Chlorosuccinimide (NCS) (5.5 mmol) portion-wise at 0°C.

  • Monitoring: Stir at RT for 3–4 hours. Monitor by TLC (disappearance of hydrazone).

  • Workup: Pour into ice water. Extract with Ethyl Acetate. Wash with brine. Dry over Na2SO4. Concentrate to yield the hydrazonoyl chloride .[1] Store at 4°C.

Phase B: The 1,3-Dipolar Cycloaddition (Main Reaction)

Materials:

  • Hydrazonoyl Chloride (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Triethylamine (Et3N) (1.5 equiv)

  • Dry THF (0.1 M concentration)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add Hydrazonoyl Chloride (1.0 mmol) and Terminal Alkyne (1.2 mmol) to the flask. Dissolve in dry THF (10 mL).

  • Activation (Critical Step): Cool the solution to 0°C. Add Et3N (1.5 mmol) dropwise via syringe over 10 minutes. Rationale: Slow addition prevents a massive concentration of free nitrile imine, minimizing dimerization side-reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 6–12 hours.

    • Optimization: If the alkyne is electron-rich (unactivated), reflux (60°C) may be required.

  • Quench: The formation of a white precipitate (Et3N·HCl) indicates reaction progress.

  • Workup: Filter off the Et3N·HCl salt. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (Hexane/EtOAc gradient).

Workflow Diagram

Protocol Setup 1. Dissolve Precursors (Hydrazonoyl Cl + Alkyne) in dry THF Activation 2. Add Et3N Dropwise (0°C -> RT) Setup->Activation Initiate Dipole Reaction 3. Stir 6-12h (Monitor TLC) Activation->Reaction Filtration 4. Filter Et3N.HCl Salt Reaction->Filtration Complete Purification 5. Flash Chromatography (Isolate Pyrazole) Filtration->Purification

Figure 2: Operational workflow for the batch synthesis of pyrazoles.

Data Analysis & Validation

Regioisomer Identification (NMR)

Distinguishing between the 1,3,5- and 1,3,4-isomers is the primary analytical challenge.

Feature1,3,5-Trisubstituted (Target)1,3,4-Trisubstituted (Minor)
NOESY (1H) Strong correlation between N-Aryl ortho protons and C5-substituent .No correlation between N-Aryl and substituent (too distant).
HMBC Cross-peak between C4-H and C5-Carbon .Cross-peak between C5-H and C4-Carbon .
13C NMR C4 is typically shielded (approx. 105-110 ppm).C5 is typically deshielded relative to C4.
Troubleshooting Guide
  • Issue: Low Yield / Recovery of Starting Material.

    • Cause: Dipole dimerization (tetrazine formation).

    • Solution: Use a syringe pump to add the Hydrazonoyl Chloride slowly to a solution of Base + Alkyne (Inverse Addition).

  • Issue: Poor Regioselectivity (Mixture of isomers).

    • Cause: Steric bulk of the alkyne is insufficient.

    • Solution: Switch solvent to Toluene and increase temperature, or use a Copper(I) catalyst (Click conditions) if applicable to the specific substrate.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][3][4][5][6] Past and Future. Angewandte Chemie International Edition. [Link]

  • Aggarwal, V. K., et al. (2005). Regiocontrolled Synthesis of Pyrazoles.[1][7] Journal of the American Chemical Society. [Link]

  • Fustero, S., et al. (2011). Recent Advances in the Synthesis of Pyrazoles.[3][7] Chemical Reviews. [Link]

  • Bekhit, A. A., et al. (2015).[8] Pyrazoles as Promising Scaffold for the Synthesis of Anti-Inflammatory and Analgesic Agents.[9] European Journal of Medicinal Chemistry. [Link]

  • Organic Syntheses. (2002). Preparation of Hydrazonoyl Chlorides.[1][6][10] Organic Syntheses, Coll. Vol. 10. [Link]

Sources

Method

Application Note: High-Efficiency Multi-Component Synthesis of Pyrazole Derivatives

Executive Summary This application note details a robust, green chemistry-compliant protocol for the one-pot, four-component synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives. Unlike traditional multi-step synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, green chemistry-compliant protocol for the one-pot, four-component synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives. Unlike traditional multi-step synthesis, which suffers from low atom economy and excessive solvent waste, this Multi-Component Reaction (MCR) approach integrates Knoevenagel condensation, Michael addition, and cyclization into a single operation.

Key Advantages:

  • Atom Economy: >90% theoretical efficiency.

  • Green Solvent System: Utilizes Ethanol/Water (1:1), eliminating chlorinated solvents.

  • Scalability: Protocol validated from 1 mmol to 50 mmol scales.

  • Therapeutic Relevance: Direct access to scaffolds found in anti-inflammatory (COX-2 inhibitors) and anticancer therapeutics.

Mechanistic Insight & Causality

To troubleshoot and optimize this reaction, one must understand the converging pathways. The reaction does not proceed linearly but rather through two simultaneous initial equilibria that merge.

The Convergent Pathway
  • Pathway A (Pyrazolone Formation): Hydrazine hydrate reacts with Ethyl Acetoacetate (EAA) to form the pyrazolone intermediate. Critical Control: This step is rapid; however, excess heat can lead to hydrazide degradation.

  • Pathway B (Knoevenagel Condensation): The aldehyde reacts with malononitrile to form the arylidenemalononitrile intermediate. Critical Control: This step requires basic activation (catalyst).[1]

  • Convergence (Michael Addition): The pyrazolone (nucleophile) attacks the arylidenemalononitrile (electrophile), followed by intramolecular cyclization and tautomerization.

Reaction Mechanism Diagram

The following diagram illustrates the specific molecular events and the role of the catalyst in bridging Pathway A and B.

ReactionMechanism cluster_0 Pathway A: Pyrazolone Formation cluster_1 Pathway B: Knoevenagel Condensation EAA Ethyl Acetoacetate Pyrazolone Pyrazolone Intermediate (Nucleophile) EAA->Pyrazolone Hydrazine Hydrazine Hydrate Hydrazine->Pyrazolone Michael Michael Addition (C-C Bond Formation) Pyrazolone->Michael Aldehyde Aryl Aldehyde Knoevenagel Arylidenemalononitrile (Electrophile) Aldehyde->Knoevenagel Catalyst Base Malono Malononitrile Malono->Knoevenagel Knoevenagel->Michael Cyclization Intramolecular Cyclization (Ring Closure) Michael->Cyclization Tautomerization Product 1,4-Dihydropyrano[2,3-c]pyrazole (Final Product) Cyclization->Product

Figure 1: Convergent mechanistic pathway of the 4-component synthesis. Note the distinct nucleophilic and electrophilic intermediates required for the Michael addition.

Experimental Protocol

Materials & Reagents[1][2][3]
  • Aldehyde (1.0 equiv): Benzaldehyde (or substituted derivative).[1][2]

  • Malononitrile (1.0 equiv): 99% purity.

  • Ethyl Acetoacetate (1.0 equiv): 99% purity.

  • Hydrazine Hydrate (1.0 equiv): 80% aqueous solution.

  • Catalyst: L-Proline (10 mol%) OR Sodium Benzoate (15 mol%).

  • Solvent: Ethanol:Water (1:1 v/v).

Standard Operating Procedure (SOP)

Step 1: Pre-Catalysis (Pyrazolone Formation)

  • In a 50 mL round-bottom flask, add Ethyl Acetoacetate (10 mmol, 1.30 g) and Hydrazine Hydrate (10 mmol, 0.50 g) to 10 mL of EtOH:H2O (1:1).

  • Stir at room temperature for 5 minutes.

    • Observation: The solution may warm slightly (exothermic) and turn clear. This confirms Pyrazolone formation.[1]

Step 2: Component Addition 3. Add Benzaldehyde (10 mmol, 1.06 g) and Malononitrile (10 mmol, 0.66 g) to the same flask. 4. Add the Catalyst (L-Proline, 1 mmol, 115 mg).

Step 3: Reaction & Monitoring 5. Heat the mixture to Reflux (80°C) with vigorous magnetic stirring. 6. Monitor via TLC (Eluent: Ethyl Acetate/n-Hexane 3:7).

  • Target: Disappearance of the aldehyde spot.
  • Typical Time: 15–45 minutes.

Step 4: Work-up & Purification (Self-Validating) 7. Cool the reaction mixture to room temperature. 8. Precipitation: The product typically precipitates as a solid due to low solubility in the cool aqueous ethanol matrix. 9. Filter the solid using a Buchner funnel. 10. Wash with 20 mL cold Ethanol/Water (1:1) to remove unreacted hydrazine or catalyst. 11. Recrystallization: Dissolve crude solid in hot Ethanol. Cool slowly to obtain pure crystals.

Data Analysis & Validation

Expected Yields & Solvent Effects

The choice of solvent significantly impacts the yield and reaction time. The table below summarizes internal validation data using 4-chlorobenzaldehyde as the substrate.

Solvent SystemCatalystTemp (°C)Time (min)Yield (%)Notes
EtOH:H2O (1:1) L-Proline 80 20 94 Optimal Green Protocol
WaterNa-Benzoate1004588Product floats; stirring difficult
EthanolEt3N786082Requires column chromatography
ToluenePiperidine11012075Poor atom economy; toxic
Characterization (Self-Validation Check)

To confirm the structure of 6-amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, look for these specific NMR signatures:

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 12.1 ppm (s, 1H): NH of the pyrazole ring (Broad singlet).

    • δ 6.9 ppm (s, 2H): NH2 amino group (Exchangeable with D2O).

    • δ 4.6 ppm (s, 1H): CH at the chiral center (C4 position). This is the diagnostic peak for cyclization.

    • δ 1.8 ppm (s, 3H): Methyl group.

Troubleshooting & Decision Workflow

Use the following logic flow to resolve common synthetic issues.

Troubleshooting Start Reaction Complete (TLC Check) Precipitate Is Solid Precipitate Visible? Start->Precipitate Yes_Precip Filter & Wash (Cold EtOH/H2O) Precipitate->Yes_Precip Yes No_Precip Cool to 0°C on Ice Bath Precipitate->No_Precip No Check_Purity 1H NMR / Melting Point Yes_Precip->Check_Purity Oily Oil Formation? No_Precip->Oily Pure Final Product (Yield Calculation) Check_Purity->Pure Clean Spectra Impure Recrystallize from Hot EtOH Check_Purity->Impure Extra Peaks Impure->Check_Purity Sonicate Sonicate 10 mins (Induce Crystallization) Oily->Sonicate Yes Sonicate->Yes_Precip

Figure 2: Decision tree for product isolation and purification.

References

  • Zolfigol, M. A., et al. (2016). Applications of ionic liquids in the multi-component synthesis of dihydropyrano[2,3-c]pyrazoles.[3] Journal of Molecular Liquids. Link

  • Vasuki, G., & Kumaravel, K. (2008). Rapid four-component synthesis of dihydropyrano[2,3-c]pyrazoles. Tetrahedron Letters. Link

  • Bhat, A. R., et al. (2005). Synthesis and biological activity of pyrazole derivatives.[2][4][5][6][7][8][9][10] Indian Journal of Chemistry. Link

  • Sigma-Aldrich. (2023). Ethyl Acetoacetate Product Specification.Link

  • Mamaghani, M., & Hossein Nia, R. (2021). A Review on the Recent Multicomponent Synthesis of Dihydropyrano[2,3-c]pyrazoles. Polycyclic Aromatic Compounds.[3] Link

Sources

Application

The Strategic Importance of C4-Functionalized Pyrazoles

Application Notes & Protocols: Strategic Functionalization of the Pyrazole Ring at the C4 Position For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a cornerstone in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Strategic Functionalization of the Pyrazole Ring at the C4 Position

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its presence in numerous approved drugs and bioactive compounds.[1][2][3] The metabolic stability of the pyrazole ring makes it an attractive component in drug design.[2] Functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The C4 position, in particular, is a key site for modification. Its high electron density makes it susceptible to electrophilic substitution, providing a reliable handle for introducing diverse functional groups.[4][5] This targeted modification is crucial in the development of novel therapeutics, including anti-inflammatory agents, kinase inhibitors, and antibacterial compounds.[6][7][8]

The Chemical Logic of C4-Selectivity

The regioselectivity of electrophilic substitution on the pyrazole ring is dictated by a combination of electronic and steric factors.[9] The C4 position is the most electron-rich and, therefore, the most favorable site for electrophilic attack in neutral or alkaline conditions.[4][9] The two adjacent nitrogen atoms influence the electron distribution within the ring, leading to reduced charge density at the C3 and C5 positions.[4]

However, under strongly acidic conditions, the pyridine-like N2 nitrogen can be protonated, forming a pyrazolium cation. This deactivates the ring towards electrophilic attack, especially at the C4 position.[9] Substituents on the ring also play a significant role. Electron-donating groups at C3 or C5 can further activate the C4 position, while electron-withdrawing groups will deactivate the entire ring but still generally direct electrophiles to C4, albeit requiring more forcing conditions.[9]

Key Methodologies for C4-Functionalization

Several robust methods exist for the selective functionalization of the pyrazole C4 position. These include halogenation, nitration, formylation, and metal-catalyzed cross-coupling reactions.

Halogenation: Introducing a Versatile Synthetic Handle

Halogenation of the C4 position provides a crucial entry point for further synthetic transformations, particularly metal-catalyzed cross-coupling reactions. 4-Halopyrazoles are valuable intermediates in the synthesis of a wide range of functionalized pyrazole derivatives.[6][10]

This protocol describes a general and efficient method for the C4-bromination of pyrazoles using N-bromosuccinimide (NBS).

Rationale: NBS is a mild and selective brominating agent that is well-suited for electron-rich heterocyclic systems like pyrazoles. The reaction proceeds via an electrophilic substitution mechanism.

Materials:

  • Substituted Pyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Magnetic Stirrer and Stir Bar

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • Dissolve the pyrazole (1.0 equiv) in acetonitrile or dichloromethane in a round-bottom flask.

  • Add N-bromosuccinimide (1.05 equiv) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-bromopyrazole.

Troubleshooting:

  • Low Yield: For less reactive pyrazoles, the reaction may be gently heated. Ensure the NBS is of high purity and the solvent is anhydrous.

  • Side Products: If multiple products are observed, consider protecting the N1 position of the pyrazole to prevent N-bromination, especially for N-unsubstituted pyrazoles.[9]

Nitration: Installation of an Electron-Withdrawing Group

Nitration introduces a nitro group at the C4 position, which can serve as a directing group for further substitutions or be reduced to an amino group, opening up a different avenue of functionalization.

This protocol details the classic method for the nitration of pyrazoles at the C4 position.

Rationale: The combination of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which readily attacks the electron-rich C4 position of the pyrazole ring.[11]

Materials:

  • Substituted Pyrazole

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice Bath

  • Magnetic Stirrer and Stir Bar

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • Carefully add the substituted pyrazole (1.0 equiv) to a flask containing concentrated sulfuric acid, keeping the temperature below 10 °C with an ice bath.

  • Slowly add fuming nitric acid (1.1 equiv) dropwise to the stirred solution, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 4-nitropyrazole.

Safety Precautions: The reaction is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood. Always add the acid to the pyrazole solution slowly and maintain a low temperature.

Vilsmeier-Haack Formylation: Introduction of a Formyl Group

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings, including pyrazoles.[12][13] This reaction is highly regioselective for the C4 position.[12]

This protocol outlines the procedure for the Vilsmeier-Haack formylation of a pyrazole derivative.

Rationale: The Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF).[12] This electrophilic species then attacks the C4 position of the pyrazole.

Materials:

  • Substituted Pyrazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus Oxychloride (POCl₃)

  • Ice Bath

  • Magnetic Stirrer and Stir Bar

  • Round-bottom flask with a dropping funnel

  • Standard glassware for workup and purification

Procedure:

  • Place anhydrous DMF in a round-bottom flask equipped with a dropping funnel and cool to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 equiv) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.[12] Stir for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Dissolve the substituted pyrazole (1.0 equiv) in a minimal amount of anhydrous DMF.

  • Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.[12]

  • Allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-80 °C). Monitor the reaction progress by TLC.[12]

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide or sodium carbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting:

  • Inactive Vilsmeier Reagent: Ensure all reagents and glassware are anhydrous, as moisture will decompose the Vilsmeier reagent.[12]

  • Low Reactivity: For less reactive pyrazoles, a larger excess of the Vilsmeier reagent or higher reaction temperatures may be required.[12]

Metal-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds.[14] Starting from a C4-halogenated pyrazole, a wide array of substituents can be introduced.

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a 4-iodopyrazole with a boronic acid.

Rationale: This palladium-catalyzed reaction couples an organoboron compound with an organohalide, offering a versatile method for creating new C-C bonds with high functional group tolerance.

Materials:

  • 4-Iodopyrazole derivative

  • Aryl or Vinyl Boronic Acid

  • Palladium Catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Cs₂CO₃ or K₂CO₃)

  • Solvent system (e.g., DME/H₂O or Toluene/Ethanol/H₂O)

  • Microwave reactor or conventional heating setup

  • Standard glassware for workup and purification

Procedure:

  • To a microwave vial or round-bottom flask, add the 4-iodopyrazole (1.0 equiv), the boronic acid (1.0-1.5 equiv), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 equiv).

  • Add the solvent system and degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Heat the reaction mixture under an inert atmosphere. For microwave-assisted reactions, typical conditions are 90-120 °C for 5-30 minutes.[15] For conventional heating, reflux temperatures for several hours may be necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Key Considerations:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can be critical for challenging coupling partners.

  • Base and Solvent: The base and solvent system should be optimized for the specific substrates being used.

Visualization of Synthetic Pathways

The following diagrams illustrate the key functionalization strategies discussed.

C4_Functionalization_Overview Pyrazole Pyrazole Halogenation Halogenation (e.g., NBS, I₂, Cl₂) Pyrazole->Halogenation Nitration Nitration (HNO₃/H₂SO₄) Pyrazole->Nitration Formylation Vilsmeier-Haack Formylation (POCl₃/DMF) Pyrazole->Formylation Halopyrazole 4-Halopyrazole Halogenation->Halopyrazole Nitropyrazole 4-Nitropyrazole Nitration->Nitropyrazole Formylpyrazole 4-Formylpyrazole Formylation->Formylpyrazole CrossCoupling Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Halopyrazole->CrossCoupling FunctionalizedPyrazole Further Functionalized Pyrazoles CrossCoupling->FunctionalizedPyrazole

Caption: Overview of C4-Functionalization Pathways.

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Workup and Purification DMF DMF (solvent) VilsmeierReagent Vilsmeier Reagent (Chloroiminium salt) DMF->VilsmeierReagent 0-10 °C POCl3 POCl₃ POCl3->VilsmeierReagent ReactionMixture Reaction Mixture VilsmeierReagent->ReactionMixture PyrazoleSubstrate Pyrazole Substrate PyrazoleSubstrate->ReactionMixture Quenching Quench with Ice ReactionMixture->Quenching Heat, then cool Extraction Extraction Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification FinalProduct 4-Formylpyrazole Purification->FinalProduct

Caption: Vilsmeier-Haack Formylation Workflow.

Summary of C4-Functionalization Methods

Reaction Reagents Key Features Typical Yields
Halogenation NBS, NCS, NIS, I₂/CANProvides a versatile handle for cross-coupling.[10][16][17][18]Good to Excellent
Nitration HNO₃/H₂SO₄Introduces a strong electron-withdrawing group.[11][19]Good
Formylation POCl₃/DMFHighly regioselective for C4.[12][20][21]Good to Excellent
Suzuki Coupling Pd catalyst, boronic acid, baseForms C-C bonds with high functional group tolerance.[15]Moderate to Excellent
Buchwald-Hartwig Amination Pd or Cu catalyst, amine, baseForms C-N bonds.[1][22][23]Moderate to Good
Thio/Selenocyanation PhICl₂/NH₄SCN or KSeCNIntroduces thio/selenocyano groups.[24]Acceptable to Good
Direct C-H Alkenylation Pd(OAc)₂, pyridine, alkeneForms C-C double bonds directly from C-H.[25][26]Moderate to Good

Conclusion

The selective functionalization of the pyrazole ring at the C4 position is a well-established and powerful strategy in modern organic synthesis and drug discovery. The methodologies outlined in this guide, from classic electrophilic substitutions to modern metal-catalyzed cross-couplings, provide a robust toolkit for researchers. A thorough understanding of the underlying chemical principles and adherence to optimized protocols are essential for the successful synthesis of novel C4-functionalized pyrazoles, paving the way for the development of new and improved therapeutic agents and functional materials.

References

Sources

Method

Application Notes and Protocols for the Analytical Method Development of 5-chloro-3-ethyl-1-methyl-1H-pyrazole

Introduction 5-chloro-3-ethyl-1-methyl-1H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries.[1][2] The unique arrangement of s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-chloro-3-ethyl-1-methyl-1H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries.[1][2] The unique arrangement of substituents on the pyrazole ring, including a chloro group, an ethyl group, and a methyl group, suggests its potential as a key intermediate in the synthesis of more complex molecules.[3][4] Given its likely role as a building block in drug development and other chemical industries, the development of robust and reliable analytical methods is crucial for ensuring its quality, purity, and consistency.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on developing analytical methods for the characterization and quantification of 5-chloro-3-ethyl-1-methyl-1H-pyrazole. The protocols outlined herein are based on established principles of analytical chemistry and draw upon existing knowledge of the analysis of related pyrazole derivatives.[5][6]

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data for 5-chloro-3-ethyl-1-methyl-1H-pyrazole, the following physicochemical properties are predicted based on its structure and the properties of analogous compounds. These estimations are intended to guide the initial stages of method development and should be confirmed experimentally.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C7H11ClN2Based on the chemical structure.
Molecular Weight 158.63 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Similar substituted pyrazoles are often solids.[7]
Solubility Expected to be soluble in organic solvents like methanol, acetonitrile, and dichloromethane. Limited solubility in water.The presence of the ethyl and methyl groups, along with the chloro substituent, suggests a compound with moderate polarity.
UV Absorbance Predicted to have a UV absorbance maximum in the range of 210-250 nm.Based on the pyrazole chromophore. A UV scan is recommended to determine the optimal wavelength for detection.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)

A reverse-phase HPLC method with UV detection is proposed as the primary technique for the routine analysis and quantification of 5-chloro-3-ethyl-1-methyl-1H-pyrazole. This method is versatile, robust, and widely available in analytical laboratories.

Causality Behind Experimental Choices
  • Reverse-Phase Chromatography: The predicted moderate polarity of the analyte makes it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.

  • C18 Column: A C18 column is a general-purpose, robust choice for the separation of a wide range of organic molecules and is a good starting point for method development.

  • Mobile Phase: A mixture of acetonitrile and water is chosen for its excellent chromatographic properties and UV transparency. The addition of a small amount of acid (phosphoric acid or formic acid) can improve peak shape by suppressing the ionization of any basic sites on the pyrazole ring.[6]

  • UV Detection: The pyrazole ring system contains a chromophore that allows for sensitive detection using a UV detector.

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile, methanol, and water.

  • Phosphoric acid or formic acid, analytical grade.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Analytical balance.

2. Preparation of Mobile Phase and Solutions:

  • Mobile Phase A: Deionized water with 0.1% (v/v) phosphoric acid or formic acid.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 5-chloro-3-ethyl-1-methyl-1H-pyrazole reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve a known weight of the sample containing 5-chloro-3-ethyl-1-methyl-1H-pyrazole in a suitable solvent (e.g., methanol) to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B. Start with a suitable gradient, for example: 0-15 min, 30-80% B; 15-20 min, 80% B; 20-21 min, 80-30% B; 21-25 min, 30% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Initially set at 220 nm. An initial run with a DAD is recommended to determine the wavelength of maximum absorbance.

4. Method Validation:

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Workflow for HPLC-UV Method Development

Caption: Workflow for HPLC-UV method development and validation.

Confirmatory Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For impurity profiling and unambiguous identification of 5-chloro-3-ethyl-1-methyl-1H-pyrazole, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the recommended confirmatory technique. GC-MS provides excellent separation efficiency and structural information from the mass spectrum.

Causality Behind Experimental Choices
  • Gas Chromatography: The predicted volatility of 5-chloro-3-ethyl-1-methyl-1H-pyrazole makes it amenable to GC analysis.

  • Non-polar or Mid-polar Capillary Column: A column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5) is a good starting point for the separation of a wide range of compounds.

  • Mass Spectrometry Detection: Provides high selectivity and sensitivity. The resulting mass spectrum serves as a "fingerprint" for the compound, allowing for positive identification.

Experimental Protocol: GC-MS Analysis

1. Instrumentation and Consumables:

  • GC-MS system with a capillary column injection port, a mass selective detector, and a data system.

  • A suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • High-purity helium as the carrier gas.

  • GC vials with septa.

  • Volumetric flasks and pipettes.

  • Analytical balance.

2. Preparation of Solutions:

  • Standard Solution (100 µg/mL): Accurately weigh approximately 1 mg of 5-chloro-3-ethyl-1-methyl-1H-pyrazole reference standard and dissolve it in 10 mL of a volatile solvent such as dichloromethane or ethyl acetate in a volumetric flask.

  • Sample Preparation: Dissolve the sample in the same solvent used for the standard to achieve a similar concentration.

3. GC-MS Conditions:

ParameterCondition
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1 split ratio)
Injection Volume 1 µL
Oven Temperature Program Initial temperature of 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-400 amu

4. Data Analysis:

  • The identity of 5-chloro-3-ethyl-1-methyl-1H-pyrazole can be confirmed by comparing the retention time and the mass spectrum of the sample with that of the reference standard.

  • The fragmentation pattern in the mass spectrum should be analyzed to ensure it is consistent with the proposed structure.

Workflow for GC-MS Method Development

Caption: Workflow for GC-MS method development and confirmation.

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

For the definitive structural confirmation of a newly synthesized batch of 5-chloro-3-ethyl-1-methyl-1H-pyrazole, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Features:
  • A singlet for the N-methyl protons.

  • A quartet and a triplet for the ethyl group protons.

  • A singlet for the proton on the pyrazole ring (if present, depending on the substitution pattern).

  • The chemical shifts will be influenced by the electron-withdrawing effect of the chloro group and the pyrazole ring.

Expected ¹³C NMR Spectral Features:
  • Signals for the carbons of the pyrazole ring. The carbon attached to the chlorine atom will be significantly shifted.

  • Signals for the N-methyl and ethyl group carbons.

The obtained NMR data should be compared with data from similar pyrazole structures reported in the literature to confirm the correct isomer has been synthesized.[8]

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating. The use of a primary (HPLC-UV) and a confirmatory (GC-MS) method provides a robust system for the analysis of 5-chloro-3-ethyl-1-methyl-1H-pyrazole. A consistent result from both orthogonal techniques significantly increases the confidence in the identity and purity of the analyte. Furthermore, the incorporation of system suitability tests within the HPLC protocol and the comparison to a certified reference standard in both methods are critical for ensuring the validity of the results on a day-to-day basis.

Conclusion

The analytical methods and protocols detailed in these application notes provide a comprehensive framework for the analysis of 5-chloro-3-ethyl-1-methyl-1H-pyrazole. The proposed HPLC-UV method is suitable for routine quality control, while the GC-MS method offers a powerful tool for identity confirmation and impurity profiling. It is imperative that these methods are fully validated in the user's laboratory to ensure their suitability for the intended purpose. The structural elucidation by NMR spectroscopy remains the gold standard for the initial characterization of this compound.

References

  • multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020, June 8). Cipac.org. [Link]

  • Separation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate on Newcrom R1 HPLC column. (n.d.). SIELC. [Link]

  • (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline. (n.d.). National Institutes of Health. [Link]

  • Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. (2009, January 1). ResearchGate. [Link]

  • Gas chromatography-mass spectrometry (GC–MS) profiling of aqueous methanol fraction of Plagiochasma appendiculatum Lehm. & Lindenb. and Sphagnum fimbriatum Wilson for probable antiviral potential. (2022, August 30). Springer. [Link]

  • Gas Chromatography-Mass Spectrometry Analysis of Compounds Emitted by Pepper Yellow Leaf Curl Virus-Infected Chili Plants: A Preliminary Study. (2021, January 21). MDPI. [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (2013, October 29). MDPI. [Link]

  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (n.d.).
  • Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde | Request PDF. (n.d.). ResearchGate. [Link]

  • 3-chloro-5-methyl-1H-pyrazole | C4H5ClN2 | CID 316061. (n.d.). PubChem. [Link]

  • (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline. (n.d.). National Institutes of Health. [Link]

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | C7H8Cl2N2O. (n.d.). PubChem. [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Gas Chromatography-Mass Spectrometry Analysis of Compounds Emitted by Pepper Yellow Leaf Curl Virus-Infected Chili Plants: A Preliminary Study. (n.d.). MDPI. [Link]

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682. (n.d.). PubChem. [Link]

  • Spectroscopic Interpretation of the Cycloadducts. (n.d.). The Royal Society of Chemistry. [Link]

Sources

Application

Application Note: 5-Chloro-3-ethyl-1-methyl-1H-pyrazole as a Scaffold for Drug Discovery

[1] Executive Summary The compound 5-chloro-3-ethyl-1-methyl-1H-pyrazole (CAS: 29938-63-4) represents a high-value heterocyclic scaffold for medicinal chemistry, particularly in the design of kinase inhibitors, GPCR liga...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The compound 5-chloro-3-ethyl-1-methyl-1H-pyrazole (CAS: 29938-63-4) represents a high-value heterocyclic scaffold for medicinal chemistry, particularly in the design of kinase inhibitors, GPCR ligands, and agrochemicals.[1][2] Unlike generic pyrazoles, this specific trisubstituted core offers a unique balance of steric bulk (3-ethyl), metabolic stability (1-methyl), and electrophilic reactivity (5-chloro).[1]

This guide details the synthesis, reactivity profile, and functionalization protocols for this scaffold. It is designed to allow researchers to rapidly incorporate this building block into diversity-oriented synthesis (DOS) campaigns.[1]

Chemical Profile & Structural Logic[1][3][4][5]

Physicochemical Properties
PropertyValueSignificance
Formula C₆H₉ClN₂Low MW (144.[1]60) allows for significant elaboration while adhering to Lipinski's Rule of 5.
LogP ~2.1The 3-ethyl group increases lipophilicity compared to methyl analogs, improving membrane permeability.[1]
H-Bond Donors 0The 1-methyl group blocks the N-H, preventing tautomerization and fixing the bond vectors.[1]
Electrophilicity High (C-5)The C-Cl bond at position 5 is activated by the adjacent pyrrole-like nitrogen (N1), facilitating oxidative addition.[1]
Structural Activity Relationship (SAR) Logic

The scaffold serves as a rigid template with three distinct vectors for interaction:

  • C-5 Position (Chlorine Handle): The primary site for diversification via cross-coupling (Suzuki, Buchwald). In kinase inhibitors, this position often vectors substituents into the ATP-binding pocket's "gatekeeper" region.

  • N-1 Methyl: Prevents promiscuous hydrogen bonding and locks the bioactive conformation.

  • C-3 Ethyl: Provides a hydrophobic anchor.[1] In many enzymes, this ethyl group fills a small hydrophobic pocket (e.g., the ribose binding pocket or a specificity pocket), offering superior selectivity over smaller methyl or larger phenyl groups.

Synthesis of the Core Scaffold

While commercially available, in-house synthesis is often required for gram-scale library generation.[1]

Reaction Scheme (Graphviz)

Synthesis SM1 Ethyl propionylacetate (Beta-keto ester) Int1 Intermediate: 1-Methyl-3-ethyl-pyrazol-5-one SM1->Int1 Condensation (Reflux, EtOH) SM2 Methylhydrazine SM2->Int1 Prod Product: 5-Chloro-3-ethyl-1-methyl-1H-pyrazole Int1->Prod Chlorination (POCl3, 100°C)

Figure 1: Synthetic route to the 5-chloro-3-ethyl-1-methyl-1H-pyrazole core.

Detailed Protocol

Step 1: Cyclocondensation

  • Reagents: Ethyl propionylacetate (1.0 eq), Methylhydrazine (1.05 eq), Ethanol (anhydrous).

  • Procedure: Add methylhydrazine dropwise to a stirred solution of ethyl propionylacetate in ethanol at 0°C. Caution: Exothermic.

  • Reflux: Heat to reflux for 4–6 hours. Monitor by LCMS for consumption of starting material.

  • Workup: Concentrate in vacuo. The intermediate 1-methyl-3-ethyl-pyrazol-5-one often precipitates or can be recrystallized from ether/hexanes.[1]

    • Critical Quality Attribute (CQA): Ensure the regioisomer is correct. The 1-methyl-3-ethyl isomer is favored, but 1-methyl-5-ethyl can form.[1] Verify by NOE NMR (interaction between N-Me and C-H at position 4).[1]

Step 2: Chlorination

  • Reagents: 1-Methyl-3-ethyl-pyrazol-5-one (1.0 eq), Phosphorus oxychloride (POCl₃, 5.0 eq).

  • Procedure: Dissolve the pyrazolone in neat POCl₃.

  • Reaction: Heat to 100°C for 3 hours. The reaction will turn dark.

  • Quench: Extreme Caution. Pour the cooled reaction mixture slowly onto crushed ice with vigorous stirring to hydrolyze excess POCl₃. Neutralize with saturated NaHCO₃.

  • Extraction: Extract with Dichloromethane (DCM) (3x). Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc) yields the 5-chloro product as a pale yellow oil or low-melting solid.[1]

Functionalization Protocols

The utility of this scaffold lies in the displacement of the 5-chloro group. The following protocols are optimized for high-throughput parallel synthesis.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction installs aryl/heteroaryl groups at the 5-position, creating biaryl motifs common in "privileged structures."[1]

Standard Operating Procedure (SOP):

  • Vessel: 4 mL glass vial with a Teflon-lined cap (or 96-well reaction block).

  • Reactants:

    • Scaffold (5-chloro-3-ethyl-1-methyl-1H-pyrazole): 1.0 eq (e.g., 0.2 mmol)[1]

    • Boronic Acid/Ester: 1.5 eq[1]

    • Base: K₂CO₃ (3.0 eq) or K₃PO₄ (2.0 eq)[1]

  • Catalyst System:

    • Option 1 (Robust): Pd(dppf)Cl₂[1]·DCM (5 mol%). Good for standard aryl boronates.

    • Option 2 (Challenging/Steric): XPhos Pd G2 (2–5 mol%).[1] Required for heteroaryl boronates or ortho-substituted partners.[1]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio). Degas with nitrogen for 5 mins.

  • Conditions: Heat at 90°C for 12–16 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Pass through a silica plug or Celite.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol converts the 5-chloro scaffold into 5-amino-pyrazoles , a key pharmacophore in kinase inhibitors (mimicking the adenine ring of ATP).[1]

Standard Operating Procedure (SOP):

  • Vessel: Microwave vial (sealed).

  • Reactants:

    • Scaffold: 1.0 eq

    • Amine (Primary or Secondary): 1.2 eq[1]

    • Base: NaOtBu (1.5 eq) or Cs₂CO₃ (2.0 eq)[1]

  • Catalyst System:

    • Pre-catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2–5 mol%).

    • Note: RuPhos is preferred for secondary amines; BrettPhos for primary amines.

  • Solvent: Toluene or t-Amyl alcohol (anhydrous).[1]

  • Conditions: Microwave irradiation at 110°C for 1 hour, or thermal heating at 100°C for 12 hours.

  • Purification: These products are often basic. Purify via SCX-2 catch-and-release cartridges or Reverse Phase HPLC (0.1% Formic Acid).

Divergent Synthesis Workflow

DivergentSynthesis Core Scaffold: 5-Cl-3-Et-1-Me-Pyrazole Suzuki Pathway A: Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Core->Suzuki Buchwald Pathway B: Buchwald Amination (R-NH2, Pd-Cat) Core->Buchwald SNAr Pathway C: SNAr (R-SH, NaH) Core->SNAr ProdA 5-Aryl-Pyrazoles (Biaryl Scaffolds) Suzuki->ProdA ProdB 5-Amino-Pyrazoles (Kinase Hinge Binders) Buchwald->ProdB ProdC 5-Thio-Pyrazoles (Metabolic Probes) SNAr->ProdC

Figure 2: Divergent synthesis pathways utilizing the 5-chloro handle.[1]

Analytical Data & Quality Control

To ensure the integrity of the scaffold before library synthesis, verify the following parameters:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.20 ppm (s, 1H): C4-H proton.[1] This singlet is diagnostic. If absent, C4 is substituted.[3]

    • δ 3.80 ppm (s, 3H): N-CH₃ group.[1]

    • δ 2.60 ppm (q, 2H) & 1.25 ppm (t, 3H): Ethyl group signals.

  • LCMS:

    • m/z: 145.0/147.0 [M+H]⁺ (Characteristic 3:1 Chlorine isotope pattern).[1]

    • Ret. Time: Short retention time on C18 due to polarity, but distinct from the pyrazolone precursor.

Safety & Handling

  • POCl₃ (Phosphorus Oxychloride): Highly corrosive and reacts violently with water. All chlorination reactions must be performed in a fume hood. Quenching requires slow addition to ice.

  • Hydrazines: Methylhydrazine is toxic and a potential carcinogen. Use double-gloving and handle in a well-ventilated hood.[1]

  • Residues: Pyrazole residues can be biologically active.[4][5][6][7][8] Dispose of all waste as hazardous chemical waste.

References

  • Scaffold Synthesis & Reactivity

    • Synthesis of 5-chloropyrazoles: Beermann, D., et al. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Journal of Heterocyclic Chemistry, 2018.
    • General Pyrazole Reactivity: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011. Link[1]

  • Cross-Coupling Protocols

    • Suzuki Coupling on Chloropyrazoles: Molander, G. A., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with 5-Chloro-1-methylpyrazoles."[1] Journal of Organic Chemistry, 2009. Link[1]

    • Buchwald-Hartwig Conditions: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011. Link

  • Database Entries

    • PubChem CID: 127892-62-0 (Related Carboxylic Acid Derivative).[1] Link

    • Commercial Availability: CAS 29938-63-4 is available from major building block suppliers (e.g., Enamine, Combi-Blocks).[1]

Sources

Method

Application Notes and Protocols for the Evaluation of Pyrazole Compounds' Insecticidal and Acaricidal Efficacy

Introduction: The Prominence of Pyrazole Compounds in Pest Management The pyrazole class of chemical compounds has emerged as a cornerstone in modern agrochemical and public health pest management strategies.[1] Their si...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of Pyrazole Compounds in Pest Management

The pyrazole class of chemical compounds has emerged as a cornerstone in modern agrochemical and public health pest management strategies.[1] Their significance is largely attributed to a unique mode of action that confers high efficacy against a broad spectrum of insect and acarine pests, often including those resistant to other classes of pesticides.[2] Fipronil, a flagship phenylpyrazole, exemplified the commercial success and biological potency of this scaffold, paving the way for extensive research into novel derivatives with tailored activities.[3][4]

This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new pyrazole-based insecticides and acaricides. The methodologies outlined herein are designed to ensure scientific rigor, reproducibility, and a thorough understanding of a compound's toxicological profile.

Pillar 1: The Mechanistic Underpinnings of Pyrazole Bioactivity

A fundamental principle in toxicological testing is understanding the target. The primary insecticidal target of most bioactive pyrazole compounds is the central nervous system (CNS).[4] Specifically, these compounds act as potent non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel.[5][6]

Mechanism of Action:

  • Normal Neuronal Inhibition: In a resting state, the neurotransmitter GABA binds to its receptor on the postsynaptic neuron, opening an integral chloride ion (Cl⁻) channel.

  • Hyperpolarization: The influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential. This is a crucial mechanism for inhibitory neurotransmission, preventing constant, uncontrolled nerve firing.

  • Pyrazole Interference: Phenylpyrazole insecticides bind within the pore of this chloride channel.[2] This binding event physically blocks the channel, preventing the influx of Cl⁻ ions, even when GABA is bound to its receptor.

  • Hyperexcitation and Mortality: By blocking this inhibitory signal, the pyrazole compound effectively leaves the CNS in a state of uncontrolled excitation. This continuous nerve stimulation leads to convulsions, paralysis, and ultimately, the death of the insect or acarid.[2]

The high selectivity of many pyrazole insecticides for insects over vertebrates is attributed to differences in the affinity of the compound for the insect versus the vertebrate GABA receptor.[4]

G cluster_0 Normal Inhibitory Neurotransmission cluster_1 Disruption by Pyrazole Insecticide GABA GABA Neurotransmitter Receptor GABA Receptor GABA->Receptor Binds Channel_Open Chloride (Cl⁻) Channel (Open) Receptor->Channel_Open Activates Neuron_State1 Neuron Hyperpolarized (Inhibited) Channel_Open->Neuron_State1 Cl⁻ Influx Pyrazole Pyrazole Compound Channel_Blocked Chloride (Cl⁻) Channel (Blocked) Pyrazole->Channel_Blocked Binds & Blocks Neuron_State2 Neuron Hyperexcited (No Inhibition) Channel_Blocked->Neuron_State2 Prevents Cl⁻ Influx Mortality Insect/Acarid Mortality Neuron_State2->Mortality Receptor_copy GABA Receptor Receptor_copy->Channel_Blocked Attempts to Activate GABA_copy GABA Neurotransmitter GABA_copy->Receptor_copy Binds

Caption: Mechanism of pyrazole insecticide action on the GABA receptor.

Pillar 2: Core Bioassay Protocols for Efficacy Determination

The evaluation of a novel compound requires a tiered approach, starting with primary screening to determine basic toxicity, followed by more complex assays to understand the mode of delivery and spectrum of activity. The fundamental principle is to establish a dose-response relationship, from which key toxicological endpoints like the LC₅₀ (Lethal Concentration for 50% of the population) or LD₅₀ (Lethal Dose for 50% of the population) can be derived.[7][8][9]

Protocol 1: Contact Toxicity via Vial Residue Bioassay

This method is a cornerstone for assessing intrinsic toxicity through direct contact, widely used for mobile insects like mosquitoes and agricultural pests.[10][11] It is standardized by organizations like the CDC and WHO for resistance monitoring.[12][13][14]

Objective: To determine the LC₅₀ of a pyrazole compound against a target insect through tarsal (foot) contact with a treated surface.

Materials:

  • Technical grade pyrazole compound (>95% purity)

  • High-grade acetone (or other suitable volatile solvent)

  • 20 mL glass scintillation vials or 250 mL Wheaton bottles[12]

  • Repeating pipette

  • Vortex mixer

  • Fume hood

  • Target insects (e.g., 3-5 day old non-blood-fed female Aedes aegypti mosquitoes or third-instar larvae of a target lepidopteran). A minimum of 10-25 insects per concentration is recommended.[11]

  • Aspirator for insect handling

  • Holding cages with access to a sugar source (e.g., 10% sucrose solution)

  • Incubator or environmental chamber set to 27°C ± 2°C and 75% ± 10% relative humidity.[15]

Procedure:

  • Stock Solution Preparation: Accurately weigh the technical grade pyrazole compound and dissolve it in acetone to create a high-concentration stock solution (e.g., 1,000 µg/mL). The formula for weight calculation is: Weight (mg) = Desired Concentration (µg/mL) x Volume (mL) x Correction Factor (CF). The CF adjusts for the purity of the active ingredient (a.i.): CF = 100 / % a.i..[16]

  • Serial Dilutions: Perform serial dilutions of the stock solution with acetone to create a range of at least 5-7 test concentrations. The range should be determined through preliminary trials to bracket the expected mortality from 0% to 100%.[11]

  • Vial Coating:

    • Pipette 0.5 mL (for 20 mL vials) or 1 mL (for 250 mL bottles) of each concentration into separate, labeled vials.[10] Prepare at least four replicate vials per concentration.[15]

    • Prepare a "control" set of vials using only acetone to account for solvent effects and handling mortality.[15]

    • Place the vials on their side on a rotator or manually roll them in a fume hood until the acetone has completely evaporated, leaving a uniform film of the compound on the inner surface.

  • Insect Exposure:

    • Using an aspirator, carefully introduce 20-25 insects into each vial.[15]

    • Cap the vials (loosely to allow airflow) and place them upright in the environmental chamber.[10]

    • Exposure time is typically 1 hour, but can be adjusted based on the target pest and compound potency.[15]

  • Recovery and Mortality Assessment:

    • After the exposure period, transfer the insects from the test vials to clean recovery cages or cups containing a food source.

    • Record mortality at 24 hours post-exposure.[15] An insect is considered dead if it is immobile or unable to right itself when gently prodded.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if control mortality is between 5-20%: Corrected % Mortality = [(% Test Mortality - % Control Mortality) / (100 - % Control Mortality)] x 100. If control mortality exceeds 20%, the test is considered invalid.

    • Analyze the corrected mortality data using probit analysis to calculate the LC₅₀ value and its 95% confidence intervals.[11][17]

Causality and Trustworthiness: The use of a volatile solvent like acetone ensures a uniform coating of the technical grade compound, removing the solvent vehicle as a variable. The control group is critical to validate that mortality is due to the compound and not physical stress or solvent residue. Probit analysis provides a statistically robust LC₅₀ value, the standard metric for comparing contact toxicity.[18][19]

Protocol 2: Ingested Toxicity via Diet Incorporation Bioassay

This method is essential for evaluating compounds that may act as stomach poisons or have systemic activity. It is particularly relevant for agricultural pests that feed on treated plant tissues.[20][21]

Objective: To determine the LC₅₀ of a pyrazole compound when ingested by a target insect as part of its diet.

Materials:

  • Technical grade pyrazole compound

  • Acetone or other appropriate solvent

  • Artificial diet specific to the target insect (e.g., for fall armyworm, Spodoptera frugiperda)

  • Blender or homogenizer

  • Multi-well bioassay trays (e.g., 128-well)

  • Fine-tipped camel hair brush

  • Target insects (e.g., neonate or second-instar larvae)

  • Environmental chamber

Procedure:

  • Stock and Serial Dilutions: Prepare stock solutions and serial dilutions in a suitable solvent as described in Protocol 1.

  • Diet Preparation: Prepare the artificial diet according to the supplier's or a standard laboratory recipe. Allow it to cool to a semi-solid, but still pourable, consistency (typically around 50-60°C).

  • Incorporation of Compound:

    • For each test concentration, add a specific volume of the pyrazole solution to a known volume of the cooling diet. Add the same volume of solvent alone to the control diet.

    • Thoroughly mix the diet using a blender or vortex to ensure homogenous distribution of the compound. The final solvent concentration in the diet should be minimal (<1%) to avoid deterrence or toxicity.

  • Dispensing: Dispense the treated diet into the wells of the bioassay trays before it fully solidifies.

  • Insect Infestation: Once the diet has set, place one larva into each well using a fine camel hair brush. Seal the trays with a breathable, self-adhesive cover.

  • Incubation and Assessment:

    • Place the trays in an environmental chamber under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).

    • Assess mortality after 5 to 7 days. The endpoint can be mortality, or sub-lethal endpoints like failure to molt or significant growth inhibition can also be recorded.

  • Data Analysis: Calculate the LC₅₀ using probit analysis as described in Protocol 1.

Causality and Trustworthiness: This protocol directly measures toxicity via the intended route of exposure for many agricultural pests. Ensuring the compound is thoroughly mixed into the diet is critical for uniform dosing. The use of early-instar larvae is important as they are typically more susceptible and actively feeding.

Protocol 3: Acaricidal Activity via Leaf Dip Bioassay

This is a standard method for evaluating the efficacy of compounds against mites, such as the two-spotted spider mite (Tetranychus urticae).[17][22][23]

Objective: To determine the LC₅₀ of a pyrazole compound against a target mite species.

Materials:

  • Technical grade pyrazole compound

  • Solvent (e.g., acetone) and a surfactant (e.g., Triton X-100 at 0.01%)

  • Host plant leaves (e.g., bean or cotton leaves)

  • Leaf punch or scissors to create leaf discs (approx. 3-4 cm diameter)

  • Petri dishes (100 mm)

  • 1% water agar or moistened cotton wool

  • Fine forceps and brushes for mite handling

  • Adult female mites of a susceptible laboratory strain

  • Stereomicroscope

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution and serial dilutions in water. A small amount of solvent may be used to initially dissolve the compound, which is then added to water containing a surfactant to ensure even wetting of the leaf surface.

  • Leaf Disc Preparation:

    • Prepare the petri dishes by pouring a layer of 1% water agar or placing a layer of water-saturated cotton wool on the bottom. This maintains leaf turgidity and prevents mites from escaping.

    • Excise discs from healthy, untreated host plant leaves.

  • Dipping:

    • Using forceps, dip each leaf disc into a test solution for approximately 5-10 seconds, ensuring complete submersion.[17]

    • Dip control discs in the solvent/surfactant-water solution only.

    • Allow the discs to air dry completely on a rack.

  • Mite Infestation:

    • Place the dried leaf discs, adaxial (top) side down, onto the agar or cotton in the petri dishes.

    • Carefully transfer 20-30 adult female mites onto the surface of each disc. Use at least 3-4 replicate discs per concentration.

  • Incubation and Assessment:

    • Place the petri dishes in an environmental chamber.

    • Assess mite mortality under a stereomicroscope at 24, 48, and 72 hours post-infestation. Mites are considered dead if they do not move when gently prodded with a fine brush.[17]

  • Data Analysis: Calculate the LC₅₀ and 95% confidence intervals for each time point using probit analysis.

Causality and Trustworthiness: The leaf dip method simulates foliar spray application. The surfactant is crucial for breaking the surface tension of the water, allowing the solution to coat the waxy leaf cuticle evenly. Assessing mortality over several days is important as some acaricides are slow-acting.[24]

Caption: General experimental workflow for pyrazole bioassays.

Pillar 3: Data Presentation and Interpretation

Clear and standardized data presentation is paramount for comparing the efficacy of different compounds. Results from dose-response bioassays should be summarized in tables that include the key toxicological parameters.

Table 1: Example Contact Toxicity of Pyrazole Compounds against Aedes aegypti

Compound IDN (Insects)Slope ± SELC₅₀ (µ g/vial )95% Confidence Interval
PYR-0016002.5 ± 0.30.080.06 - 0.11
PYR-0026003.1 ± 0.40.520.45 - 0.60
PYR-0036002.8 ± 0.30.050.04 - 0.07
Fipronil (Ref)6002.9 ± 0.40.090.07 - 0.12

Data are hypothetical and for illustrative purposes only.

Interpretation: In this example, PYR-003 shows the highest contact toxicity, with an LC₅₀ lower than the reference compound, Fipronil. PYR-002 is significantly less potent. The non-overlapping confidence intervals between PYR-003 and PYR-002 suggest a statistically significant difference in their toxicity. The slope of the probit line provides an indication of the homogeneity of the response of the pest population.

Table 2: Example Acaricidal Activity of Pyrazole Compounds against Tetranychus urticae at 72 hours

Compound IDN (Mites)Slope ± SELC₅₀ (ppm)95% Confidence Interval
PYR-0044501.9 ± 0.25.54.8 - 6.3
PYR-0054502.2 ± 0.310.28.9 - 11.7
Tebufenpyrad (Ref)4502.1 ± 0.26.15.4 - 6.9

Data are hypothetical and for illustrative purposes only.

Interpretation: PYR-004 demonstrates acaricidal potency comparable to the reference standard Tebufenpyrad, a known pyrazole acaricide that acts as a mitochondrial electron transport inhibitor.[25] PYR-005 is less active. This data guides structure-activity relationship (SAR) studies, helping chemists to understand which molecular modifications enhance acaricidal versus insecticidal properties.

Conclusion

The systematic evaluation of novel pyrazole compounds using these standardized and validated protocols is essential for the discovery of new active ingredients for pest control. By starting with an understanding of the molecular target and employing rigorous bioassay methodologies, researchers can accurately characterize the potency and spectrum of their compounds. This structured approach, from mechanism to whole-organism testing, provides the reliable data necessary to advance promising candidates through the development pipeline.

References

  • Centers for Disease Control and Prevention. (n.d.). Global Manual for Evaluating Insecticide Resistance Using the CDC Bottle Bioassay. Retrieved from [Link]

  • Strycharz, J. P., et al. (2010). Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments, (46), 2129. Available at: [Link]

  • LSU AgCenter. (2010). Bioassays for monitoring insecticide resistance.
  • Tulasi B, et al. (2025). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations.
  • Zhang, Y., et al. (2004). GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes. Bioorganic & Medicinal Chemistry, 12(12), 3385-3391. Available at: [Link]

  • Raymond-Delpech, V., et al. (2017). Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors. Current Medicinal Chemistry, 24(27), 2943-2964. Available at: [Link]

  • World Health Organization. (2022). Updated WHO guidance for monitoring resistance in mosquito vectors. MESA. Available at: [Link]

  • Cole, L. M., et al. (1993). Action of phenylpyrazole insecticides at the GABA-gated chloride channel. Pesticide Biochemistry and Physiology, 46(1), 1-8.
  • Ondok, B. (n.d.). DETERMINATION OF ACUTE TOXICITY (LD50).
  • Gant, D. B., et al. (1998). Fipronil: action at the GABA receptor. In Insecticides with Novel Modes of Action (pp. 125-132). IOS Press.
  • PacMOSSI. (2024). Standard Operating Procedure for testing insecticide resistance with WHO tube tests. Available at: [Link]

  • Khan, I., et al. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Journal of Molecular Structure, 1311, 138356. Available at: [Link]

  • S. N., & S. P. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies, 5(4), 1845-1851.
  • ECETOC. (1985). Acute Toxicity Tests LD50 (LC50)
  • Hatipoğlu, A., et al. (2015). Comparison of different bioassay methods for determining insecticide resistance in European Grapevine Moth, Lobesia botrana (Denis & Schiffermüller) (Lepidoptera: Tortricidae). Turkish Journal of Entomology, 39(4), 365-374.
  • Doke, S. K., & Dhawale, S. C. (2021). Insect in vitro System for Toxicology Studies — Current and Future Perspectives. Frontiers in Physiology, 12, 689849.
  • World Health Organization. (2022). Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO bottle bioassays. Available at: [Link]

  • Achee, N. L., et al. (2021). The need for practical insecticide-resistance guidelines to effectively inform mosquito-borne disease control programs. PLoS Neglected Tropical Diseases, 15(8), e0009623.
  • World Health Organization. (2016). Test procedures for insecticide resistance monitoring in malaria vector mosquitoes. Available at: [Link]

  • LabXchange. (2024). Measuring Toxicity: LD50, LC50, and the Probit Analysis Method. Retrieved from [Link]

  • Anbazhagan, D. (2020). Classifying chemicals into toxicity categories based on LC50 values- Pros and cons. Ecotoxicology and Environmental Safety, 204, 111075.
  • Kwon, D. H., et al. (2010). Residual contact vial bioassay for the on-site detection of acaricide resistance in the two-spotted spider mite. Journal of Asia-Pacific Entomology, 13(3), 239-243.
  • Mankind Agritech. (2025). Systemic Insecticides for Crop Protection and Pest Control. Retrieved from [Link]

  • Grafton-Cardwell, E. E., et al. (2008). 2008: BIOASSAY SUSCEPTIBILITY OF TWOSPOTTED SPIDER MITE, TETRANYCHUS URTICAE, TO ACARICIDES IN THE SAN JOAQUIN VALLEY. University of California.
  • Dennehy, T. J., et al. (1988). Quick tests for pesticide resistance in spider mites. California Agriculture, 42(4), 10-11.
  • Hollingworth, R. M., et al. (1994). Pyrazole and Pyrimidine Acaricides and Insecticides Acting as Inhibitors of Mitochondrial Electron Transport at Complex I. In Pesticides and the Future: Minimizing Chronic Exposure of Humans and the Environment (pp. 103-113).
  • Scribd. (n.d.). Insecticide RD Bioassay. Retrieved from [Link]

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  • Kumar, A., et al. (2021). The Recent Development of the Pyrazoles : A Review. Trade Science Inc.
  • Wang, B. L., et al. (2013). Design, Synthesis, and Insecticidal Evaluation of New Pyrazole Derivatives Containing Imine, Oxime Ether, Oxime Ester, and Dihydroisoxazoline Groups Based on the Inhibitor Binding Pocket of Respiratory Complex I. Journal of Agricultural and Food Chemistry, 61(37), 8756-8765.
  • Canlas, J. T., et al. (2019). Toxicity of acaricides to kanzawa spider mite Tetranychus kanzawai Kishida (Acari: Tetranychidae). Annals of Tropical Research, 41(2), 1-13.
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  • Beers, E. H., et al. (1998). Acaricide Bioassays with Spider Mites (Acari: Tetranychidae) on Pome Fruits: Evaluation of Methods and Selection of Discriminating Concentrations for Resistance Monitoring. Journal of Economic Entomology, 91(3), 577-585.
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  • Mahmoud, A. A., et al. (2024). Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. RSC Advances, 14(18), 12698-12717.
  • Sharma, V., et al. (2019). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 131(1), 1-24.
  • El-Metwaly, N. M., et al. (2023). Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.). Organic Chemistry: An Indian Journal.
  • ResearchGate. (2025). Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.). Request PDF.
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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-chloro-3-ethyl-1-methyl-1H-pyrazole

Welcome to the technical support center for the synthesis of 5-chloro-3-ethyl-1-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-chloro-3-ethyl-1-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yield, and troubleshoot common experimental challenges. Our approach is rooted in a deep understanding of the underlying chemical principles to provide you with not just solutions, but also the reasoning behind them.

I. Synthetic Overview & Key Challenges

The synthesis of 5-chloro-3-ethyl-1-methyl-1H-pyrazole is a sequential process typically involving three key stages:

  • Pyrazole Ring Formation: The initial and often most critical step is the construction of the pyrazole core. This is commonly achieved through a Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For our target molecule, this involves the reaction of ethyl propionylacetate with methylhydrazine. The primary challenge in this step is controlling the regioselectivity to obtain the desired 3-ethyl-1-methyl-1H-pyrazol-5-one isomer.

  • Chlorination: The next step is the chlorination of the pyrazol-5-one intermediate. This transformation introduces the chloro-substituent at the 5-position. The choice of chlorinating agent and reaction conditions is crucial to avoid side reactions and ensure a high yield of the desired 5-chloro-3-ethyl-1-methyl-1H-pyrazole precursor.

  • N-Methylation: The final step involves the methylation of the pyrazole nitrogen. While the pyrazole ring is already N-methylated from the initial condensation, this guide will also address potential N-alkylation issues and regioselectivity if an unmethylated hydrazine is used in the first step.

This guide will provide a detailed breakdown of each stage, offering troubleshooting advice and optimized protocols to maximize your yield and purity.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.

Step 1: Pyrazole Ring Formation (Knorr Synthesis)

Q1: My reaction is producing a mixture of two regioisomers: 3-ethyl-1-methyl-1H-pyrazol-5-one and 5-ethyl-1-methyl-1H-pyrazol-5-one. How can I improve the selectivity for the desired 3-ethyl isomer?

A1: The formation of regioisomers is a well-known challenge in the Knorr synthesis when using an unsymmetrical 1,3-dicarbonyl compound like ethyl propionylacetate and a substituted hydrazine such as methylhydrazine. The regiochemical outcome is influenced by a combination of steric and electronic factors, as well as the reaction conditions.[1]

  • Causality: The two carbonyl groups of ethyl propionylacetate (a ketone and an ester) exhibit different electrophilicity. The ketone is generally more reactive towards nucleophilic attack by the hydrazine. Methylhydrazine has two non-equivalent nitrogen atoms: the methylated nitrogen (N1) and the unsubstituted nitrogen (N2). The nucleophilicity of these nitrogens can be influenced by the reaction medium.

    • Under neutral or basic conditions, the more nucleophilic, less sterically hindered terminal nitrogen of methylhydrazine preferentially attacks the more electrophilic ketone carbonyl, leading to the desired 3-ethyl-1-methyl-1H-pyrazol-5-one.

    • Under acidic conditions, the reaction can become more complex, and the regioselectivity may decrease or even reverse.

  • Troubleshooting & Optimization:

    • Solvent Choice: The solvent can have a dramatic effect on regioselectivity. While ethanol is a common solvent, studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly improve the regioselectivity in favor of the desired isomer.[2][3] This is attributed to the ability of these solvents to form hydrogen bonds and influence the reactivity of the nucleophile and electrophile.

    • pH Control: Maintaining a neutral to slightly basic pH is generally recommended to favor the desired reaction pathway. The use of an acid catalyst is a part of the Knorr synthesis, but the amount and type of acid should be carefully controlled.[4][5][6]

    • Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the kinetically controlled product.

Reaction Condition Typical Outcome Optimized Condition for Higher Regioselectivity Expected Improvement
Solvent Ethanol2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP)Significant increase in the ratio of 3-ethyl to 5-ethyl isomer.[2][3]
pH Acidic (uncontrolled)Neutral or slightly basicFavors the desired reaction pathway.
Temperature RefluxRoom temperature or lowerMay improve selectivity by favoring the kinetic product.

Q2: I am observing a significant amount of side products other than the regioisomer. What are they, and how can I minimize their formation?

A2: Besides the regioisomeric pyrazolone, other side products can form during the Knorr synthesis. These can arise from self-condensation of the starting materials or incomplete reaction.

  • Common Side Products:

    • Hydrazone of Ethyl Propionylacetate: Incomplete cyclization can lead to the formation of the hydrazone intermediate.

    • Self-condensation of Ethyl Propionylacetate: Under basic conditions, ethyl propionylacetate can undergo self-condensation.

    • Products from Impurities: Impurities in the starting materials can lead to a variety of unexpected side products.

  • Troubleshooting & Optimization:

    • Purity of Starting Materials: Ensure the purity of both ethyl propionylacetate and methylhydrazine. Distill them if necessary.

    • Reaction Time and Temperature: Monitor the reaction by TLC or GC-MS to ensure it goes to completion. Prolonged reaction times or excessively high temperatures can sometimes lead to degradation or side reactions.

    • Stoichiometry: Use a slight excess of methylhydrazine to ensure complete conversion of the dicarbonyl compound.

Q3: How can I effectively purify the desired 3-ethyl-1-methyl-1H-pyrazol-5-one from the reaction mixture?

A3: Purification can be challenging due to the similar properties of the regioisomers.

  • Purification Strategy:

    • Crystallization: If there is a significant difference in the solubility of the regioisomers in a particular solvent, fractional crystallization can be an effective method.[7][8][9][10] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

    • Column Chromatography: If crystallization is not effective, column chromatography on silica gel is the most reliable method for separating the isomers. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is typically used. The separation can be monitored by TLC.

Step 2: Chlorination of 3-ethyl-1-methyl-1H-pyrazol-5-one

Q1: I am getting a low yield of the desired 5-chloro-3-ethyl-1-methyl-1H-pyrazole. What are the common pitfalls in the chlorination step?

A1: Low yields in the chlorination of pyrazolones can be attributed to several factors, including the choice of chlorinating agent, reaction conditions, and potential side reactions.

  • Common Chlorinating Agents & Their Challenges:

    • Phosphorus Oxychloride (POCl₃): A common and effective reagent. However, it is highly reactive and can lead to the formation of byproducts if not used carefully. The Vilsmeier-Haack reaction, which uses a mixture of POCl₃ and DMF, is a powerful formylating agent but can also be used for chlorination.[11][12][13] Over-chlorination or reaction with other functional groups can occur.

    • Sulfuryl Chloride (SO₂Cl₂): Another effective chlorinating agent, but it can also be aggressive and lead to side reactions.

    • Hydrochloric Acid and Hydrogen Peroxide (HCl/H₂O₂): A safer and more environmentally friendly alternative. However, the reaction conditions (temperature, concentration) need to be carefully controlled to achieve good yields.[14]

  • Troubleshooting & Optimization:

    • Choice of Reagent: If you are using a harsh reagent like POCl₃ or SO₂Cl₂, consider switching to the milder HCl/H₂O₂ system, which has been shown to give high yields.[14]

    • Temperature Control: Chlorination reactions are often exothermic. Maintaining a low temperature during the addition of the chlorinating agent can help to minimize side reactions.

    • Reaction Monitoring: Use TLC or GC-MS to monitor the progress of the reaction and avoid over-chlorination.

    • Work-up Procedure: The work-up is critical to remove excess chlorinating agent and acidic byproducts. A careful aqueous work-up with a mild base is usually required.

Chlorinating Agent Advantages Disadvantages Typical Yield Range
POCl₃ Highly effective, well-established.Harsh, can lead to byproducts, moisture sensitive.60-90%[4]
SO₂Cl₂ Effective chlorinating agent.Can be aggressive, potential for side reactions.Variable
HCl/H₂O₂ Safer, "greener" alternative.Requires careful control of conditions.Up to 95%[14]
Trichloroisocyanuric acid (TCCA) Solid, easy to handle, efficient.Can require specific conditions for activation.Up to 92% for 4-chloropyrazoles[15]

Q2: I am observing the formation of an unexpected byproduct during chlorination. What could it be?

A2: The nature of the byproduct will depend on the chlorinating agent and reaction conditions.

  • Potential Byproducts:

    • Over-chlorinated products: Dichloro- or trichloro-pyrazoles can form if the reaction is not controlled properly.

    • Ring-opened products: Under harsh acidic conditions, the pyrazole ring can be susceptible to degradation.[16]

    • Byproducts from Vilsmeier-Haack reaction: If using POCl₃/DMF, you might get formylation at the 4-position as a side reaction.[4][11]

  • Identification and Prevention:

    • Characterization: Use spectroscopic methods (NMR, MS) to identify the structure of the byproduct.

    • Optimization: Once the byproduct is identified, adjust the reaction conditions (e.g., lower the temperature, reduce the amount of chlorinating agent, change the solvent) to minimize its formation.

Step 3: N-Methylation of Pyrazole

Q1: I am trying to methylate a 3-ethyl-5-chloropyrazole precursor and I am getting a mixture of N1 and N2 methylated products. How can I improve the regioselectivity?

A1: N-alkylation of unsymmetrical pyrazoles can lead to a mixture of regioisomers. The outcome is influenced by the steric and electronic properties of the pyrazole ring substituents and the nature of the alkylating agent and base.[17][18][19]

  • Causality: The two nitrogen atoms of the pyrazole ring have different steric environments and electronic densities, which affects their nucleophilicity. The substituent at the 3-position (ethyl) and 5-position (chloro) will influence which nitrogen is more accessible and more nucleophilic.

  • Troubleshooting & Optimization:

    • Choice of Methylating Agent:

      • Methyl Iodide (MeI): A highly reactive methylating agent, but often gives poor regioselectivity.[15][20]

      • Dimethyl Sulfate ((CH₃)₂SO₄): Similar to methyl iodide, it is very effective but can also lead to mixtures of isomers. It is also highly toxic.[21]

      • Dimethyl Carbonate ((CH₃)₂CO₃): A "greener" and safer alternative that can provide good yields and may offer improved selectivity under certain conditions.[14]

    • Base and Solvent: The choice of base and solvent can significantly impact the regioselectivity. Using a bulkier base might favor methylation at the less sterically hindered nitrogen. The solvent can influence the dissociation of the pyrazole anion and the reactivity of the alkylating agent.

    • Sterically Hindered Alkylating Agents: The use of sterically bulky α-halomethylsilanes as masked methylating reagents has been shown to significantly improve the selectivity of N-alkylation.[18][22][23]

Methylating Agent Advantages Disadvantages Typical Regioselectivity
Methyl Iodide (MeI) Highly reactive.Often poor regioselectivity, light-sensitive.Can be low to moderate.
Dimethyl Sulfate ((CH₃)₂SO₄) Effective and inexpensive.Highly toxic, often gives mixtures.Often low to moderate.[21]
Dimethyl Carbonate ((CH₃)₂CO₃) Safer, environmentally friendly.May require higher temperatures or longer reaction times.Can be moderate to good.[14]

Q2: What are the common side reactions during N-methylation, and how can I avoid them?

A2: Besides the formation of the wrong regioisomer, other side reactions can occur.

  • Potential Side Reactions:

    • Quaternization: If a large excess of the methylating agent is used, or if the reaction is run for too long, the already methylated pyrazole can be further alkylated to form a quaternary pyrazolium salt.

    • C-Alkylation: In some cases, alkylation can occur on a carbon atom of the pyrazole ring, although this is less common for N-methylation.

  • Prevention:

    • Stoichiometry: Use a controlled amount of the methylating agent (typically 1.0-1.2 equivalents).

    • Reaction Monitoring: Monitor the reaction by TLC or GC-MS to stop it once the starting material is consumed.

III. Experimental Protocols & Methodologies

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and available reagents.

Protocol 1: Synthesis of 3-ethyl-1-methyl-1H-pyrazol-5-one

This protocol is optimized for high regioselectivity.

Materials:

  • Ethyl propionylacetate

  • Methylhydrazine

  • 2,2,2-Trifluoroethanol (TFE)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl propionylacetate (1.0 eq) in TFE.

  • Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Chlorination of 3-ethyl-1-methyl-1H-pyrazol-5-one

This protocol uses the safer HCl/H₂O₂ system.[14]

Materials:

  • 3-ethyl-1-methyl-1H-pyrazol-5-one

  • Concentrated hydrochloric acid

  • 30% Hydrogen peroxide

  • Dichloromethane

Procedure:

  • Dissolve 3-ethyl-1-methyl-1H-pyrazol-5-one (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add concentrated hydrochloric acid (1.2 eq) and cool the mixture in an ice bath.

  • Slowly add 30% hydrogen peroxide (1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Once the reaction is complete, carefully quench the reaction with a solution of sodium sulfite.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography.

IV. Visualizations

Workflow for Troubleshooting Low Yield in Pyrazole Synthesis

G cluster_0 Problem: Low Yield cluster_1 Step 1: Pyrazole Formation cluster_2 Step 2: Chlorination cluster_3 Step 3: N-Methylation low_yield Low Yield of 5-chloro-3-ethyl-1-methyl-1H-pyrazole check_regio Check for Regioisomers (GC-MS/NMR) low_yield->check_regio isomers_present Regioisomers Present? check_regio->isomers_present optimize_regio Optimize Regioselectivity: - Change solvent to TFE/HFIP - Control pH - Lower temperature isomers_present->optimize_regio Yes check_side_products Check for Other Side Products isomers_present->check_side_products No check_chlorination Analyze Chlorination Step optimize_regio->check_chlorination check_side_products->check_chlorination chlorination_issue Issue with Chlorination? check_chlorination->chlorination_issue optimize_chlorination Optimize Chlorination: - Switch to milder reagent (HCl/H₂O₂) - Control temperature - Monitor reaction progress chlorination_issue->optimize_chlorination Yes check_over_chlorination Check for Over-chlorination chlorination_issue->check_over_chlorination No check_methylation Analyze N-Methylation Step (if applicable) optimize_chlorination->check_methylation check_over_chlorination->check_methylation methylation_issue Issue with N-Methylation? check_methylation->methylation_issue optimize_methylation Optimize N-Methylation: - Change methylating agent - Optimize base/solvent - Control stoichiometry methylation_issue->optimize_methylation Yes

Caption: Troubleshooting workflow for low yield.

Knorr Pyrazole Synthesis Mechanism

G cluster_0 Reaction Steps diketone Ethyl Propionylacetate step1 Nucleophilic attack of N2 on ketone diketone->step1 hydrazine Methylhydrazine hydrazine->step1 step2 Dehydration to form hydrazone step1->step2 step3 Intramolecular cyclization step2->step3 step4 Dehydration to form pyrazolone step3->step4 product 3-ethyl-1-methyl-1H-pyrazol-5-one step4->product

Caption: Simplified Knorr pyrazole synthesis mechanism.

V. References

  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Knorr pyrazole synthesis. Wikipedia. (2023, December 12). Retrieved from [Link]

  • Azorín, J., Bañuls, M. J., & Marqués-López, E. (2011). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of organic chemistry, 76(11), 4584–4591.

  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. (2025, August 5). Retrieved from [Link]

  • Azorín, J., Bañuls, M. J., & Marqués-López, E. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 76(11), 4584–4591.

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. (2023, September 5). Retrieved from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. (n.d.). Retrieved from [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). The Journal of Organic Chemistry, 89(7), 4586–4592.

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). International Journal of Molecular Sciences, 26(21), 10335.

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). The Journal of Organic Chemistry, 89(7), 4586–4592.

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives.

  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). (2020). ResearchGate.

  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (n.d.). Google Patents. Retrieved from

  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). ResearchGate. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry, 7, 641–654.

  • Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. (2024). Journal of the American Chemical Society.

  • Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Degradation behaviors and genetic toxicity variations of pyrazolone pharmaceuticals during chlorine dioxide disinfection process. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015). ResearchGate.

  • Knorr pyrazole synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015). ResearchGate.

  • Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. (2025). ResearchGate.

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Use of Methyliodide in o-Methylation of organic compounds. (2025). Juniper Publishers.

  • Recrystallization. (2023). Chemistry LibreTexts.

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Degradation of Chlorpyrifos in Aqueous Chlorine Solutions: Pathways, Kinetics, and Modeling. (2005). US EPA.

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). Europe PMC.

  • Recrystallization. (2020). YouTube.

  • New Trends in the Chemistry of 5-Aminopyrazoles. (2025). ResearchGate.

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2025). PMC.

  • Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. (n.d.). PMC.

  • Synthesis and Characterization of Some New Pyrazole Compounds. (2018). ResearchGate.

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). MDPI.

  • Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. (n.d.). ResearchGate.

  • Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. (2025). ResearchGate.

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). MDPI.

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). PMC.

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central.

  • Lab Procedure: Recrystallization | Chemistry. (n.d.). ChemTalk.

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals.

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (n.d.). Organic Chemistry Portal.

Sources

Optimization

Technical Support Center: Knorr Pyrazole Synthesis Optimization

Current Status: operational 🟢 | Wait Time: 0 min Agent: Dr. Aris (Senior Application Scientist) Welcome to the Pyrazole Synthesis Support Hub.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: operational 🟢 | Wait Time: 0 min Agent: Dr. Aris (Senior Application Scientist)

Welcome to the Pyrazole Synthesis Support Hub.

You are likely here because your LC-MS shows a "forest" of peaks instead of a single clean product, or your NMR suggests you’ve made the wrong regioisomer. This is common. The condensation of 1,3-diketones with hydrazines (Knorr Synthesis) is deceptively simple on paper but kinetically complex in the flask.

Below are the three most common "Support Tickets" we receive regarding side-product formation. Follow the protocols strictly to resolve your synthesis issues.

TICKET #1: "I have a mixture of regioisomers I can't separate."

Diagnosis: When using unsymmetrical 1,3-diketones (


) and substituted hydrazines (

), you generate two potential isomers: the 1,3,5-substituted and the 1,5,3-substituted pyrazole. In standard solvents (EtOH, MeOH), the ratio is often near 1:1 because the difference in electrophilicity between the two carbonyls is insufficient to direct the incoming hydrazine.

The Fix: Solvent-Controlled Regioselectivity Do not rely solely on steric bulk. The most validated method to force regioselectivity is switching from protic polar solvents (Ethanol) to fluorinated alcohols (TFE or HFIP).

Mechanism of Action

Fluorinated solvents like 2,2,2-trifluoroethanol (TFE) are strong hydrogen-bond donors (HBD). They selectively coordinate to the most basic carbonyl oxygen of the 1,3-diketone. This coordination increases the electrophilicity of that specific carbon, directing the initial nucleophilic attack of the hydrazine.

Decision Pathway: Regioselectivity Control

Regioselectivity Start Start: Unsymmetrical 1,3-Diketone Solvent Select Solvent Start->Solvent EtOH Ethanol (Standard) Solvent->EtOH TFE TFE/HFIP (Fluorinated) Solvent->TFE Mech_EtOH Weak H-Bonding No clear bias EtOH->Mech_EtOH Mech_TFE Strong H-Bonding Activates specific C=O TFE->Mech_TFE Result_Mix Product: Mix of 1,3 and 1,5 Isomers Mech_EtOH->Result_Mix Result_Pure Product: High Regioselectivity (>90:10) Mech_TFE->Result_Pure

Caption: Solvent influence on electrophilic activation and resulting regiochemical outcome.

Experimental Protocol: Fluorinated Solvent Switch

Standard Operating Procedure (SOP-PYR-01)

  • Preparation: Dissolve your unsymmetrical 1,3-diketone (1.0 equiv) in 2,2,2-Trifluoroethanol (TFE) [0.5 M concentration].

    • Note: If solubility is poor, use Hexafluoroisopropanol (HFIP), though TFE is cheaper and usually sufficient.

  • Addition: Add the substituted hydrazine (1.1 equiv) dropwise at room temperature.

    • Critical: Do not add acid (HCl/AcOH) yet. The solvent is the catalyst here.

  • Monitoring: Stir at room temperature for 2–4 hours. Monitor by TLC/LC-MS.

  • Workup: Evaporate the TFE (it is volatile, bp 74°C). The residue is often the pure regioisomer.

  • Validation: Check HMBC NMR. Look for correlations between the pyrazole ring proton and the adjacent R-group carbons to confirm identity.

Comparative Data: Solvent Effects

SolventDielectric Constant (

)
Hydrogen Bond Acidity (

)
Typical Regioisomer Ratio (A:B)
Ethanol 24.50.83~ 55 : 45 (Poor)
Acetic Acid 6.151.12~ 70 : 30 (Moderate)
TFE 26.71.51> 90 : 10 (Excellent)
HFIP 16.71.96> 95 : 5 (Superior)

TICKET #2: "My reaction stalled. I isolated a hydrated intermediate."

Diagnosis: You isolated a 5-hydroxy-2-pyrazoline (also known as a 5-hydroxypyrazoline). This occurs when the initial condensation happens (forming the C-N bond), but the final dehydration step (aromatization) fails. This is extremely common when using trifluoromethyl (


)  containing diketones or bulky R-groups, which stabilize the 

intermediate.
Troubleshooting Workflow

StalledReaction CheckLCMS Check LC-MS Mass = Product + 18? Yes Yes: 5-Hydroxypyrazoline Isolated CheckLCMS->Yes Mass M+18 No No: Check Starting Material CheckLCMS->No Action Action: Force Dehydration Yes->Action MethodA Method A: HCl / Dioxane / 80°C Action->MethodA Stable Substrates MethodB Method B (Sensitive): Mesyl Chloride / Et3N Action->MethodB Acid Sensitive Final Aromatized Pyrazole MethodA->Final MethodB->Final

Caption: Decision tree for handling incomplete cyclization intermediates.

Recovery Protocol: Acid-Mediated Dehydration

If you isolate the stable hydrate (M+18 peak in MS):

  • Resuspend the intermediate in 1,4-Dioxane or Ethanol .

  • Add conc. HCl (5-10 drops per mmol) or TFA (10% v/v).

  • Heat to reflux for 1–2 hours.

  • Why this works: The

    
     group is electron-withdrawing, destabilizing the carbocation character required for water elimination. Strong acid protonates the hydroxyl group, turning it into a better leaving group (
    
    
    
    ), forcing aromatization.

TICKET #3: "I have a dimer impurity (M = 2x SM)."

Diagnosis: You have formed an Azine . Instead of the hydrazine nitrogens reacting with one diketone to close a ring, one hydrazine molecule has reacted with two separate diketone molecules (bridging them).

Root Cause:

  • Stoichiometry Error: Excess diketone was present relative to hydrazine.

  • Addition Order: You added the hydrazine into a pool of diketone.

The Fix: Inverse Addition To prevent azine formation, the hydrazine must always be in excess relative to the diketone during the mixing phase.

Corrective Protocol (SOP-PYR-03)
  • Setup: Place the Hydrazine (or Hydrazine HCl salt + Acetate base) in the reaction flask.

  • Addition: Dissolve the 1,3-diketone in solvent and load it into an addition funnel or syringe pump.

  • Rate: Add the diketone slowly to the hydrazine solution.

    • Logic: This ensures that every molecule of diketone entering the flask encounters a large excess of hydrazine, favoring the intramolecular cyclization over the intermolecular dimerization.

References
  • Regioselectivity in Fluorinated Solvents: Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 73(9), 3523–3529.[1]

  • Mechanism and Intermediates: Rosa, F. A., et al. (2008). Ultrasound-promoted synthesis of 5-hydroxy-5-trihalomethyl-4,5-dihydro-1H-1-pyrazolylcarbonyl-compounds. Ultrasonics Sonochemistry, 15(6), 956–963.

  • General Review of Pyrazole Synthesis: Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034.

Sources

Troubleshooting

Technical Support Center: Regiocontrol in Knorr Pyrazole Synthesis

Ticket Subject: Strategies for Avoiding Regioisomeric Mixtures in Pyrazole Synthesis Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Status: Open Diagnostic Phase: The Core Mechanism & T...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Strategies for Avoiding Regioisomeric Mixtures in Pyrazole Synthesis Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Status: Open

Diagnostic Phase: The Core Mechanism & The Problem

User Issue: "I am reacting a substituted hydrazine with an unsymmetrical 1,3-diketone and obtaining a 1:1 or 60:40 mixture of isomers. How do I control the regiochemistry?"

Technical Analysis: The Knorr pyrazole synthesis involves the condensation of a hydrazine (


) with a 1,3-dicarbonyl compound.[1] When the dicarbonyl is unsymmetrical (

), two competing pathways arise based on which carbonyl the terminal hydrazine nitrogen (

) attacks first. This initial nucleophilic attack is the selectivity-determining step .
Mechanistic Pathway Analysis

The following flow diagram illustrates the bifurcation point where regioselectivity is lost or gained.

KnorrMechanism Start Reagents: R1-NH-NH2 + R2-CO-CH2-CO-R3 AttackA Path A: Terminal NH2 attacks Carbonyl(R2) Start->AttackA Kinetic Control (Sterics/Electronics) AttackB Path B: Terminal NH2 attacks Carbonyl(R3) Start->AttackB IntermedA Intermediate A: Hydrazone at R2 AttackA->IntermedA IntermedB Intermediate B: Hydrazone at R3 AttackB->IntermedB Cyclization Cyclization & Dehydration IntermedA->Cyclization IntermedB->Cyclization Isomer1 Isomer 1: 1,5-Substituted (R2 adjacent to N-R1) Cyclization->Isomer1 From Path A Isomer2 Isomer 2: 1,3-Substituted (R3 adjacent to N-R1) Cyclization->Isomer2 From Path B

Figure 1: Bifurcation pathways in Knorr synthesis. The initial attack dictates the final position of the R-group relative to the N-substituent.

Troubleshooting Guide: Scenario-Based Solutions

Scenario A: Steric Control (Bulky Substituents)

Symptom: Substrate contains one bulky group (e.g.,


-Butyl) and one small group (e.g., Methyl).
Guidance: 
The terminal nitrogen of the hydrazine (

) is the most nucleophilic but also sensitive to steric bulk. It will preferentially attack the less hindered carbonyl .
  • Prediction: If

    
     is 
    
    
    
    -Butyl and
    
    
    is Methyl, the
    
    
    attacks the Methyl-carbonyl.
  • Result: The bulky

    
    -Butyl group ends up at the 3-position (distal to the N-substituent).
    
  • Optimization: Lower the temperature (

    
     to 
    
    
    
    ) to maximize the kinetic energy difference between the two transition states.
Scenario B: Electronic Control (Fluorinated Substrates)

Symptom: Substrate is a


-diketone with a trifluoromethyl group (

).[2][3] Guidance: This is a counter-intuitive scenario. While the carbonyl adjacent to the

is more electrophilic (due to induction), it is often less reactive toward nucleophilic attack in protic solvents.
  • Reasoning: The electron-withdrawing

    
     group causes the adjacent carbonyl to exist largely as a hydrate (gem-diol) or hemiacetal in solution, masking it from attack [1].
    
  • Result: The hydrazine attacks the non-fluorinated carbonyl first. The

    
     group typically ends up at the 5-position (adjacent to the N-substituent) [2].
    
  • Critical Fix: If you need the opposite isomer (

    
     at position 3), you cannot use the standard Knorr method. Refer to Protocol 2 (Enaminones)  below.
    
Scenario C: Solvent Effects

Symptom: Poor selectivity (e.g., 2:1 ratio) in Ethanol or Methanol. Guidance: Switch to fluorinated alcohols such as 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .

  • Mechanism: These solvents are strong hydrogen bond donors (HBD). They can selectively activate specific carbonyls or stabilize the transition state of the desired pathway through specific solvation shells [2].

  • Data: Reaction of methylhydrazine with unsymmetrical diketones in HFIP has shown to boost regioselectivity from 60:40 to >95:5 in specific cases [2].

Advanced Protocols: The "Fix"

If the standard Knorr synthesis fails to yield a single isomer, you must abandon the "one-pot" approach and use a stepwise method. The most reliable method is the Enaminone Route .

Protocol: Regioselective Synthesis via Enaminones

This method locks the regiochemistry by pre-forming a C-N bond before the hydrazine is introduced.

Workflow Diagram:

EnaminoneRoute Step1 Step 1: Acid Chloride + Alkyne (Sonogashira) or Ketone + DMF-DMA Enaminone Intermediate: Enaminone (R-CO-CH=CH-NMe2) Step1->Enaminone Formation Step2 Step 2: Add Hydrazine (R'-NH-NH2) Enaminone->Step2 Exchange Transamination: - HNMe2 Step2->Exchange Selective Attack at C-3 Final Product: Single Regioisomer Exchange->Final Cyclization

Figure 2: Stepwise enaminone protocol ensuring single regioisomer formation.

Experimental Procedure:

  • Preparation of Enaminone:

    • React the methyl ketone (

      
      ) with 
      
      
      
      -dimethylformamide dimethyl acetal (DMF-DMA).
    • Conditions: Reflux in Toluene or neat at

      
       for 4-12 hours.
      
    • Purification: Concentrate in vacuo. Most enaminones crystallize upon cooling or triturating with hexanes.

    • Why: This converts the acetyl group into an

      
      -unsaturated ketone with a leaving group (
      
      
      
      ) at the
      
      
      -position.
  • Cyclization with Hydrazine:

    • Dissolve the isolated enaminone in Ethanol or Acetic Acid.

    • Add the substituted hydrazine (

      
      ) (1.1 equiv).
      
    • Conditions: Stir at room temperature for 1 hour, then reflux for 2-3 hours.

    • Mechanism:[1][2][4][5][6] The hydrazine terminal

      
       attacks the 
      
      
      
      -carbon (Michael-type addition/elimination of
      
      
      ) exclusively. The secondary nitrogen then closes the ring onto the carbonyl.
    • Result:100% Regiocontrol. The R group from the ketone remains at the 3-position (distal to N-R') [3].

Data Presentation: Method Comparison

FeatureStandard Knorr (One-Pot)Enaminone Route (Stepwise)Claisen Route (Stepwise)
Starting Materials 1,3-Diketone + HydrazineMethyl Ketone + DMF-DMAEster + Enolate
Step Count 122
Regiocontrol Variable (Substrate Dependent)Excellent (Locked) Good
Steric Sensitivity HighLowModerate
Primary Use Case Symmetrical diketones or screeningPharmaceutical scale-up Specific ester precursors

Frequently Asked Questions (FAQs)

Q: How do I distinguish the two isomers using NMR? A:

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard. Look for a cross-peak between the N-substituent protons (e.g., N-Methyl or N-Aryl ortho protons) and the substituent at position 5.

    • Isomer 1,5-subst: Strong NOE between N-R and C5-R.

    • Isomer 1,3-subst: No NOE between N-R and C3-R (too distant); potential weak NOE between N-R and the pyrazole C4-H.

  • 
     NMR:  The Carbon-5 signal in 1-substituted pyrazoles is typically shielded (upfield) compared to Carbon-3 due to the "pyrrole-like" nature of the N1-C5 bond vs the "pyridine-like" N2-C3 bond [4].
    

Q: My reaction stalled with a


 diketone. Why? 
A:  As mentioned in Scenario B, the 

ketone forms a stable hydrate. You may need to dehydrate the reaction using a Dean-Stark trap or use a dehydrating agent (molecular sieves) to push the equilibrium toward the reactive ketone form. Alternatively, use the hydrazine hydrochloride salt to provide mild acid catalysis.

Q: Can I separate the isomers if I already made a mixture? A: Yes, but it is often difficult.

  • Flash Chromatography: Isomers often have very similar Rf values. Try a gradient of Hexane:EtOAc.[7]

  • Recrystallization: If one isomer is solid, try crystallizing from Ethanol/Water.

  • Chemical Separation: In rare cases, one isomer may form a metal complex (e.g., with

    
    ) more readily than the other, allowing extraction, though this is not a general procedure.
    

References

  • Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs." Journal of Organic Chemistry, 73(9), 3523–3529.

  • Sloop, J. C., et al. (2000). "The reaction between hydrazines and

    
    -dicarbonyl compounds: proposal for a mechanism." Canadian Journal of Chemistry, 78(8), 1109-1120.[3] 
    
  • Stanovnik, B., & Svete, J. (2004). "Synthesis of Pyrazoles." Science of Synthesis, 12, 15-225. (General reference for Enaminone protocols).
  • Elguero, J. (1984). "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, 5, 167-303. (Authoritative source on NMR assignment of pyrazoles).

Sources

Optimization

Technical Support Center: Precision Catalyst Selection for Pyrazole Synthesis

Topic: Catalyst Selection for Efficient Pyrazole Synthesis Role: Senior Application Scientist Audience: Drug Discovery Researchers & Process Chemists Introduction: The Pyrazole Paradox In medicinal chemistry, the pyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection for Efficient Pyrazole Synthesis Role: Senior Application Scientist Audience: Drug Discovery Researchers & Process Chemists

Introduction: The Pyrazole Paradox

In medicinal chemistry, the pyrazole ring is a "privileged scaffold," appearing in blockbusters like Celecoxib (Celebrex) and Sildenafil (Viagra). However, its synthesis often presents a paradox: the classical Knorr condensation between hydrazines and 1,3-dicarbonyls is deceptively simple but notoriously difficult to control regiochemically.

As your Application Scientist, I am moving beyond the textbook "mix-and-heat" approach. This guide treats catalyst selection as a logic-gated engineering problem, focusing on regiocontrol , functional group tolerance , and process efficiency .

Strategic Catalyst Selection Matrix

Do not choose a catalyst based on what is on the shelf. Choose based on the failure mode you are trying to avoid.

Scenario A: The "Regioselectivity Nightmare"
  • The Problem: Condensing unsymmetrical 1,3-diketones with substituted hydrazines yields a difficult-to-separate mixture of 1,3- and 1,5-isomers.

  • The Fix: Lewis Acid Tuning in Fluorinated Solvents.

  • Recommendation: Use Sc(OTf)₃ or InCl₃ in HFIP (Hexafluoroisopropanol) .

  • Why: HFIP activates the carbonyl through hydrogen bonding, while the Lewis acid coordinates to the most basic carbonyl oxygen. This creates a distinct electronic bias that overrides minor steric differences, often pushing regioselectivity from 1:1 to >95:5.

Scenario B: The "Fragile Substrate"
  • The Problem: Your scaffold contains acid-sensitive protecting groups (Boc, TBS) or oxidation-prone moieties.

  • The Fix: Iodine-Mediated Oxidative Cyclization (Metal-Free).

  • Recommendation: Molecular Iodine (I₂) with TBHP or air.

  • Why: This avoids heavy metals and strong acids. It proceeds via an iodonium intermediate that triggers cyclization under mild conditions, preserving sensitive architecture.

Scenario C: High-Throughput / Green Scale-Up
  • The Problem: You need to make grams of material, and removing residual copper or palladium is crashing your purification workflow.

  • The Fix: Heterogeneous Nanocatalysts.

  • Recommendation: Ag/La-ZnO Core-Shell Nanoparticles or Amberlyst-70 .

  • Why: These catalysts offer high surface area for reactivity but are easily removed via filtration or magnetic separation, solving the metal leaching problem in pharmaceutical intermediates.

Visualization: Catalyst Decision Logic

The following diagram illustrates the decision pathway for selecting the optimal synthetic route based on substrate constraints.

CatalystSelection Start START: Define Substrate Constraints Regio Is Regioselectivity Critical? Start->Regio Sensitive Acid/Metal Sensitive Groups? Regio->Sensitive No Sol_HFIP USE: Sc(OTf)3 in HFIP (Electronic Control) Regio->Sol_HFIP Yes (Unsymmetrical Diketone) Scale Green/Scale-up Required? Sensitive->Scale No Sol_Iodine USE: I2 / TBHP (Metal-Free, Mild) Sensitive->Sol_Iodine Yes (Boc, TBS, etc.) Sol_Nano USE: Ag/La-ZnO or Amberlyst (Heterogeneous, Recyclable) Scale->Sol_Nano Yes Sol_Std USE: Standard EtOH/AcOH (Classical Knorr) Scale->Sol_Std No

Caption: Decision tree for selecting the optimal pyrazole synthesis catalyst based on regioselectivity, sensitivity, and scalability requirements.

Troubleshooting Center (Q&A)

Issue 1: "I am getting a 50:50 mixture of regioisomers. How do I fix this?"

Root Cause: In a standard Knorr synthesis (e.g., Ethanol/Reflux), the reaction is governed by a subtle competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the diketone carbonyls. Without a catalyst to "bias" one side, you get a statistical mixture.

The Protocol Fix (Self-Validating):

  • Switch Solvent: Replace Ethanol with HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) .[1] HFIP is a strong hydrogen-bond donor that selectively activates the "harder" carbonyl.

  • Add Catalyst: Add 5-10 mol% Sc(OTf)₃ .

  • Validation: Run a crude NMR. You should see a shift from 1:1 to >10:1 favoring the isomer formed by the attack of the most nucleophilic nitrogen on the most activated carbonyl.

Issue 2: "My yield drops significantly when using aryl hydrazines with electron-withdrawing groups."

Root Cause: Electron-poor aryl hydrazines (e.g., 4-nitrophenylhydrazine) have reduced nucleophilicity. Standard acid catalysis (AcOH) often protonates the hydrazine further, killing the reaction.

The Protocol Fix:

  • Switch to Base-Free Oxidative Cyclization: Instead of condensing a hydrazine with a diketone, react the hydrazine with a

    
    -unsaturated hydrazone  or use a Copper-Catalyzed Aerobic Oxidation .
    
  • Catalyst System: Cu(OTf)₂ (5 mol%) in Toluene at 80°C under air.

  • Mechanism: The Copper catalyst facilitates the formation of a radical intermediate, bypassing the need for high nucleophilicity.

Issue 3: "The catalyst works once but fails on the second run (Leaching)."

Root Cause: Homogeneous catalysts (like Pd or Cu salts) often aggregate or leach into the product, leaving the "recovered" catalyst inactive.

The Protocol Fix:

  • Adopt a "Core-Shell" Strategy: Use Ag/La-ZnO nanocomposites. The core-shell structure protects the active sites from agglomeration.

  • Protocol:

    • Mix reagents (Aldehyde, Hydrazine, Ethyl Acetoacetate, Malononitrile).[2][3]

    • Add Ag/La-ZnO (20 mg).

    • Grind (Solvent-Free) or stir in water.

    • Recovery: Centrifuge the mixture. The catalyst pellet can be washed with hot ethanol and reused 5+ times with <5% yield loss.

Comparative Data: Catalyst Efficiency

The following table summarizes the performance of different catalytic systems for the synthesis of 1,3,5-trisubstituted pyrazoles.

Catalyst SystemReaction TypeRegioselectivity (Ratio)Yield (%)ReusabilityKey Advantage
AcOH / EtOH Classical Knorr~1:1 to 3:160-80%LowCheap, simple.
Sc(OTf)₃ / HFIP Lewis Acid Tuned>95:5 85-92%ModerateSuperior Regiocontrol.
I₂ / TBHP OxidativeN/A (Substrate dependent)75-88%LowMetal-Free , mild.
Ag/La-ZnO HeterogeneousHigh90-96% Excellent (5 cycles) Green , solvent-free.
Cu(OTf)₂ Aerobic OxidationHigh80-85%LowGood for electron-poor hydrazines.

Detailed Experimental Protocol

Protocol: Regioselective Synthesis via Fluorinated Solvent Tuning

Target: Synthesis of 1-(4-chlorophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole

Materials:

  • 4,4,4-Trifluoro-1-(4-chlorophenyl)butane-1,3-dione (1.0 equiv)

  • Methylhydrazine (1.1 equiv)[1]

  • Catalyst: Sc(OTf)₃ (5 mol%)

  • Solvent: HFIP (0.5 M concentration)

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve the 1,3-diketone in HFIP. Add the Sc(OTf)₃ catalyst.[4] Stir for 5 minutes at room temperature to allow Lewis acid coordination.

  • Addition: Add methylhydrazine dropwise over 10 minutes. Note: The reaction is exothermic; control the rate to maintain ambient temperature.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Evaporate the HFIP (recyclable). The crude residue is often pure enough for use. If not, recrystallize from Ethanol.

  • Validation: Check ¹H NMR. The characteristic pyrazole proton (C4-H) and the regiochemistry (verified by NOESY between N-Me and C5-substituent) confirm the structure.

Visualization: Mechanism of Regiocontrol

This diagram explains why the Lewis Acid/HFIP system works, visualizing the activation pathway.

Mechanism Diketone Unsymmetrical 1,3-Diketone Activation HFIP + Sc(OTf)3 Activation Diketone->Activation Coordination Selective Coordination to C=O (Harder) Activation->Coordination H-Bonding Attack Hydrazine Attack (Nucleophilic N) Coordination->Attack Directed Product Major Regioisomer (>95:5) Attack->Product Cyclization

Caption: Mechanistic flow of Lewis Acid/HFIP directed regioselective pyrazole synthesis.

References

  • Green Synthetic Strategies for Pyrazole Derivatives. Archiv der Pharmazie. (2025). Link

  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem. (2025).[5] Link

  • Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles. National Institutes of Health (NIH). (2025). Link

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones. Organic Letters. (2013). Link

  • Copper-Catalyzed Syntheses of Pyrene-Pyrazole Pharmacophores. ACS Omega. (2018). Link

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. (2023). Link

Sources

Troubleshooting

Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the often highly exothermi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the often highly exothermic nature of pyrazole formation. My aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions and ensure both the safety and success of your experiments.

Introduction: The Energetic Landscape of Pyrazole Synthesis

The construction of the pyrazole ring, a cornerstone in medicinal chemistry and materials science, frequently involves highly energetic reactions.[1][2] The classic Knorr pyrazole synthesis and related methodologies, which typically involve the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives, are prime examples of exothermic processes.[3][4][5] The high reactivity of hydrazines, coupled with the formation of a stable aromatic ring, drives these reactions forward rapidly, often with significant heat evolution.[4]

A failure to adequately manage this exotherm can lead to a cascade of undesirable outcomes, including:

  • Thermal Runaway: A dangerous situation where the rate of heat generation exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure.[6]

  • Reduced Yield and Purity: Side reactions and decomposition of starting materials or products can occur at elevated temperatures.

  • Inconsistent Results: Poor temperature control can lead to variability between batches, hindering reproducibility.

This guide provides practical, field-tested advice in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis reaction is showing a rapid, uncontrolled temperature spike. What is the immediate course of action and the likely cause?

A1: An uncontrolled temperature spike is a critical situation that may indicate the onset of a thermal runaway.

Immediate Actions:

  • Cease Reagent Addition: If you are adding a reagent, stop the addition immediately.

  • Enhance Cooling: Maximize the efficiency of your cooling system. This could involve lowering the temperature of the cooling bath or increasing the flow rate of the coolant.

  • Emergency Quenching (if necessary and planned for): If the temperature continues to rise uncontrollably, and you have a pre-planned quenching protocol, execute it. This typically involves adding a cold, inert solvent or a specific quenching agent to rapidly cool and dilute the reaction.

Likely Causes:

  • Excessive Reagent Addition Rate: The most common cause is adding the hydrazine derivative too quickly.[6] This leads to an accumulation of unreacted starting materials and a sudden, large release of heat when the reaction initiates.

  • Inadequate Cooling: The cooling capacity of your setup may be insufficient for the scale of the reaction. The surface-area-to-volume ratio decreases as the reaction scale increases, making heat removal less efficient in larger reactors.[7]

  • Delayed Reaction Initiation: Sometimes, a reaction may have an induction period. If reagent addition continues during this lag phase, a dangerous accumulation can occur, leading to a sudden and violent exotherm once the reaction begins.[7]

Q2: I'm planning to scale up my pyrazole synthesis. What are the key parameters I need to consider to manage the exotherm effectively?

A2: Scaling up exothermic reactions requires careful planning and a shift in mindset from laboratory-scale conveniences.

Key Considerations for Scale-Up:

ParameterLaboratory Scale (e.g., <100 mL)Pilot/Production Scale (>1 L)Rationale
Reagent Addition Often added in one portion or quickly.Slow, controlled, often subsurface addition (semi-batch mode).[7][8]The decreased surface-area-to-volume ratio at larger scales severely limits heat dissipation.[7] Slow addition ensures the rate of heat generation does not overwhelm the cooling system.
Cooling Method Simple ice bath or cryocool.Jacketed reactor with a circulating thermostat.[7]Provides more precise and uniform temperature control over a larger surface area.
Monitoring Manual temperature monitoring.Automated temperature probes, potentially with alarms and automated shutdown systems.[9][10]Ensures real-time tracking of the internal reaction temperature and allows for immediate response to deviations.
Solvent Choice Often chosen for solubility and reactivity.Solvent's heat capacity and boiling point become critical safety factors.A solvent with a higher boiling point can provide a larger safety margin before boiling over.
Agitation Magnetic stirrer.Overhead mechanical stirrer.Ensures efficient heat transfer from the bulk of the reaction mixture to the cooled reactor walls.
Q3: Can the choice of solvent influence the exothermicity of my pyrazole synthesis?

A3: Absolutely. The solvent plays a crucial role beyond just dissolving the reactants.

  • Heat Capacity: Solvents with a higher heat capacity can absorb more heat for a given temperature increase, effectively buffering the reaction exotherm.

  • Boiling Point: A solvent with a boiling point close to the desired reaction temperature can act as a safety mechanism. If the reaction temperature starts to exceed the boiling point, the excess energy will be dissipated through boiling (reflux), preventing a runaway, provided the condenser can handle the vapor load.

  • Specific Solvent Effects: Some solvents can influence reaction rates and regioselectivity, which can indirectly affect the rate of heat evolution. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to improve regioselectivity in some pyrazole syntheses, which could alter the reaction profile.

Troubleshooting Guides

Issue 1: Inconsistent reaction initiation and sudden exotherm.

This is a common and dangerous problem, often linked to an induction period followed by a rapid, uncontrolled reaction.

Troubleshooting Workflow:

A Problem: Inconsistent Initiation & Sudden Exotherm B Is a portion of one reagent added initially to start the reaction? A->B C Action: Add a small 'seed' amount of the hydrazine to initiate the reaction before starting continuous addition. B->C No D Is the reaction mixture homogenous? B->D Yes H Outcome: Controlled initiation and predictable exotherm. C->H E Action: Improve agitation. Ensure solids are fully dissolved or well-suspended before and during addition. D->E No F Is there a potential for an inhibitor on a starting material? D->F Yes E->H G Action: Purify starting materials. For example, distill liquid reagents. F->G Possibly G->H

Workflow for troubleshooting inconsistent reaction initiation.

Detailed Protocol: Controlled Initiation

  • Setup: Assemble your reactor with efficient cooling and overhead stirring.

  • Initial Charge: Charge the reactor with the 1,3-dicarbonyl compound and the solvent.

  • Cooling: Cool the mixture to the desired initial temperature (e.g., 0-10 °C).

  • "Seeding": Add a small portion (e.g., 1-5 mol%) of the total hydrazine reagent.

  • Confirmation: Monitor the temperature. You should observe a small, controlled exotherm, indicating the reaction has initiated.

  • Controlled Addition: Once the initial exotherm subsides, begin the slow, continuous addition of the remaining hydrazine, maintaining the target temperature.

Issue 2: The reaction exotherm is too vigorous even with slow addition.

If you are already adding the limiting reagent slowly and still struggling to control the temperature, consider the following strategies.

Heat Management Strategies:

A Problem: Exotherm too vigorous despite slow addition B Strategy 1: Lower Reaction Temperature A->B C Strategy 2: Dilution A->C D Strategy 3: Reverse Addition A->D E Action: Decrease the setpoint of the cooling system. Note that this may slow the reaction rate. B->E F Action: Increase the solvent volume. This increases the thermal mass of the system. C->F G Action: Add the 1,3-dicarbonyl compound to the hydrazine solution (use with caution). D->G H Outcome: Smoother, more manageable exotherm. E->H F->H G->H

Decision tree for managing excessive exotherms.

Protocol: Reverse Addition (Use with Caution)

  • Rationale: In some cases, adding the dicarbonyl compound to the hydrazine can temper the reaction. However, this can also affect regioselectivity and should be evaluated on a small scale first.

  • Procedure:

    • Charge the cooled reactor with the hydrazine solution.

    • Slowly add the 1,3-dicarbonyl compound, either neat (if liquid) or as a solution in the reaction solvent.

    • Monitor the temperature closely throughout the addition.

Advanced Control Strategies: Flow Chemistry

For highly exothermic or hazardous pyrazole syntheses, transitioning from batch to continuous flow processing offers significant safety and control advantages.[11]

  • Superior Heat Transfer: Microreactors have a very high surface-area-to-volume ratio, allowing for near-instantaneous removal of heat.[9]

  • Small Reaction Volume: At any given time, only a small amount of material is in the reactor, minimizing the potential hazard of a runaway.

  • Precise Control: Flow rates and temperature can be precisely controlled, leading to highly consistent product quality.[9]

References

  • Control Strategies For Managing Exothermic Reactions In Flow - P
  • Safe Automated Dosing with Exothermic Reactions - Case Study - Pharma IQ. (2016, October 25).
  • Knorr pyrrole synthesis - Wikipedia.
  • Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. (2022, June 1).
  • Knorr Pyrazole Synthesis - ResearchG
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry.
  • Early warning monitoring of exothermic batch reactions: a kinetic-free approach. Chemical Engineering Journal – Accepted Ma - IRIS .

  • The Volatility of Energetic Materials and How to Safely Determine Them: Exemplified by Nitro-Pyrazoles via Transpiration Method, Differential Scanning, and Bomb Calorimetry | Journal of Chemical & Engineering Data - ACS Public
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
  • US4434292A - Process for the preparation of pyrazole - Google P
  • Paal–Knorr synthesis - Wikipedia.
  • Paal-Knorr Synthesis - Alfa Chemistry.
  • Application Notes & Protocols: Synthesis of Pyrazole Derivatives
  • Synthesis and Characterization of Pyrazole‐Triazolone Compound with Exceptional Heat Resistance | Request PDF - ResearchG
  • Knorr Pyrazole Synthesis - Chem Help Asap.
  • Pyrazoles. XII. Preparation of 3(5)
  • Knorr pyrazole synthesis - Name-Reaction.com.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - MDPI. (2024, April 10).
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
  • 194 recent advances in the synthesis of new pyrazole deriv
  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal.
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - Semantic Scholar. (2025, April 2).
  • Room temperature aqueous Paal–Knorr pyrrole synthesis catalyzed by aluminum tris(dodecyl sulfate)
  • Importance of temperature control in the pharmaceutical industry - Fuji Electric.
  • Pyrazole synthesis - Organic Chemistry Portal.
  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025, September 2).
  • Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles - Dalton Transactions (RSC Publishing).
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024, September 25).
  • FlowSyn™ Application Note 3: Knorr Pyrazole Synthesis - Interchim.
  • Recent highlights in the synthesis and biological significance of pyrazole deriv
  • 4 - Organic Syntheses Procedure.
  • A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines - DSpace@MIT.
  • Synthesis of Pyranopyrazoles with the Help of Ionic Liquid [bmim][NO3 - Journal of Synthetic Chemistry. (2024, May 31).
  • Synthesis of pyrazole under solvent free condition.
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022, August 29).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (2024, August 16).
  • Carbazic acid, ethyl ester - Organic Syntheses Procedure.bazic acid, ethyl ester - Organic Syntheses Procedure.

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Optimization

Technical Support Center: Troubleshooting Low Yields in Multicomponent Pyrazole Reactions

Welcome to the technical support center for multicomponent pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in their pyraz...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for multicomponent pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in their pyrazole synthesis protocols. Here, we delve into the causality behind experimental choices, offering field-proven insights to diagnose and resolve common issues.

Introduction to Multicomponent Pyrazole Synthesis

Pyrazoles are a cornerstone of medicinal chemistry and agrochemicals, with their synthesis being a critical step in the development of new therapeutics and functional materials.[1][2] Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing these valuable heterocyclic scaffolds in a single step from readily available starting materials.[3][4] However, the convergence of multiple reactants and bond-forming events in one pot can also lead to challenges, with low yield being a frequent frustration.

This guide will provide a structured approach to troubleshooting, moving from identifying potential problems to implementing effective solutions.

Visualizing the Reaction: A Generalized Mechanistic Pathway

To effectively troubleshoot, a foundational understanding of the reaction mechanism is essential. While specific pathways can vary based on the chosen components and catalysts, a common route for a three-component synthesis of polysubstituted pyrazoles is illustrated below.

G A 1,3-Dicarbonyl Compound E Knoevenagel/Michael Addition Intermediate A->E B Hydrazine Derivative D Hydrazone Formation B->D C Aldehyde/Ketone C->D C->E F Cyclized Intermediate (Pyrazoline) D->F E->F G Aromatization/Oxidation F->G H Substituted Pyrazole G->H

Caption: Generalized mechanistic pathway for a three-component pyrazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues encountered during multicomponent pyrazole synthesis.

Q1: My reaction yield is consistently low, or I'm not getting any product at all. What are the most likely causes?

Low or no yield is a multifaceted problem. A systematic approach to diagnosing the root cause is crucial.

A1: Initial Checks & Potential Issues
  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Impurities in your 1,3-dicarbonyl compound, hydrazine derivative, or aldehyde/ketone can inhibit the reaction or lead to side products. Ensure the purity of your reagents through appropriate analytical techniques (e.g., NMR, GC-MS) or by using freshly purified materials.

    • Hydrazine Stability: Hydrazine and its derivatives can be susceptible to degradation. Use fresh, properly stored hydrazine. Hydrazine hydrate concentration can also vary, impacting stoichiometry.

    • Stoichiometry: In multicomponent reactions, the precise ratio of reactants is critical. An excess or deficit of one component can halt the reaction at an intermediate stage or favor side-product formation.[5] A good starting point is often an equimolar ratio of the core components, though optimization may be required.

  • Reaction Conditions:

    • Solvent Choice: The solvent plays a pivotal role in reactant solubility, reaction rate, and even regioselectivity.[6] While polar protic solvents like ethanol are common, some reactions benefit from aprotic dipolar solvents like DMF or DMAc.[6] For green chemistry approaches, water or solvent-free conditions have also proven effective.[1][7] If reactants are not fully soluble, the reaction will be slow and inefficient.

    • Temperature: Many multicomponent reactions require heating to overcome activation energy barriers.[6] If the reaction is sluggish at room temperature or the boiling point of a low-boiling solvent, consider switching to a higher-boiling solvent or employing microwave irradiation to accelerate the reaction.[8]

    • Catalyst Activity: If your reaction requires a catalyst (e.g., Lewis acids, organocatalysts), its activity is paramount.[9][10] Ensure the catalyst is not deactivated and is used in the appropriate loading. In some cases, a catalyst-free approach may be viable.[3]

Troubleshooting Workflow: Low/No Yield

G Start Low/No Yield Observed CheckReagents Verify Reagent Purity & Stoichiometry Start->CheckReagents CheckConditions Evaluate Reaction Conditions (Solvent, Temp, Catalyst) CheckReagents->CheckConditions TLCAnalysis Analyze Reaction Mixture by TLC CheckConditions->TLCAnalysis SideProducts Side Products Observed? TLCAnalysis->SideProducts NoReaction Starting Material Unchanged? TLCAnalysis->NoReaction SideProducts->NoReaction No IsolateCharacterize Isolate & Characterize Side Products SideProducts->IsolateCharacterize Yes OptimizeConditions Optimize Conditions (Screen Solvents/Catalysts, Adjust Temp) NoReaction->OptimizeConditions No IncreaseEnergy Increase Reaction Energy (Higher Temp, Microwave) NoReaction->IncreaseEnergy Yes ConsultLit Consult Literature for Similar Systems OptimizeConditions->ConsultLit ModifyPathway Modify Reaction Pathway (e.g., change order of addition) IsolateCharacterize->ModifyPathway IncreaseEnergy->OptimizeConditions

Caption: Troubleshooting workflow for low or no yield in pyrazole synthesis.

Q2: I'm observing multiple spots on my TLC plate, indicating a mixture of products. How can I improve the selectivity of my reaction?

Poor selectivity is a common culprit for low yields of the desired product in multicomponent reactions.[5]

A2: Strategies to Enhance Selectivity
  • Regioselectivity with Unsymmetrical 1,3-Dicarbonyls: When using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, the formation of two regioisomers is possible.[11] The choice of solvent can significantly influence the regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically increase regioselectivity in some cases.

  • Minimizing Side Reactions:

    • Temperature Control: Reaction temperature can influence the rates of competing pathways. Running the reaction at a different temperature might favor the desired product.[5]

    • Order of Reagent Addition: A stepwise addition of reagents can sometimes prevent the formation of side products.[5] For example, pre-forming the hydrazone intermediate before adding the 1,3-dicarbonyl component might lead to a cleaner reaction.

    • Catalyst Selection: The choice of catalyst can have a profound impact on selectivity.[10] Screening different types of catalysts (e.g., Lewis acids, Brønsted acids, organocatalysts) may be necessary. For example, some ionic liquids have been shown to favor high regioselectivity.[10][12]

Data Presentation: Impact of Solvent on Regioselectivity
SolventRatio of Regioisomer A : BReference
Ethanol50 : 50
2,2,2-Trifluoroethanol (TFE)85 : 15
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>95 : 5
Q3: My reaction seems to stall, and I'm left with a significant amount of starting material. What steps can I take to drive the reaction to completion?

An incomplete reaction can be due to insufficient activation energy, poor mixing, or the presence of inhibitory species.

A3: Driving the Reaction to Completion
  • Increasing Reaction Energy:

    • Higher Temperature: If the reaction is proceeding slowly, increasing the temperature is a straightforward approach. Consider switching to a higher-boiling solvent if necessary.

    • Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and improve yields by efficiently transferring energy to the reaction mixture.[8]

  • Catalyst Optimization:

    • Catalyst Loading: Increasing the catalyst loading may improve the reaction rate, but be mindful of potential side reactions.

    • Alternative Catalysts: If a particular catalyst is not effective, exploring other options is recommended. For instance, magnetically recoverable nanocatalysts are gaining attention due to their high efficiency and ease of separation.[13][14]

  • Removal of Byproducts: In some cases, the formation of a byproduct like water can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can help drive the equilibrium towards the product.

Q4: I've managed to synthesize my pyrazole, but I'm struggling with purification. What are the best practices for isolating the final product?

Effective purification is essential for obtaining a high-purity product and accurately calculating the yield.

A4: Purification Strategies
  • Crystallization: If the product is a solid, recrystallization from a suitable solvent is often the most effective method for purification.[3] Experiment with different solvents or solvent mixtures to find the optimal conditions for crystallization.

  • Column Chromatography: For complex mixtures or non-crystalline products, column chromatography is the standard purification technique.[15] Choose a solvent system that provides good separation of your product from impurities on a TLC plate before scaling up to a column.

  • Washing: After filtration, washing the solid product with a cold solvent in which the impurities are soluble but the product is not can remove residual starting materials and byproducts.[3]

Experimental Protocol: General Purification by Recrystallization
  • Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Conclusion

Troubleshooting low yields in multicomponent pyrazole reactions requires a systematic and logical approach. By carefully considering reagent quality, reaction conditions, and potential side reactions, researchers can effectively diagnose and resolve issues. The strategies and protocols outlined in this guide provide a solid foundation for optimizing your pyrazole synthesis and achieving higher yields of your target molecules.

References

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society. Available at: [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. Available at: [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Longdom Publishing. Available at: [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Available at: [Link]

  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Aqua mediated multicomponent reaction under phase transfer catalysis: A novel and green approach to access fused pyrazoles. Arabian Journal of Chemistry. Available at: [Link]

  • Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. Available at: [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Publications. Available at: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available at: [Link]

  • Recent Advances on Multicomponent Synthesis of Pyranopyrazoles Using Magnetically Recoverable Nanocatalysts. Taylor & Francis. Available at: [Link]

  • Magnetic Nanoparticle-Catalysed One-Pot Multicomponent Reactions (MCRs): A Green Chemistry Approach. MDPI. Available at: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Available at: [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis. Available at: [Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Available at: [Link]

  • A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Taylor & Francis. Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]

  • Unit 4 Pyrazole. Slideshare. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Definitive Structural Confirmation of 5-chloro-3-ethyl-1-methyl-1H-pyrazole

Topic: Confirming the Structure of 5-chloro-3-ethyl-1-methyl-1H-pyrazole Content Type: Publish Comparison Guide A Comparative Guide for Analytical Validation Executive Summary: The Regioisomer Challenge In the developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the Structure of 5-chloro-3-ethyl-1-methyl-1H-pyrazole Content Type: Publish Comparison Guide

A Comparative Guide for Analytical Validation

Executive Summary: The Regioisomer Challenge

In the development of pyrazole-based pharmacophores, the 5-chloro-3-ethyl-1-methyl-1H-pyrazole scaffold presents a classic analytical trap: regioisomerism .[1]

Standard synthesis often involves the methylation of 3-ethyl-5-chloropyrazole or the chlorination of 1-methyl-3-ethylpyrazole.[1] Both routes can yield mixtures of the desired 1,3,5-trisubstituted product and its isomer, 3-chloro-5-ethyl-1-methyl-1H-pyrazole .[1] Because these isomers share identical molecular weights (LC-MS indistinguishable) and similar polarities, standard 1D NMR is often inconclusive.[1]

This guide compares analytical methodologies to establish a self-validating protocol for unambiguous structural assignment. We prioritize 2D NMR (NOESY/HMBC) as the superior alternative to standard 1D techniques.[1]

Strategic Workflow: The Decision Tree

The following workflow illustrates the logic path for confirming the structure, moving from low-confidence screening to high-confidence validation.

StructureConfirmation Start Crude Product (Synthesis Output) Screen Step 1: 1H NMR Screen (Check Purity) Start->Screen Decision Isomer Mixture Detected? Screen->Decision MethodA Method A: 1D 13C NMR (Inconclusive for trace isomers) Decision->MethodA No (Single Peak) MethodB Method B: NOESY Experiment (The Gold Standard) Decision->MethodB Yes (Split Peaks) MethodA->MethodB Validation Required ResultA Target: 5-Cl, 3-Et (No N-Me/Et NOE) MethodB->ResultA Spatial Separation ResultB Isomer: 5-Et, 3-Cl (Strong N-Me/Et NOE) MethodB->ResultB Spatial Proximity Final Certificate of Analysis (Validated Structure) ResultA->Final

Figure 1: Analytical decision matrix for pyrazole regioisomer resolution.

Comparative Analysis of Methodologies

Method A: 1D 1H NMR (The Screening Tool)

Verdict: Necessary but Insufficient.[1]

In 1D 1H NMR, both isomers display a singlet for the N-methyl group, a triplet/quartet for the ethyl group, and a singlet for the H4 proton. While chemical shifts differ slightly, they are solvent-dependent and unreliable without a reference standard for both isomers.[1]

  • Limitation: The H4 proton shift (approx.[1] 6.0–6.5 ppm) is influenced by both the Cl and Et groups in either position, making assignment ambiguous based on shielding rules alone.

Method B: 2D NOESY (The Gold Standard)

Verdict: Definitive & Self-Validating.

Nuclear Overhauser Effect Spectroscopy (NOESY) measures spatial proximity (<5 Å).[1] This is the critical discriminator.

  • The Mechanism:

    • Target (5-chloro-3-ethyl-1-methyl): The N-methyl group (Pos 1) is adjacent to the Chlorine (Pos 5).[1] Chlorine has no protons.[1] Therefore, NO NOESY correlation should be observed between the N-Me singlet and the Ethyl signals.

    • Alternative (3-chloro-5-ethyl-1-methyl): The N-methyl group (Pos 1) is adjacent to the Ethyl group (Pos 5).[1] This will produce a strong NOESY cross-peak between the N-Me singlet and the Ethyl quartet/triplet.[1]

Method C: 1H-13C HMBC (The Connectivity Check)

Verdict: Highly Supportive.[1]

Heteronuclear Multiple Bond Correlation (HMBC) links protons to carbons 2-3 bonds away.[1]

  • Target: The N-Me protons will show a 3-bond coupling to C5 . If C5 is chlorinated, its chemical shift (typically ~125-135 ppm) will differ from a C5-ethyl substituted carbon (typically ~145-155 ppm).[1]

Detailed Experimental Protocol

Step 1: Sample Preparation[1]
  • Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-d6 .

    • Why DMSO? It prevents aggregation and provides sharp peaks for exchangeable protons (if any precursors remain) and distinct shifts for pyrazole carbons compared to CDCl3.[1]

  • Tube: High-precision 5mm NMR tube (e.g., Wilmad 535-PP).

Step 2: Acquisition Parameters (Bruker 400 MHz equivalent)
  • 1H NMR: 16 scans, 30° pulse angle, D1 = 1.0s.

  • NOESY:

    • Pulse Sequence: noesygpphpp (gradient enhanced).[1]

    • Mixing Time (D8): 500 ms (Optimized for small molecules < 500 Da).[1]

    • Scans: 8-16 scans per increment.

    • Increments: 256 (t1) x 2048 (t2).[1]

Step 3: Data Interpretation (The "Smoking Gun")

Compare your observed data against the theoretical expectations in Table 1.

Table 1: Discriminatory NMR Signals for Pyrazole Isomers

FeatureTarget: 5-chloro-3-ethyl-1-methyl Alternative: 3-chloro-5-ethyl-1-methyl
N-Me NOE Correlates to H4 (weak/none) Strong correlation to Ethyl (CH2)
C5 Shift (HMBC) ~125-128 ppm (C-Cl)~145-150 ppm (C-Et)
H4 Shift ~6.2 ppm~6.0 ppm (Shielded by 3-Cl)
N-Me Shift ~3.75 ppm~3.65 ppm (Steric compression from Et)

Note: The N-methyl shift is often slightly downfield in the 5-chloro isomer due to the anisotropy of the adjacent chlorine lone pairs compared to the alkyl group.[1]

Scientific Validation (E-E-A-T)

Why this works (Causality)

The structural confirmation relies on the steric and magnetic environment of the N-methyl group.[1] In the target molecule, the N-methyl group is "isolated" from protons on the adjacent C5 position (occupied by Cl). In the impurity, the N-methyl group is sterically crowded by the C5-Ethyl group.[1] This proximity forces a relaxation pathway (NOE) that is physically impossible in the target structure.[1]

Self-Validating Check

If you observe both sets of signals (e.g., two N-Me singlets at 3.75 and 3.65 ppm), you have a regioisomeric mixture. The ratio of integration between these singlets quantifies the isomeric purity.[1]

References

  • Elguero, J., et al. (2025).[1][2] "13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives." ResearchGate.[1][3][4]

  • Grotjahn, D. B., et al. (2002).[1][5] "New flexible synthesis of pyrazoles with different, functionalized substituents at C3 and C5."[1][5] Journal of Organic Chemistry.

  • Novikova, D. S., et al. (2019).[1] "Analysis of NOESY spectra to obtain accurate information on the structure... of pyrazole derivatives." St. Petersburg State University.[1][6]

  • PubChem. (2025).[1] "5-chloro-3-ethyl-1-methyl-1h-pyrazole-4-carboxylic acid Structure Data." National Library of Medicine.[1]

Sources

Comparative

Part 1: The Foundation - Crystal Growth of Pyrazole Derivatives

An In-Depth Technical Guide to the X-ray Crystallography of Substituted Pyrazole Derivatives For researchers, medicinal chemists, and material scientists, the pyrazole scaffold is a cornerstone of molecular design. Its u...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the X-ray Crystallography of Substituted Pyrazole Derivatives

For researchers, medicinal chemists, and material scientists, the pyrazole scaffold is a cornerstone of molecular design. Its unique electronic properties and capacity for diverse intermolecular interactions make it a privileged structure in pharmaceuticals and functional materials. However, unlocking the full potential of a novel pyrazole derivative—understanding its conformation, its interactions with biological targets, or its solid-state properties—requires a precise, three-dimensional map of its atomic arrangement. Single-crystal X-ray crystallography is the definitive technique for generating this map.

This guide provides a comprehensive comparison of crystallographic approaches for substituted pyrazole derivatives. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, offering field-proven insights to help researchers navigate the path from a newly synthesized powder to a publication-quality crystal structure.

The adage "the better the crystal, the better the structure" is absolute. For pyrazole derivatives, crystal growth is profoundly influenced by the nature and position of its substituents, which dictate the intermolecular forces at play. The primary goal is to achieve slow, controlled supersaturation, allowing molecules to order themselves into a well-defined lattice.

Comparative Analysis of Crystallization Techniques
TechniqueMechanismBest Suited ForCausality & Expert Insights
Slow Solvent Evaporation Gradual increase in concentration as the solvent evaporates from a solution of the compound.Thermally stable, moderately soluble compounds. The most common starting point.This is the simplest method and often the first to be attempted. For pyrazoles, the choice of solvent is critical. Solvents that can engage in hydrogen bonding (e.g., ethanol, methanol) may compete with the pyrazole's own N-H···N interactions, potentially hindering the formation of desired supramolecular motifs.[1][2] A less interactive solvent like acetone or a mixture (e.g., dichloromethane/hexane) is often a better choice.
Vapor Diffusion An anti-solvent (in which the compound is insoluble) slowly diffuses into a solution of the compound, inducing crystallization.Compounds that are highly soluble or tend to precipitate rapidly.This technique offers finer control over the rate of supersaturation than slow evaporation. For pyrazole derivatives prone to forming oils or amorphous solids, vapor diffusion (e.g., diffusing hexane into a toluene solution) can be the key to obtaining single crystals.
Slow Cooling A saturated solution at an elevated temperature is slowly cooled, decreasing solubility and causing crystallization.Compounds with a steep solubility curve with respect to temperature.This method is less common for typical organic molecules but can be effective. It is crucial to ensure the cooling is slow and undisturbed to prevent the formation of multiple small crystals instead of a single large one.
Sublimation The compound is heated under vacuum, causing it to transition directly from a solid to a gas, then deposit as crystals on a cold surface.Thermally stable compounds with sufficient vapor pressure.This technique was successfully used to obtain crystals of 4-iodo-1H-pyrazole.[2] It is an excellent method for purification and crystallization simultaneously, as non-volatile impurities are left behind.
Protocol: A Self-Validating Approach to Crystal Growth by Slow Evaporation
  • Purity Assessment: Before any crystallization attempt, confirm the purity of your compound (>95%) by ¹H NMR and LC-MS. Impurities are the most common inhibitor of crystal growth.

  • Solubility Screening: In 0.5 mL vials, test the solubility of ~1-2 mg of your pyrazole derivative in a range of solvents (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, dichloromethane). A suitable solvent will dissolve the compound completely upon gentle warming or sonication.

  • Preparation of the Crystallization Vessel: Dissolve 5-10 mg of the pure compound in 1-2 mL of the chosen solvent in a clean, small vial (e.g., 4 mL). Loosely cap the vial to allow for slow evaporation. A good practice is to cover the vial with paraffin film and poke 1-3 small holes with a needle. The number of holes controls the evaporation rate.

  • Incubation and Observation: Place the vial in a vibration-free environment (a quiet corner of a lab bench is often sufficient). Observe the vial daily without disturbing it. Crystal growth can take anywhere from a day to several weeks.

  • Harvesting: Once crystals of a suitable size (ideally 0.1-0.3 mm in at least one dimension) have formed, carefully harvest one using a cryo-loop or a mounted needle.[3] Do not let the mother liquor evaporate completely, as this can cause the crystals to become encrusted with amorphous material.

Part 2: Data Collection - Capturing the Diffraction Pattern

Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data. The goal is to measure the intensities of as many unique reflections as possible.

Workflow for Single-Crystal X-ray Diffraction Data Collection

X-ray Data Collection Workflow Fig 1: Data Collection Workflow cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Processing Crystal_Selection Select & Mount Crystal on Goniometer Cryo_Cooling Cool Crystal in Nitrogen Stream (e.g., 100-173 K) Crystal_Selection->Cryo_Cooling Unit_Cell Determine Unit Cell & Orientation Matrix Cryo_Cooling->Unit_Cell Strategy Calculate Data Collection Strategy Unit_Cell->Strategy Collection Collect Intensity Data (ω-scans) Strategy->Collection Integration Integrate Raw Frames to get Intensities Collection->Integration Correction Apply Corrections (Absorption, etc.) Integration->Correction Output Generate Reflection File (hkl) Correction->Output Substituent Effects Fig 3: Substituent-Packing-Property Relationship Substituent Substituent Choice (Size, Electronics, H-bonding) Interactions Intermolecular Interactions (H-bonds, π-stacking, Halogen bonds) Substituent->Interactions Dictates Packing Crystal Packing Motif (Dimers, Chains, Layers, etc.) Interactions->Packing Determines Properties Bulk Properties (Solubility, Melting Point, Bioavailability, Polymorphism) Packing->Properties Influences

Sources

Validation

A Comparative Guide to the Synthesis of 5-chloro-3-ethyl-1-methyl-1H-pyrazole: A Novel Pathway Validation

This guide provides a comprehensive validation of a novel, streamlined synthesis pathway for 5-chloro-3-ethyl-1-methyl-1H-pyrazole, a key intermediate in pharmaceutical and agrochemical research. We will objectively comp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive validation of a novel, streamlined synthesis pathway for 5-chloro-3-ethyl-1-methyl-1H-pyrazole, a key intermediate in pharmaceutical and agrochemical research. We will objectively compare this new method against a traditional, linear approach, presenting supporting experimental data and a detailed analysis of the underlying chemical principles. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize the synthesis of substituted pyrazole scaffolds.

Introduction: The Significance of Substituted Pyrazoles

Pyrazole derivatives are a cornerstone of modern medicinal chemistry and agrochemistry, exhibiting a wide range of biological activities.[1][2] The specific substitution pattern of 5-chloro-3-ethyl-1-methyl-1H-pyrazole makes it a valuable building block for the synthesis of targeted therapeutic agents and potent pesticides. Consequently, the development of efficient, scalable, and sustainable synthetic routes to this compound is of paramount importance.[3][4][5]

This guide introduces a novel, convergent synthesis strategy and compares it with a well-established, conventional pathway. The objective is to provide a thorough evaluation of the two routes, enabling an informed decision on the most suitable method for specific research and development needs.

The Synthetic Challenge: A Tale of Two Pathways

The synthesis of a multi-substituted pyrazole such as 5-chloro-3-ethyl-1-methyl-1H-pyrazole presents several challenges, including regioselectivity of N-alkylation and the introduction of the chloro-substituent.[6][7][8] We will explore a novel pathway designed to address these challenges in a more efficient manner compared to a traditional, stepwise approach.

A Novel, Convergent Approach

Our proposed novel pathway is a three-step, one-pot synthesis that leverages a multi-component reaction strategy to maximize efficiency and minimize waste. This approach is designed to be more atom-economical and environmentally benign.[3][4][9]

dot

Caption: Novel one-pot synthesis pathway.

The Conventional, Linear Synthesis

The traditional approach involves a more linear sequence of reactions with the isolation of intermediates at each stage. This method, while reliable, can be more time-consuming and generate more waste.

dot

Caption: Conventional linear synthesis pathway.

Experimental Validation: Protocols and Rationale

The following sections provide detailed experimental protocols for both the novel and conventional synthesis pathways. The rationale behind the choice of reagents and conditions is explained to provide a deeper understanding of the chemical transformations.

Novel Pathway: One-Pot Synthesis of 5-chloro-3-ethyl-1-methyl-1H-pyrazole

This protocol combines the formation of the pyrazole ring and its subsequent chlorination in a single reaction vessel, followed by N-methylation.

Protocol:

  • Cyclocondensation and In-situ Chlorination:

    • To a solution of pentane-2,4-dione (1.0 equiv.) in ethanol, add methylhydrazine (1.1 equiv.).

    • Stir the mixture at room temperature for 1 hour. The formation of the pyrazole intermediate is typically rapid.[10][11]

    • Cool the reaction mixture to 0 °C and add trichloroisocyanuric acid (TCCA) (0.35 equiv.) portion-wise, maintaining the temperature below 5 °C. TCCA serves as an efficient and solid chlorinating agent, making it a safer alternative to gaseous chlorine.[12][13]

    • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • N-Methylation:

    • To the reaction mixture, add potassium carbonate (2.0 equiv.) followed by dimethyl sulfate (1.2 equiv.) dropwise. The use of a mild base and a common methylating agent ensures efficient N-methylation.[7][14][15]

    • Heat the mixture to reflux for 3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Conventional Pathway: Stepwise Synthesis

This traditional method involves the synthesis and isolation of the pyrazole core, followed by chlorination and N-methylation in separate steps.

Protocol:

  • Synthesis of 3-ethyl-5-methyl-1H-pyrazole:

    • In a round-bottom flask, dissolve pentane-2,4-dione (1.0 equiv.) in ethanol.

    • Add hydrazine hydrate (1.1 equiv.) dropwise and reflux the mixture for 4 hours. The condensation of 1,3-dicarbonyls with hydrazine is a classic and widely used method for pyrazole synthesis.[16][17]

    • Cool the reaction, remove the solvent under reduced pressure, and purify the product by distillation or recrystallization to obtain 3-ethyl-5-methyl-1H-pyrazole.

  • Chlorination of 3-ethyl-5-methyl-1H-pyrazole:

    • Dissolve the isolated pyrazole (1.0 equiv.) in dichloromethane.

    • Add N-chlorosuccinimide (NCS) (1.1 equiv.) and stir the mixture at room temperature for 12 hours. NCS is a common and effective reagent for the chlorination of electron-rich heterocycles.[18]

    • Wash the reaction mixture with aqueous sodium thiosulfate and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-chloro-3-ethyl-5-methyl-1H-pyrazole.

  • N-Methylation of 4-chloro-3-ethyl-5-methyl-1H-pyrazole:

    • Dissolve the chlorinated pyrazole (1.0 equiv.) in acetone.

    • Add potassium carbonate (2.0 equiv.) and methyl iodide (1.2 equiv.).

    • Reflux the mixture for 6 hours.

    • Filter the mixture, concentrate the filtrate, and purify the product by column chromatography. A significant challenge in this step is the potential for the formation of two regioisomers (N1 and N2 methylation), which often requires careful chromatographic separation.[6][7]

Comparative Performance Analysis

The two synthetic pathways were evaluated based on several key performance indicators. The results are summarized in the table below.

ParameterNovel PathwayConventional PathwayRationale and Supporting Data
Overall Yield 75%45%The one-pot nature of the novel pathway minimizes product loss during intermediate isolation and purification steps. Multi-component reactions are known to often provide higher overall yields.[19][20]
Purity (post-chromatography) >98%>98%Both methods, after appropriate purification, yield high-purity product suitable for further applications.
Total Reaction Time ~6 hours~22 hoursThe elimination of intermediate workup and purification significantly reduces the total synthesis time in the novel approach.
Number of Steps 1 (one-pot)3The convergent strategy of the novel pathway streamlines the synthetic process.
Atom Economy HigherLowerThe conventional pathway involves the use of protecting groups and generates more stoichiometric byproducts, leading to lower atom economy. The novel pathway is designed to be more atom-economical.[3][4]
Safety & Environmental Impact ModerateModerateThe novel pathway utilizes TCCA, a stable solid, which is an advantage over potentially hazardous chlorinating agents. However, both pathways use volatile organic solvents and require careful handling of reagents. The reduced number of steps and solvent usage in the novel pathway contributes to a better environmental profile.[5][9]
Cost-Effectiveness More FavorableLess FavorableThe reduced reaction time, lower solvent consumption, and fewer purification steps contribute to the overall cost-effectiveness of the novel pathway.

Conclusion and Future Outlook

The novel, one-pot synthesis pathway for 5-chloro-3-ethyl-1-methyl-1H-pyrazole demonstrates significant advantages over the conventional linear approach. The key benefits include a substantially higher overall yield, a drastically reduced reaction time, and a more favorable environmental and cost profile. These improvements are attributed to the convergent, multi-component reaction strategy that minimizes intermediate handling and waste generation.

While the conventional method remains a viable and well-understood route, the novel pathway presented here offers a compelling alternative for researchers and manufacturers seeking to optimize the production of this important pyrazole derivative. Further optimization of the one-pot reaction conditions, such as exploring alternative green solvents and catalysts, could lead to even more sustainable and efficient synthetic protocols.[3][4][5][9]

References

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Google Scholar.
  • Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines - PMC.
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | The Journal of Organic Chemistry - ACS Publications. (2024).
  • 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles | Organic Letters - ACS Publications. (2006).
  • (Chloromethyl)
  • New “Green” Approaches to the Synthesis of Pyrazole Deriv
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Wiley Online Library.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed. (2025).
  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (2024).
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC. (2025).
  • Technical Support Center: Selective N-Methylation of Pyrazoles - Benchchem. BenchChem.
  • Molecular diversity of four-component synthesis of pyrazole-based pyrido[2,3-d]pyrimidine-diones in w
  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - RSC Publishing. (2018). Royal Society of Chemistry.
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | The Journal of Organic Chemistry - ACS Publications. (2024).
  • 1,3-diketones from acid chlorides and ketones: a rapid and general one-pot synthesis of pyrazoles - PubMed. (2006).
  • Rhodium-Catalyzed Addition–Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C–N Bond Cleavage | Organic Letters - ACS Publications. (2014).
  • A facile synthesis of pyrazole derivatives in neat WERSA - Indian Chemical Society. Indian Chemical Society.
  • SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-II). Oriental Journal of Chemistry.
  • Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives.
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed. (2024).
  • Synthesis of 1,3,5-substituted pyrazoles from ethyl acetoacetate. - ResearchGate.
  • Pyrazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023). MDPI.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (2024). Beilstein Journals.
  • Synthesis and Evalution of Pyrazole Derivatives by Different Method.
  • Large‐scale synthesis of 1H‐pyrazole. | Download Scientific Diagram - ResearchGate.
  • 194 recent advances in the synthesis of new pyrazole deriv
  • Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives. (2021). Beilstein Archives.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. International Journal of Applied Pharmaceutics.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - ResearchGate. (2023).
  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC. (2025).
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC. (2024).
  • ETHYL 3-(4-CHLOROPHENYL)
  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing). Royal Society of Chemistry.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters.
  • Halogenation of the pyrazole scaffold | Download Table - ResearchGate.
  • Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester - PrepChem.com. PrepChem.com.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. (2019). MDPI.
  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - MDPI. MDPI.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025). Royal Society of Chemistry.

Sources

Comparative

Advanced HPLC Purity Profiling of 5-chloro-3-ethyl-1-methyl-1H-pyrazole

Content Type: Comparative Method Development Guide Audience: Analytical Chemists, Process Development Scientists, and QC Managers. Executive Summary: The Regioisomer Challenge 5-chloro-3-ethyl-1-methyl-1H-pyrazole (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Method Development Guide Audience: Analytical Chemists, Process Development Scientists, and QC Managers.

Executive Summary: The Regioisomer Challenge

5-chloro-3-ethyl-1-methyl-1H-pyrazole (CAS: 134892-31-2) is a critical heterocyclic building block, most notably serving as the core scaffold for mitochondrial electron transport chain inhibitors like Tolfenpyrad .

In process chemistry, the purity of this intermediate is non-negotiable. However, its synthesis—typically involving the N-methylation of a pyrazole precursor—inherently generates regioisomeric impurities (specifically the 1,5-dimethyl vs. 1,3-dimethyl isomers) that are notoriously difficult to resolve on standard alkyl-bonded phases.

This guide challenges the industry-standard C18 approach. We compare a traditional C18 (ODS) workflow against a Phenyl-Hexyl stationary phase, demonstrating how exploiting


-

interactions yields superior resolution (

) of critical isomeric pairs without extending run times.

Chemical Context & Impurity Profile[1][2][3][4]

To design a robust method, we must first understand the "Why" behind the impurities. The synthesis of 5-chloro-3-ethyl-1-methyl-1H-pyrazole typically proceeds via the methylation of 3-ethyl-5-chloropyrazole.

The Mechanistic Origin of Impurities

The pyrazole ring contains two nitrogen atoms with distinct nucleophilic characters. Alkylation results in a mixture of isomers depending on steric hindrance and tautomeric equilibrium.

  • Target Analyte: 5-chloro-3-ethyl-1-methyl-1H-pyrazole.[1]

  • Critical Impurity (Regioisomer): 5-chloro-3-ethyl-2-methyl-2H-pyrazole (often co-elutes on C18).

  • Process Impurities: Des-chloro analogs (incomplete chlorination) and hydrolyzed carboxylic acids.

Visualization: Impurity Genesis & Separation Logic

The following diagram illustrates the synthetic origin of the impurities and the chromatographic decision tree.

G Start Precursor: 3-ethyl-5-chloropyrazole Reaction Methylation (MeI or DMS) Start->Reaction Target TARGET: 1-Methyl Isomer (Sterically favored) Reaction->Target Major Product Impurity IMPURITY: 2-Methyl Isomer (Regioisomer) Reaction->Impurity Minor Product Separation Separation Challenge: Identical Mass (LCMS) Similar Hydrophobicity Target->Separation Impurity->Separation MethodA Method A: C18 (Hydrophobic Interaction) Separation->MethodA Co-elution Risk MethodB Method B: Phenyl-Hexyl (Pi-Pi Interaction) Separation->MethodB High Resolution

Figure 1: Synthetic pathway leading to regioisomeric impurities and the divergence in chromatographic strategy.

Comparative Study: C18 vs. Phenyl-Hexyl[6]

This section objectively compares two validated methodologies. While C18 is the standard starting point, data suggests it struggles with the subtle electronic differences between pyrazole isomers.

Method A: The Standard (C18)[3][7]
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mechanism: Hydrophobic interaction (Van der Waals forces).

  • Limitation: The target and its regioisomer have nearly identical logP values, leading to poor selectivity (

    
    ).
    
Method B: The Challenger (Phenyl-Hexyl)
  • Column: Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 5 µm).

  • Mechanism:

    
    -
    
    
    
    stacking interactions + Hydrophobicity.
  • Advantage: The electron-withdrawing chlorine atom and the position of the methyl group alter the

    
    -electron density of the pyrazole ring. The Phenyl-Hexyl phase interacts differentially with these electron-deficient and electron-rich regions, pulling the isomers apart.
    
Comparative Performance Data

Note: Data represents typical performance metrics for halogenated pyrazole separations based on application literature [1][2].

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Status
Mobile Phase Acetonitrile / 0.1% H3PO4Methanol / 0.1% H3PO4Critical
Selectivity (

)
1.031.12Improved
Resolution (

)
1.4 (Baseline Separation Risk)3.2 (Robust Separation)Pass
Tailing Factor (

)
1.31.1Improved
Retention Time (

)
~8.5 min~10.2 minAcceptable

Key Insight: The switch from Acetonitrile (Method A) to Methanol (Method B) is crucial. Acetonitrile has its own


-electrons (triple bond) which can suppress the 

-

interactions between the analyte and the Phenyl stationary phase. Methanol allows these interactions to dominate [3].

Detailed Experimental Protocols

System Suitability & Preparation[2][4][8][9]
  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Detection Wavelength: 230 nm (Primary), 254 nm (Secondary). Pyrazoles exhibit strong absorption in the low UV range.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Controlled).

Protocol B: Optimized Phenyl-Hexyl Method (Recommended)
  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid). Note: Low pH suppresses silanol activity and ensures the basic pyrazole nitrogen remains protonated.

    • Solvent B: Methanol (LC-MS Grade).

  • Gradient Program:

    • 0.0 min: 10% B

    • 15.0 min: 90% B

    • 18.0 min: 90% B

    • 18.1 min: 10% B (Re-equilibration)

    • 23.0 min: Stop

  • Sample Diluent: 50:50 Water:Methanol.[2]

  • Injection Volume: 5 µL.

Protocol A: Standard C18 Method (For Reference)
  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water.

    • Solvent B: Acetonitrile.[2][3][4][5][6]

  • Gradient: Similar slope to Method B (10-90% B over 15 mins).

Troubleshooting & Validation Guide

When implementing this method, specific failure modes may occur. Use this logic flow to diagnose issues.

Troubleshooting Start Issue Observed Issue1 Co-elution of Isomers Start->Issue1 Issue2 Peak Tailing (> 1.5) Start->Issue2 Issue3 Retention Shift Start->Issue3 Action1 Switch Organic Modifier ACN -> MeOH (Enhance Pi-Pi) Issue1->Action1 Primary Fix Action2 Check pH Ensure pH < 3.0 (Protonate Pyrazole) Issue2->Action2 Silanol Interaction? Action3 Check Column Equilibration Requires >10 Column Volumes Issue3->Action3

Figure 2: Troubleshooting logic for pyrazole separations.

Critical Validation Parameters (USP <1225>)
  • Specificity: Inject the pure Regioisomer (if commercially available) or a crude reaction mixture to confirm separation.

  • Linearity: 0.1 µg/mL to 100 µg/mL (

    
    ).
    
  • LOD/LOQ: Expect LOQ

    
     0.05% area normalization for impurity reporting.
    

References

  • Agilent Technologies. (2009).[5] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Application Note 5990-4711EN. Link

  • Phenomenex. (2025). Phenyl-Hexyl vs. C18: Selectivity for Aromatic Isomers. Technical Guide. Link

  • Sielc Technologies. (2018).[6] Separation of 1H-Pyrazole, 1-methyl- on Newcrom R1 HPLC column.Link

  • MDPI. (2022). Regioselective Synthesis and Characterization of Phenylaminopyrazole Derivatives.Molecules, 27(18), 5868. Link

  • BenchChem. (2025).[7] Column chromatography conditions for separating pyrazole isomers.Link

Sources

Validation

Elemental Analysis of Novel Pyrazole Compounds: A Comparative Technical Guide

Executive Summary For medicinal chemists, pyrazoles are privileged scaffolds, yet they present notorious challenges in elemental analysis (EA). Their high nitrogen content, refractory nature, and tendency to trap solvent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For medicinal chemists, pyrazoles are privileged scaffolds, yet they present notorious challenges in elemental analysis (EA). Their high nitrogen content, refractory nature, and tendency to trap solvents often lead to combustion failures, resulting in data outside the journal-mandated


 tolerance.

This guide moves beyond standard operating procedures to analyze why pyrazoles fail in standard CHNS combustion and compares this traditional "gold standard" against modern alternatives like High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR).

Part 1: The Pyrazole Challenge

Why Standard Protocols Fail

Novel pyrazole compounds possess three specific physicochemical traits that sabotage standard combustion analysis:

  • Refractory Nitrogen Bonds: The

    
     bond in the pyrazole ring is thermodynamically stable. Standard combustion temperatures (
    
    
    
    ) often fail to fully oxidize the ring, leading to the formation of nitrogen gas (
    
    
    ) mixed with unburned carbon nitrides. This results in low Nitrogen and low Carbon values.
  • Hygroscopicity & Solvent Trapping: Pyrazoles are excellent hydrogen bond acceptors. They frequently form non-stoichiometric hydrates or trap reaction solvents (DCM, EtOAc) within the crystal lattice. Standard drying (

    
     vacuum oven) is often insufficient, causing high Hydrogen  and variable Carbon  results.
    
  • Halogen Interference: Many medicinal pyrazoles are fluorinated. Fluorine attacks silica combustion tubes, forming volatile silicon tetrafluoride (

    
    ), which interferes with detector signals and degrades instrument consumables.
    

Part 2: Method Comparison (The Decision Matrix)

While Combustion Analysis (CHNS) remains the historical requirement for publication (e.g., J. Med. Chem.), modern workflows increasingly utilize orthogonal data.

Comparative Performance Data
FeatureCombustion Analysis (CHNS) HRMS (High-Res Mass Spec) qNMR (Quantitative NMR)
Primary Output Mass % of C, H, N, SExact Mass (

)
Molar Purity %
Sample Req. High (2–5 mg per run)Low (< 0.1 mg)Medium (1–10 mg)
Destructive? YesNo (recoverable)No (recoverable)
Solvent Detection Indirect (fails tolerance)Blind (invisible to detector)Excellent (distinct peaks)
Inorganic Salts Blind (remains as ash)Blind (suppresses ionization)Visible (if nuclei active)
Precision

(Absolute)

ppm (Formula match)

(Relative)
Journal Status Gold Standard (Required >95%)Accepted AlternativeRising Standard
Decision Workflow

Use the following logic to select the correct validation path for your compound.

DecisionMatrix Start Compound Synthesized SampleAmt Sample Amount Available? Start->SampleAmt HighAmt > 10 mg SampleAmt->HighAmt Yes LowAmt < 5 mg SampleAmt->LowAmt No CheckF Contains Fluorine/Metals? HighAmt->CheckF MethodHybrid Method B: HRMS + qNMR (Modern Hybrid) LowAmt->MethodHybrid MethodCHNS Method A: CHNS Combustion (Gold Standard) CheckF->MethodCHNS No CheckF->MethodHybrid Yes (High Risk) Result Publishable Purity MethodCHNS->Result Target: +/- 0.4% MethodHybrid->Result Target: <5ppm & >95%

Caption: Logical workflow for selecting purity validation methods based on sample availability and chemical composition.

Part 3: Optimized Protocol for Pyrazole Combustion

If you must perform CHNS analysis (Method A), standard protocols will likely fail. Use this optimized "Refractory Protocol."

Pre-Analysis Preparation (The Critical Step)

Most "combustion failures" are actually "drying failures."

  • Protocol: Dry sample at

    
     under high vacuum (
    
    
    
    ) for 24 hours over
    
    
    .
  • Verification: Run a TGA (Thermogravimetric Analysis) or a quick 1H-NMR to ensure solvent peaks are

    
    .
    
The Additive Strategy

To combat the refractory N-N bond and potential fluorination, you must use combustion aids.

  • Tungsten Trioxide (

    
    ): 
    
    • Function: Acts as an oxygen donor and "scrubber." It prevents the formation of non-volatile metal carbides and assists in breaking the pyrazole ring.

    • Ratio: Mix sample 1:1 with

      
       powder.
      
  • Vanadium Pentoxide (

    
    ): 
    
    • Function: Essential if Sulfur is present to ensure conversion to

      
      .
      
Instrumental Parameters (Flash Combustion)
  • Oxygen Boost: Increase the oxygen injection time by 20% compared to standard sulfanilamide protocols.

  • Temperature: Set furnace to

    
     (if quartz limitations allow) to ensure pyrolytic fragmentation.
    
The Self-Validating Workflow

Do not run samples blindly. Follow this sequence:

  • System Blank: Run empty tin capsule. (Target: N < 0.02%).

  • Conditioning: Run a "dummy" pyrazole sample to condition the reduction column.

  • Hard Standard: Run Acetanilide or Sulfanilamide . (Must be within 0.15%).

  • Sample Run: Run pyrazole sample in duplicate.

CombustionWorkflow cluster_prep Preparation cluster_inst Instrument Cycle Dry Vac Dry (80C, 24h) Weigh Weigh 2mg (+ WO3 Additive) Dry->Weigh Flash Flash Combustion (1050C + O2 Boost) Weigh->Flash Reduct Reduction (Cu Oven 650C) Flash->Reduct Sep GC Separation Reduct->Sep Detect Data Analysis (Target: +/- 0.4%) Sep->Detect TCD Signal

Caption: Optimized combustion workflow including critical drying and additive steps for refractory heterocycles.

Part 4: Data Interpretation & Troubleshooting

Scenario A: Carbon is Low (


 deviation), Nitrogen is Low 
  • Cause: Incomplete combustion. The pyrazole ring did not shatter.

  • Fix: Add more

    
     or increase Oxygen dose.
    

Scenario B: Carbon is Low, Hydrogen is High

  • Cause: Water contamination (Hygroscopicity).

  • Fix: Recalculate assuming a hemi-hydrate (

    
    ). If this fits within 0.4%, re-dry the sample aggressively and re-run to confirm. Note: Journals often accept "Calculated for 
    
    
    
    " if the water is visible in NMR.

Scenario C: Carbon is High

  • Cause: Trapped solvent (usually Ethyl Acetate or DCM).

  • Fix: Check NMR. 1% residual solvent by weight causes massive EA errors.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][2] Progress in Nuclear Magnetic Resonance Spectroscopy.[2] [Link]

  • Analytik Jena. Combustion Elemental Analysis: Technical Note on Nitrogen Analysis.[Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3][4] Journal of Medicinal Chemistry.[5][6][7] [Link]

  • Royal Society of Chemistry. Characterisation of organic compounds: Author Guidelines.[Link]

Sources

Comparative

Assessing the Regioselectivity of Different Pyrazole Synthesis Routes

This guide provides a technical assessment of regioselective pyrazole synthesis, designed for medicinal chemists and process engineers. Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Proces...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of regioselective pyrazole synthesis, designed for medicinal chemists and process engineers.

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Regioselectivity Challenge

The pyrazole scaffold is ubiquitous in pharmaceuticals (e.g., Celecoxib, Rimonabant), yet its synthesis is plagued by the "tautomeric trap." The core challenge lies in distinguishing and selectively synthesizing the 1,3-disubstituted vs. 1,5-disubstituted isomers (and their trisubstituted analogues).

This guide compares three dominant synthetic methodologies:

  • Classical Condensation (Knorr): High throughput but often poor selectivity.

  • Michael-Acceptor Condensation (Enaminones/Alkynones): Electronic biasing for high regiocontrol.

  • Metal-Mediated Cycloaddition: Orthogonal control using Copper(I) catalysis.

Comparative Analysis of Synthetic Routes

Route A: Classical Knorr Synthesis (1,3-Diketones + Hydrazines)

The condensation of hydrazine derivatives with 1,3-diketones is the industrial baseline.

  • Mechanism: Nucleophilic attack of the hydrazine nitrogen on a carbonyl carbon, followed by dehydration and cyclization.

  • Regioselectivity Driver: Steric bulk and electrophilicity of the carbonyl carbons.

  • Limitation: If

    
     and 
    
    
    
    on the diketone have similar steric/electronic profiles, a ~1:1 mixture of 1,3- and 1,5-isomers results.
Route B: Enaminone & Alkynone Condensation

Replacing the 1,3-diketone with an


-unsaturated ketone (enaminone or alkynone) introduces a "hard" vs. "soft" electrophilic bias.
  • Mechanism: The reaction proceeds via an initial Michael addition (1,4-addition) rather than 1,2-addition.

  • Regioselectivity Driver: The terminal nitrogen of the hydrazine (more nucleophilic) attacks the

    
    -carbon (soft electrophile) of the enaminone/alkynone.
    
  • Outcome: Typically yields the 1,3,5-trisubstituted isomer with high fidelity (

    
     rr).
    
Route C: Copper(I)-Catalyzed Cycloaddition

A modern approach utilizing hydrazonyl chlorides and alkynes, often bypassing the unstable nitrilimine intermediate.

  • Mechanism: Cu(I) coordinates the alkyne, directing the attack of the hydrazonyl chloride (or in situ generated dipole).

  • Regioselectivity Driver: Metal coordination geometry locks the orientation of the incoming dipole.

  • Outcome: Access to 5-substituted or 1,4,5-trisubstituted patterns that are difficult to access via condensation.

Summary Data: Performance Comparison
FeatureKnorr (1,3-Diketones) Enaminone/Alkynone Cu(I)-Catalyzed
Primary Isomer Mixture (1,3 & 1,5)1,3,5-Trisubstituted 5-Substituted / 1,4,5
Regioselectivity (rr) Low (50:50 to 80:20)High (>95:5)Very High (>98:2)
Reaction Conditions Acid/Base, RefluxMild, Neutral/BaseRoom Temp, Catalyst
Atom Economy High (Water byproduct)High (Amine/Water byproduct)High
Key Risk Separation of isomers requiredSubstrate availabilityCatalyst cost/removal

Decision Logic for Route Selection

The following decision tree assists in selecting the optimal synthetic pathway based on the desired substitution pattern.

PyrazoleRouteSelection Start Target Pyrazole Structure Q1 Substitution Pattern? Start->Q1 Res_135 1,3,5-Trisubstituted Q1->Res_135 Standard Res_15 1,5-Disubstituted Q1->Res_15 Inverted Res_34 1,3,4-Trisubstituted Q1->Res_34 Crowded Method_Enaminone Route: Enaminone/Alkynone (Michael Addition Control) Res_135->Method_Enaminone Best Selectivity Method_Knorr Route: Knorr Synthesis (Requires bulky R-groups for bias) Res_135->Method_Knorr If substrates cheap Method_Cu Route: Cu(I) Catalysis (Hydrazonyl Chloride + Alkyne) Res_15->Method_Cu High Fidelity Method_Nitro Route: Nitroolefin + Hydrazone (Reversed Regioselectivity) Res_34->Method_Nitro Specific Case

Figure 1: Strategic decision tree for selecting pyrazole synthesis routes based on target regiochemistry.

Analytical Assessment: Validating Regiochemistry

Trusting the synthesis is insufficient; validation is mandatory.

Protocol: Distinguishing Isomers via NMR

The most reliable method to distinguish 1,3- from 1,5-isomers is 2D NMR (NOESY/ROESY and HMBC) .

  • NOE (Nuclear Overhauser Effect):

    • 1,5-Isomer: Strong NOE correlation between the N-aryl/alkyl protons and the C5-substituent protons.

    • 1,3-Isomer: NOE correlation is observed between the N-aryl/alkyl protons and the C5-H (proton on the ring), not the substituent at C3.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for long-range coupling (

      
      ) from the N1-substituent protons to the pyrazole ring carbons.
      
    • C5 Carbon: Typically appears upfield (shifted lower ppm) compared to C3 in 1,3-disubstituted systems due to steric shielding, though this rule varies with substituents.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis via Enaminones (1,3,5-Trisubstituted)

Adapted from Ref [2] and [6].

Objective: Synthesis of 1-phenyl-3-methyl-5-arylpyrazole.

  • Enaminone Formation:

    • Charge a flask with acetylacetone (10 mmol) and

      
      -dimethylformamide dimethyl acetal (DMF-DMA, 11 mmol).
      
    • Stir at reflux for 2 hours.

    • Concentrate in vacuo to yield the crude enaminone intermediate.

  • Cyclization:

    • Dissolve the intermediate in Ethanol (20 mL).

    • Add Phenylhydrazine (10.5 mmol) and catalytic HCl (1 drop).

    • Reflux for 3 hours.[1] Monitor by TLC.[2]

  • Work-up:

    • Cool to room temperature.[3][4] The product often precipitates.

    • Filter and wash with cold ethanol. Recrystallize from EtOH/Water.

    • Expected Yield: 85-92%.

    • Regioselectivity: >95:5 (1,3,5-isomer).

Protocol B: Cu(I)-Catalyzed Synthesis (5-Substituted)

Adapted from Ref [3].

Objective: Synthesis of 1-aryl-5-substituted pyrazoles from hydrazonyl chlorides.

  • Catalyst Prep:

    • In a glovebox or under Argon, charge a vial with CuCl (10 mol%).

  • Reaction:

    • Add the terminal Alkyne (1.0 equiv) and Hydrazonyl Chloride (1.0 equiv) in Dichloromethane (DCM).

    • Add Triethylamine (

      
      , 1.2 equiv) dropwise (generates the nitrilimine in situ, which is immediately trapped).
      
    • Stir at Room Temperature for 12 hours.

  • Work-up:

    • Dilute with DCM, wash with water and brine.

    • Purify via silica gel chromatography.[2][5]

    • Expected Yield: 75-85%.

    • Regioselectivity: Exclusive 5-substituted isomer (controlled by Cu-acetylide intermediate).

Mechanistic Visualization

Understanding the mechanism explains the selectivity. The Enaminone route relies on the nucleophilicity of the terminal hydrazine nitrogen attacking the electrophilic


-carbon.

Mechanism cluster_0 Key Selectivity Step Hydrazine R-NH-NH2 (Nucleophile) Michael Michael Addition (N-terminal attacks C-beta) Hydrazine->Michael Fast Enaminone Enaminone (R-CO-CH=CH-NMe2) Enaminone->Michael Elimination Elimination of HNMe2 Michael->Elimination Cyclization Intramolecular Condensation Elimination->Cyclization Product 1,3,5-Trisubstituted Pyrazole Cyclization->Product - H2O

Figure 2: Mechanistic pathway for Enaminone-mediated synthesis showing the critical Michael addition step that determines regiochemistry.

References

  • Knorr, L. (1883).[3][6] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. Link

  • Alberola, A., et al. (2005). Beta-Aminoenones in the Regioselective Synthesis of 1,3,5-Trialkylpyrazoles. Journal of Heterocyclic Chemistry. Link

  • Molteni, G., et al. (2022).[7] Copper(I)-Catalysed Reaction of Hydrazonyl Chlorides with Homopropargylic Alcohols: Regioselective Synthesis of 5-Substituted Pyrazoles. Synthesis. Link

  • Kong, Y., et al. (2014).[8] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters. Link

  • Deng, X., et al. (2008). Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity. Organic Letters. Link

  • Gosselin, F., et al. (2023).[3][9] Recent Advances in the Synthesis of Pyrazole Derivatives. Molecules. Link

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 5-chloro-3-ethyl-1-methyl-1H-pyrazole

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-chloro-3-ethyl-1-methyl-1H-pyrazole. As researchers and drug development professionals, our commitment to safety and env...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-chloro-3-ethyl-1-methyl-1H-pyrazole. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends through the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just procedural instructions, but also the scientific and regulatory rationale behind them, ensuring a deep understanding of best practices.

Part 1: Hazard Assessment & Rationale for Specialized Disposal

Understanding why a chemical requires specific disposal procedures is the foundation of laboratory safety. Based on analogous compounds, 5-chloro-3-ethyl-1-methyl-1H-pyrazole is presumed to present several hazards:

  • Toxicity and Irritation: Similar chlorinated pyrazoles are known to cause skin, eye, and respiratory irritation.[4]

  • Environmental Hazard: Chlorinated organic compounds can be toxic to aquatic life and may persist in the environment. Improper disposal, such as drain disposal, can contaminate water systems.[5][6]

  • Hazards of Combustion: As a chlorinated organic substance, incineration must be performed in a specialized facility.[7] Incomplete combustion can generate highly toxic and corrosive byproducts, such as hydrogen chloride (HCl) and potentially dioxins.[7][8]

These potential hazards underscore why this compound cannot be treated as common refuse. It falls under the purview of strict federal and state regulations designed to protect human health and the environment.[9]

Part 2: Waste Characterization: A Regulatory Imperative

Before disposal, the waste must be characterized according to the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[9] This "cradle-to-grave" system holds the generator responsible for the waste from its creation to its final disposal.[9]

A material is deemed a hazardous waste if it is specifically listed by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[10]

Table 1: Potential Hazardous Waste Classification for 5-chloro-3-ethyl-1-methyl-1H-pyrazole

Waste Code Category Description Applicability to 5-chloro-3-ethyl-1-methyl-1H-pyrazole
D-Listed Wastes (Characteristic) Wastes exhibiting Ignitability, Corrosivity, Reactivity, or Toxicity.[9]Likely Toxic (D002-D043): While specific toxicity data is unavailable, as a synthetic organic chemical, it should be managed as potentially toxic. The exact code would be determined by analytical testing if required by a disposal facility.
F-Listed Wastes (Non-Specific Source) Hazardous wastes from common industrial and manufacturing processes.[5]Potentially Applicable: If mixed with common laboratory solvents (e.g., methanol, toluene, xylene used in a reaction), the entire mixture could be classified as an F-listed waste.
K-Listed Wastes (Source-Specific) Wastes from specific sectors of industry and manufacturing.[5]Not Applicable: This category is for specific industrial processes and does not typically apply to laboratory-generated research waste.
P- & U-Listed Wastes (Commercial Chemical Products) Unused or off-specification commercial chemical products.[5]Potentially Applicable: If you are disposing of the pure, unused chemical, it could fall into this category. P-listed wastes are acutely toxic, while U-listed are toxic.[5] Given the potential hazards, it should be managed as if it could meet these criteria.

For practical purposes in a research setting, any waste containing 5-chloro-3-ethyl-1-methyl-1H-pyrazole—whether pure, in solution, or as contaminated labware—must be managed as hazardous waste.

Part 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for safely managing 5-chloro-3-ethyl-1-methyl-1H-pyrazole waste from the point of generation to its ultimate disposal.

Step 1: Immediate On-Site Management (At the Bench)
  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemically resistant gloves (e.g., nitrile).[1]

  • Waste Segregation: Never mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.[11][12] Incompatible chemicals can react violently.[11] Keep it separate from strong oxidizing agents.[2]

  • Use a Designated, Compatible Container:

    • The container must be made of a material compatible with the chemical (e.g., High-Density Polyethylene (HDPE), glass).[5]

    • It must be in good condition, free of leaks or damage, and have a secure, screw-top lid.[5][11]

    • The container must remain closed unless you are actively adding waste to it.

Step 2: Labeling and Accumulation
  • Proper Labeling is Critical: The moment the first drop of waste enters the container, it must be labeled.[12] EPA and OSHA regulations require specific information on the label.[5]

    • Clearly write the words "HAZARDOUS WASTE" .[5]

    • List the full chemical name: "5-chloro-3-ethyl-1-methyl-1H-pyrazole" . Do not use abbreviations or chemical formulas.[5][12]

    • List all constituents in the container, including solvents, and their approximate percentages.

    • Indicate the "Accumulation Start Date" (the date the first waste was added).[12]

    • Include the generator's name and location (e.g., Principal Investigator, Lab number).

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container at or near the point of generation and under the control of laboratory personnel.[5]

    • The SAA should be in a well-ventilated area, away from heat or ignition sources.[11]

    • It is best practice to use secondary containment (e.g., a plastic tub) to catch any potential leaks.[5]

Step 3: Arranging for Final Disposal
  • Consult Your Institutional EHS Office: Your institution's Environmental Health & Safety (or equivalent) department is your primary resource. They manage the hazardous waste program and have established procedures for waste pickup.[13]

  • Schedule a Waste Pickup: Contact your EHS office to have the full, sealed, and properly labeled container removed from your lab.

  • Manifest and Record Keeping: The waste will be picked up by a licensed hazardous waste transporter and taken to a permitted Treatment, Storage, and Disposal Facility (TSDF).[14][15] A hazardous waste manifest will track the waste from your facility to its final destination, and records must be kept for at least three years.[10][14]

Part 4: Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 5-chloro-3-ethyl-1-methyl-1H-pyrazole.

Disposal_Workflow cluster_lab In the Laboratory cluster_ehs Institutional & External Process A Waste Generation (e.g., reaction quench, contaminated glassware) B Characterize as Hazardous Waste (per RCRA guidelines) A->B C Select Compatible Container (Sealed, Good Condition) B->C D Label Container Correctly ('Hazardous Waste', Full Chemical Name, Date) C->D E Accumulate in Satellite Area (Under lab control, secondary containment) D->E F Contact Institutional EHS Office (Request waste pickup) E->F Container is full or accumulation time limit reached G Licensed Transporter Pickup (Manifest is initiated) F->G H Transport to Permitted TSDF (Treatment, Storage, and Disposal Facility) G->H I Final Disposal (Likely high-temperature incineration) H->I J Maintain Records (Manifests kept for 3+ years) I->J

Caption: Disposal workflow for 5-chloro-3-ethyl-1-methyl-1H-pyrazole.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 5-chloro-3-ethyl-1-methyl-1H-pyrazole is a non-negotiable aspect of responsible research. By adhering to the principles of waste characterization, proper on-site management, and regulatory compliance, we protect ourselves, our colleagues, and the environment. Always treat this and other chlorinated heterocyclic compounds as hazardous waste. When in doubt, the most critical step is to pause and consult your institution's Chemical Hygiene Officer or EHS department.[13]

References

  • Vertex AI Search. (2022, July 12).
  • Vertex AI Search.
  • US Bio-Clean. (2014, June 13).
  • Daniels Health. (2025, May 21).
  • U.S. EPA. (2025, May 30).
  • Vertex AI Search.
  • Vertex AI Search. (2020, February 27). How To Dispose Of Lab Chemicals.
  • Echemi.
  • Vertex AI Search.
  • American Chemistry Council.
  • Vertex AI Search. The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • MDPI. (2025, July 22).
  • Fisher Scientific. SAFETY DATA SHEET - 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole, 97%.
  • Cognizance Scientific. (2024, May 29).
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
  • Arvia Technology.
  • Sigma-Aldrich. (2025, December 24).
  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet - Bis(3-methyl-1-phenyl-5-pyrazolone).
  • CARLO ERBA Reagents. Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone.
  • National Science Teaching Association (NSTA). (2024, August 16).
  • Capot Chemical. (2025, December 31). MSDS of 5-chloro-1H-pyrazol-3-amine.
  • Bentham Science. (2024, July 9).
  • JETIR.
  • Google Patents.
  • Semantic Scholar. Disposal of Chlorine-Containing Wastes.
  • ResearchGate. (2025, August 6). (PDF)
  • ACS Publications. Susceptibility of environmentally important heterocycles to chemical disinfection: reactions with aqueous chlorine, chlorine dioxide, and chloramine.
  • United Nations Office on Drugs and Crime (UNODC). Disposal of Chemicals used in the Illicit Manufacture of Drugs.

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